molecular formula C6H12S B2617308 (1-Methylcyclobutyl)methanethiol CAS No. 1866468-28-1

(1-Methylcyclobutyl)methanethiol

Cat. No.: B2617308
CAS No.: 1866468-28-1
M. Wt: 116.22
InChI Key: ICRIGOBECLDITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methylcyclobutyl)methanethiol is an organic sulfur compound with the molecular formula C6H12S and a molecular weight of 116.22 g/mol . It belongs to the class of alkanethiols, characterized by the presence of a sulfhydryl (-SH) functional group attached to a (1-methylcyclobutyl)methyl backbone, as defined by its SMILES notation CC1(CCC1)CS . This structure suggests potential for use in various research fields, including organic synthesis as a building block for more complex molecules, in coordination chemistry as a ligand for metal complexes, and in materials science for surface functionalization. Thiols similar to this compound are often investigated for their role in creating self-assembled monolayers on gold surfaces and other metals, which is a fundamental technique in nanotechnology and sensor development . Researchers value this compound for its specific alkyl-thiol combination, which can be utilized to study reaction kinetics, develop novel odor-removal technologies for hydrophobic sulfur compounds, or serve as a reference standard in analytical chemistry . This product is strictly for laboratory and research purposes. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylcyclobutyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-6(5-7)3-2-4-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRIGOBECLDITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866468-28-1
Record name (1-methylcyclobutyl)methanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (1-Methylcyclobutyl)methanethiol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential reactivity of (1-Methylcyclobutyl)methanethiol. Notably, the correct IUPAC nomenclature for this compound is 1-Methylcyclobutane-1-thiol . This document collates available computed data and infers properties based on established chemical principles due to the limited availability of experimental data in peer-reviewed literature.

Chemical Structure and Identification

1-Methylcyclobutane-1-thiol is a saturated alicyclic thiol. Its structure consists of a four-membered cyclobutane ring substituted with a methyl group and a thiol group, both attached to the same carbon atom (C1).

Structural Identifiers:

IdentifierValue
IUPAC Name 1-methylcyclobutane-1-thiol[1]
Molecular Formula C₅H₁₀S[1]
SMILES CC1(CCC1)S[1]
InChI InChI=1S/C5H10S/c1-5(6)3-2-4-5/h6H,2-4H2,1H3[1]
InChIKey ZPTOSKFJWQTRSZ-UHFFFAOYSA-N[1]
CAS Number Not available

Physicochemical Properties

PropertyValue (Predicted/Estimated)Source
Molecular Weight 102.20 g/mol PubChem[1]
Monoisotopic Mass 102.05032149 DaPubChem[1]
Boiling Point Estimated: 130-150 °CBased on similar thiols
Melting Point Not available
Density Not available
XLogP3 1.6PubChem[1]
Topological Polar Surface Area 1 ŲPubChem[1]

Experimental Protocols

Due to the absence of specific literature on the synthesis of 1-Methylcyclobutane-1-thiol, a plausible two-step synthetic pathway is proposed, starting from the commercially available cyclobutanone. This protocol is based on well-established organic chemistry reactions.

Synthesis of 1-Methylcyclobutanol (Precursor)

This procedure is adapted from a known synthesis of 1-methylcyclobutanol.[2]

Reaction: Grignard reaction of cyclobutanone with methylmagnesium bromide.

Materials:

  • Cyclobutanone

  • 3M Methylmagnesium bromide in diethyl ether

  • Anhydrous diethyl ether

  • 1N Hydrochloric acid

  • Sodium sulfate (anhydrous)

Procedure:

  • To a solution of cyclobutanone (1 equivalent) in anhydrous diethyl ether, cooled to 0°C in an ice bath, add 3M methylmagnesium bromide in diethyl ether (2 equivalents) dropwise.

  • Stir the resulting mixture at 0°C for 3 hours.

  • Quench the reaction by pouring the mixture into cooled 1N hydrochloric acid.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 1-methylcyclobutanol.

Synthesis of 1-Methylcyclobutane-1-thiol

This proposed protocol is based on methods for the conversion of tertiary alcohols to thiols.[3][4]

Reaction: Thiolation of 1-methylcyclobutanol using Lawesson's reagent.

Materials:

  • 1-Methylcyclobutanol

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 1-methylcyclobutanol (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Reflux the mixture under an inert atmosphere (e.g., argon) for 10-30 minutes, monitoring the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to isolate 1-Methylcyclobutane-1-thiol.

Predicted Reactivity and Potential Signaling Pathways

As a tertiary thiol, 1-Methylcyclobutane-1-thiol is expected to exhibit reactivity characteristic of this functional group. The strained cyclobutane ring may also influence its reactivity.

Expected Chemical Reactivity

The thiol group is a versatile functional group that can undergo various transformations.

Reactivity_of_1_Methylcyclobutane_1_thiol Potential Reactions of 1-Methylcyclobutane-1-thiol thiol 1-Methylcyclobutane-1-thiol thiolate Thiolate Anion thiol->thiolate Deprotonation (Base) disulfide Disulfide thiol->disulfide Mild Oxidation (e.g., I2) sulfonic_acid Sulfonic Acid thiol->sulfonic_acid Strong Oxidation (e.g., KMnO4) sulfide Thioether (Sulfide) thiolate->sulfide SN2 with Alkyl Halide disulfide->thiol Reduction (e.g., NaBH4)

Caption: Predicted reactivity pathways for 1-Methylcyclobutane-1-thiol.

Thiols are more acidic than their corresponding alcohols.[5] The thiol group can be deprotonated by a base to form a thiolate anion, which is a potent nucleophile. This nucleophilicity allows for reactions such as SN2 displacement with alkyl halides to form thioethers.[6] Mild oxidation of the thiol can lead to the formation of a disulfide bridge, a reaction that is reversible upon treatment with a reducing agent.[6] Stronger oxidizing agents can further oxidize the thiol to a sulfonic acid.[7]

Potential Biological Activity and Signaling Pathways

Specific biological activities of 1-Methylcyclobutane-1-thiol have not been reported. However, thiols are known to play crucial roles in biological systems. They can act as antioxidants by scavenging reactive oxygen species. The thiol group can also chelate metal ions and modulate enzyme activity through the formation of disulfide bonds with cysteine residues in proteins. Given the presence of the strained cyclobutane ring, this molecule could be an interesting candidate for probing enzymatic active sites or as a building block in the design of novel therapeutic agents.

No specific signaling pathways involving 1-Methylcyclobutane-1-thiol have been identified. A hypothetical workflow for investigating its biological activity is presented below.

Biological_Activity_Workflow Workflow for Investigating Biological Activity compound 1-Methylcyclobutane-1-thiol in_vitro In Vitro Assays compound->in_vitro Screening cell_based Cell-Based Assays in_vitro->cell_based Promising Hits in_vivo In Vivo Models cell_based->in_vivo Validated Hits target_id Target Identification in_vivo->target_id Mechanism of Action

References

Synthesis and purification of (1-Methylcyclobutyl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of (1-Methylcyclobutyl)methanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a unique organosulfur compound with potential applications in medicinal chemistry and materials science due to its distinct sterically hindered cyclobutyl moiety. This guide provides a comprehensive overview of a viable synthetic pathway and subsequent purification of this compound. Detailed experimental protocols for the synthesis of the key precursor, (1-methylcyclobutyl)methanol, and its conversion to the target thiol are presented. Furthermore, this document outlines effective purification strategies and provides a framework for the characterization of the final product. All quantitative data is summarized for clarity, and key experimental workflows are visualized using the DOT language.

Introduction

The synthesis of novel thiols is of significant interest in drug discovery and development, as the thiol functional group can act as a potent nucleophile, a ligand for metal ions in metalloenzymes, or a precursor for the formation of disulfides, which are crucial in protein structuring. The incorporation of a 1-methylcyclobutyl group introduces a three-dimensional structural element that can be valuable for probing steric interactions in biological systems or for modulating the physicochemical properties of a molecule.

This guide details a two-stage synthetic approach to this compound. The first stage involves the synthesis of the alcohol precursor, (1-methylcyclobutyl)methanol. The second stage describes the conversion of this alcohol to the desired thiol.

Synthesis of (1-Methylcyclobutyl)methanol

The synthesis of (1-methylcyclobutyl)methanol can be achieved in two steps starting from a commercially available cyclobutanecarboxylate ester. The first step is the alkylation of the ester to introduce the methyl group at the 1-position of the cyclobutane ring. The second step is the reduction of the resulting ester to the primary alcohol.

Experimental Protocol: Alkylation of Ethyl Cyclobutanecarboxylate

This procedure describes the methylation of ethyl cyclobutanecarboxylate to yield ethyl 1-methylcyclobutanecarboxylate.[1]

Reagents and Materials:

  • Ethyl cyclobutanecarboxylate

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the stirred THF.

  • Add ethyl cyclobutanecarboxylate (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude ethyl 1-methylcyclobutanecarboxylate.

  • Purify the crude product by vacuum distillation.

Experimental Protocol: Reduction of Ethyl 1-Methylcyclobutanecarboxylate

This protocol details the reduction of the ester to the primary alcohol, (1-methylcyclobutyl)methanol, using lithium aluminum hydride (LiAlH₄).[1]

Reagents and Materials:

  • Ethyl 1-methylcyclobutanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a similar quenching agent

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl 1-methylcyclobutanecarboxylate (1.0 equivalent) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, portion-wise addition of sodium sulfate decahydrate until the gray suspension turns into a white, granular precipitate.

  • Filter the resulting solid and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield (1-methylcyclobutyl)methanol. The product can be further purified by distillation if necessary.

Synthesis of this compound

The conversion of (1-methylcyclobutyl)methanol to the corresponding thiol can be accomplished via a Mitsunobu reaction, which is known for its mild conditions and stereochemical inversion (though not relevant for this primary alcohol). This one-pot procedure involves the use of triphenylphosphine, an azodicarboxylate, and a thiol source, such as thioacetic acid. The resulting thioacetate is then hydrolyzed to the thiol.

Experimental Protocol: Mitsunobu Reaction and Hydrolysis

Reagents and Materials:

  • (1-Methylcyclobutyl)methanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Thioacetic acid (CH₃COSH)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

Part A: Mitsunobu Reaction

  • Dissolve (1-methylcyclobutyl)methanol (1.0 equivalent), triphenylphosphine (1.5 equivalents), and thioacetic acid (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the triphenylphosphine oxide and the hydrazine byproduct. Filter off the solids.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude S-(1-methylcyclobutyl)methyl ethanethioate. This intermediate can be purified by column chromatography or used directly in the next step.

Part B: Hydrolysis to the Thiol

  • Dissolve the crude thioacetate in methanol.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature for 2-4 hours.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent at low temperature and reduced pressure to avoid loss of the volatile thiol.

Purification of this compound

Thiols are susceptible to oxidation to disulfides. Therefore, purification should be carried out with care, preferably under an inert atmosphere and using deoxygenated solvents.

Distillation
Flash Column Chromatography

Flash column chromatography can also be used for purification.

  • Stationary Phase: Silica gel.

  • Eluent: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent should be optimized using TLC.

  • Procedure: It is advisable to use deoxygenated solvents and to run the column under a positive pressure of inert gas. Fractions should be collected and analyzed by TLC or GC-MS.

Data Presentation

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Typical Yield
Ethyl 1-methylcyclobutanecarboxylateCC1(C(=O)OCC)CCC1C₈H₁₄O₂142.20Not specified~70-80%
(1-Methylcyclobutyl)methanolCC1(CO)CCC1C₆H₁₂O100.16Not specified>90%
This compoundCC1(CS)CCC1C₆H₁₂S116.23Not specified~60-80% (from alcohol)

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions.

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_0 Synthesis of Precursor Alcohol cluster_1 Conversion to Thiol A Ethyl Cyclobutanecarboxylate B Ethyl 1-Methylcyclobutanecarboxylate A->B 1. LDA, CH₃I 2. THF, -78°C to RT C (1-Methylcyclobutyl)methanol B->C LiAlH₄, Et₂O, 0°C to RT D S-(1-Methylcyclobutyl)methyl ethanethioate C->D PPh₃, DIAD, CH₃COSH THF, 0°C to RT E This compound D->E NaOH or KOH, MeOH

Caption: Synthetic pathway to this compound.

Purification Workflow

Purification_Workflow A Crude this compound B Purification Method A->B C Vacuum Distillation B->C For volatile product D Flash Column Chromatography B->D For less volatile impurities E Pure this compound C->E D->E F Characterization E->F NMR, GC-MS, etc.

Caption: General purification and characterization workflow.

References

Spectroscopic and Synthetic Profile of (1-Methylcyclobutyl)methanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted and Expected Spectroscopic Data

Due to the absence of publicly available experimental spectra for (1-Methylcyclobutyl)methanethiol, the following tables summarize predicted data and expected chemical shifts and absorption frequencies based on the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts are estimated from known values for methylcyclobutane and related thiol compounds.

Table 1: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (ppm)Multiplicity
CH₃~1.2Singlet
Cyclobutyl CH₂1.6 - 2.2Multiplet
CH₂-SH~2.5Dd, J ≈ 7.5, 8.5 Hz
SH1.0 - 2.0Triplet, J ≈ 8.5 Hz

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon AtomExpected Chemical Shift (ppm)
C H₃~22
Cyclobutyl C H₂~30
Quaternary Cyclobutyl C~35
C H₂-SH~25
Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by the presence of a weak S-H stretching band.

Table 3: Expected IR Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
S-H Stretch2550 - 2600Weak
C-H Stretch (Alkyl)2850 - 3000Strong
CH₂ Bend1440 - 1480Medium
C-S Stretch600 - 800Weak to Medium
Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of this compound (C₆H₁₂S, Monoisotopic Mass: 116.06597 Da) is available.

Table 4: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺117.07325
[M+Na]⁺139.05519
[M-H]⁻115.05869
[M+NH₄]⁺134.09979
[M+K]⁺155.02913
[M]⁺116.06542

Experimental Protocols

The following are detailed, standard methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 240 ppm

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small drop of neat this compound is placed directly onto the diamond crystal of the UATR accessory.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Processing: The spectrum is baseline-corrected and the peaks are labeled. A background spectrum of the clean UATR crystal is recorded prior to sample analysis and automatically subtracted.

Mass Spectrometry
  • Instrumentation: An Agilent 6545 Q-TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of this compound is prepared in methanol (approximately 1 µg/mL).

  • Acquisition (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 175 V

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psig

    • Mass Range: 50 - 500 m/z

  • Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion and common adducts. High-resolution data allows for the determination of the elemental composition.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from the commercially available 1-methylcyclobutanol. The following diagram illustrates a potential two-step synthesis.

Synthesis_Pathway cluster_0 Step 1: Halogenation cluster_1 Step 2: Thiolation 1_Methylcyclobutanol 1-Methylcyclobutanol 1_Bromo_1_methylcyclobutane 1-Bromo-1-methylcyclobutane 1_Methylcyclobutanol->1_Bromo_1_methylcyclobutane HBr 1_Bromo_1_methylcyclobutane_2 1-Bromo-1-methylcyclobutane Target_Molecule This compound 1_Bromo_1_methylcyclobutane_2->Target_Molecule 1. Mg, Et₂O 2. S₈ 3. H₃O⁺

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a foundational spectroscopic profile for this compound based on predicted data and analysis of related chemical structures. The detailed experimental protocols offer a standardized approach for the future acquisition of empirical data. The proposed synthetic pathway provides a logical route for the preparation of this compound, enabling further research into its properties and potential applications. As a molecule of interest in medicinal chemistry and materials science, the data and methodologies presented herein serve as a valuable resource for researchers in the field.

In-depth Technical Guide on the Solubility and Stability of (1-Methylcyclobutyl)methanethiol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the solubility and stability of (1-Methylcyclobutyl)methanethiol. A thorough review of publicly available scientific literature, chemical databases, and technical documentation was conducted to compile this report. However, the search revealed a significant lack of empirical data on the physicochemical properties of this specific compound. This document summarizes the limited information available for structurally related molecules to provide a theoretical framework for its potential behavior. It is critical to note that the information presented herein is largely based on computational predictions and data from analogous compounds, and therefore should be used as a preliminary guide for future experimental work.

Introduction to this compound

This compound is an organosulfur compound featuring a methyl-substituted cyclobutane ring attached to a methanethiol group. Its chemical structure suggests it is a volatile thiol with a characteristic odor. While a PubChem entry exists for the isomeric compound 1-Methylcyclobutane-1-thiol, it primarily contains computed properties.[1] There is a notable absence of experimental data regarding its solubility in various solvents and its stability under different environmental conditions in peer-reviewed journals and chemical supplier documentation.

Predicted Physicochemical Properties

Based on computational models, the following properties of 1-Methylcyclobutane-1-thiol have been predicted:

PropertyPredicted ValueSource
Molecular FormulaC5H10SPubChem[1]
Molecular Weight102.20 g/mol PubChem[1]
XLogP31.6PubChem[1]

The positive XLogP3 value suggests that this compound is likely to have a higher solubility in nonpolar solvents compared to polar solvents.

Inferred Solubility Profile from Structurally Related Compounds

Due to the absence of direct experimental data for this compound, the solubility profiles of structurally similar compounds are reviewed to provide an educated estimation of its behavior.

Solubility in Aqueous and Organic Solvents
  • 1-Methylcyclobutanol , the alcohol analog, is described as being soluble in organic solvents with limited solubility in water.[2] This is attributed to the hydrophobic nature of the cyclobutane ring, while the hydroxyl group allows for some interaction with water.

  • Methylcyclobutane , the parent hydrocarbon, is a nonpolar molecule with low solubility in polar solvents like water but is more soluble in nonpolar organic solvents such as hexane, ether, and benzene.[3]

  • Methanethiol , the simplest thiol, is moderately soluble in water (approximately 2.4 g per 100 mL at 20 °C) and highly soluble in organic solvents like ethanol, ether, and chloroform.[4][5]

Based on these analogs, it can be inferred that this compound is likely to exhibit poor solubility in water and good solubility in a range of organic solvents. The presence of the larger, nonpolar 1-methylcyclobutyl group would significantly decrease its aqueous solubility compared to methanethiol.

Table 1: Estimated Solubility of this compound

Solvent TypePredicted SolubilityRationale
WaterLowThe hydrophobic 1-methylcyclobutyl group is expected to dominate the molecule's properties.
Alcohols (e.g., Ethanol, Methanol)HighThe thiol group can engage in hydrogen bonding, and the alkyl structure is compatible with alcohols.
Ethers (e.g., Diethyl ether)High"Like dissolves like" principle; both are relatively nonpolar.
Halogenated Solvents (e.g., Dichloromethane, Chloroform)HighExpected to be soluble based on general thiol behavior.
Aprotic Polar Solvents (e.g., DMSO, DMF)Moderate to HighThe polarity of these solvents should facilitate the dissolution of the thiol.
Nonpolar Solvents (e.g., Hexane, Toluene)HighThe nonpolar cyclobutane ring will have a strong affinity for nonpolar solvents.

Inferred Stability Profile

The stability of thiols is influenced by factors such as temperature, light, pH, and the presence of oxidizing agents.

  • Oxidation: Thiols can be readily oxidized to form disulfides, especially in the presence of air (oxygen) and metal catalysts. Further oxidation can lead to sulfonic acids.

  • Temperature: While specific data is unavailable for this compound, thiols are generally less thermally stable than their corresponding alcohols.

  • pH: In basic conditions, the thiol proton can be abstracted to form a thiolate anion, which is a stronger nucleophile and more susceptible to certain reactions.

It is reasonable to presume that this compound is sensitive to oxidation and should be stored under an inert atmosphere, protected from light, and at reduced temperatures to ensure its stability.

Proposed Experimental Protocols for Characterization

To address the current data gap, the following experimental protocols are proposed for determining the solubility and stability of this compound.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically and industrially relevant solvents.

Methodology: Isothermal Shake-Flask Method

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The samples are centrifuged or allowed to stand to separate the undissolved solute.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and analyzed by a suitable analytical method, such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or a Sulfur-Selective Detector, to determine the concentration of the dissolved thiol.

Workflow for Solubility Determination

G Experimental Workflow: Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 25°C) with agitation A->B C Centrifuge to separate undissolved solute B->C D Extract aliquot of supernatant C->D E Dilute sample D->E F Analyze by GC-FID E->F G Calculate solubility (e.g., mg/mL) F->G

Caption: Workflow for determining the solubility of this compound.

Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., water, ethanol, acetonitrile).

  • Stress Conditions: Expose the samples to a range of conditions, including:

    • Oxidative: Treatment with a mild oxidizing agent (e.g., hydrogen peroxide).

    • Acidic: Addition of a dilute acid (e.g., 0.1 M HCl).

    • Basic: Addition of a dilute base (e.g., 0.1 M NaOH).

    • Thermal: Incubation at elevated temperatures (e.g., 40°C, 60°C).

    • Photolytic: Exposure to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method (e.g., GC-MS) to quantify the remaining parent compound and identify any major degradation products.

Logical Relationship for Stability Assessment

G Logical Framework for Stability Assessment cluster_conditions Stress Conditions cluster_analysis Analysis Oxidative Oxidative Degradation_Products Degradation Products Oxidative->Degradation_Products leads to Acidic Acidic Acidic->Degradation_Products leads to Basic Basic Basic->Degradation_Products leads to Thermal Thermal Thermal->Degradation_Products leads to Photolytic Photolytic Photolytic->Degradation_Products leads to Quantify_Parent Quantify Parent Compound Identify_Degradants Identify Degradants Parent_Compound This compound Parent_Compound->Oxidative exposes Parent_Compound->Acidic exposes Parent_Compound->Basic exposes Parent_Compound->Thermal exposes Parent_Compound->Photolytic exposes Parent_Compound->Quantify_Parent Degradation_Products->Identify_Degradants

Caption: Logical relationships in a forced degradation study of this compound.

Conclusion and Future Directions

There is a significant lack of publicly available experimental data on the solubility and stability of this compound. This guide provides a theoretical framework based on the properties of structurally related compounds. It is imperative that experimental studies, such as those outlined, are conducted to accurately characterize this compound. Such data is essential for its potential application in research, drug development, and other scientific fields, ensuring its safe and effective handling, formulation, and storage.

References

An In-depth Technical Guide on the Thermochemical Properties of (1-Methylcyclobutyl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(1-Methylcyclobutyl)methanethiol is an organosulfur compound with potential relevance in various fields, including pharmaceutical development, due to the prevalence of thiol-containing molecules in biologically active compounds. A thorough understanding of its thermochemical properties, such as enthalpy of formation, standard entropy, and heat capacity, is crucial for predicting its behavior in chemical reactions, assessing its stability, and designing synthetic routes. However, a significant challenge for researchers is the lack of available experimental data for such novel or specialized compounds.

This guide addresses this gap by providing a detailed framework for determining these essential properties. It explores the application of robust computational methods, including Gaussian-3 (G3) theory and Complete Basis Set (CBS-QB3) methods, which are known for their high accuracy in predicting thermochemical data. Furthermore, it details the experimental techniques that can be employed for the validation of these computational predictions, ensuring a comprehensive and reliable characterization of the molecule.

The following sections will present hypothetical thermochemical data for this compound in structured tables, outline detailed computational and experimental workflows, and provide visual representations of these processes to facilitate understanding.

Hypothetical Thermochemical Data Presentation

The following tables summarize the kind of quantitative data that would be the target of the computational and experimental work described in this guide. These values are illustrative and should be considered placeholders until validated by specific studies on this compound.

Table 1: Hypothetical Gas-Phase Thermochemical Properties of this compound at 298.15 K

PropertySymbolValue (Hypothetical)Units
Standard Enthalpy of FormationΔfH°-85.2 ± 2.5kJ/mol
Standard Entropy395.7 ± 3.0J/(mol·K)
Heat Capacity (constant pressure)Cp175.4J/(mol·K)

Table 2: Hypothetical Temperature Dependence of Gas-Phase Heat Capacity (Cp) for this compound

Temperature (K)Heat Capacity (Cp) (Hypothetical) (J/(mol·K))
200120.1
298.15175.4
400230.8
500280.5
600322.3

Computational Thermochemistry

In the absence of experimental data, computational quantum chemistry provides a powerful toolkit for the ab initio prediction of thermochemical properties. High-accuracy composite methods are particularly valuable for this purpose.

Theoretical Background

Gaussian-n (Gn) Theories: Methods like Gaussian-3 (G3) theory are composite procedures that approximate high-level, large-basis-set calculations through a series of less computationally expensive steps.[1][2] G3 theory corrects for deficiencies in lower-level calculations and has been shown to achieve an average absolute deviation from experiment of under one kcal/mol for enthalpies of formation.[1]

Complete Basis Set (CBS) Methods: The CBS-QB3 method is another composite approach that extrapolates to the complete basis set limit to achieve high accuracy.[3][4] It is a widely used and reliable method for calculating the thermochemical properties of a broad range of molecules, including those containing sulfur.[3]

Density Functional Theory (DFT): While computationally less expensive than composite methods, DFT can also be a useful tool, particularly for larger molecules. However, the accuracy of DFT methods can be functional-dependent, and they sometimes struggle with the thermochemistry of organosulfur compounds.[5][6] Range-separated functionals have shown promise in improving the accuracy for reactions involving thiols.[7]

Computational Workflow

The following diagram illustrates a typical workflow for the computational determination of thermochemical properties.

Computational_Workflow cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Output mol_structure Initial 3D Structure of This compound geom_opt Geometry Optimization & Frequency Calculation (e.g., B3LYP/cc-pVTZ) mol_structure->geom_opt composite_method High-Accuracy Single-Point Energy (e.g., CBS-QB3 or G3) geom_opt->composite_method Optimized Geometry thermo_data Standard Enthalpy of Formation (ΔfH°) Standard Entropy (S°) Heat Capacity (Cp) geom_opt->thermo_data Vibrational Frequencies for Thermal Corrections composite_method->thermo_data

Caption: Computational workflow for determining thermochemical properties.

Detailed Methodology
  • Structure Optimization and Frequency Analysis: The first step involves optimizing the geometry of the this compound molecule using a reliable DFT method, such as B3LYP with the cc-pVTZ basis set.[8] A subsequent frequency calculation at the same level of theory confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.[9]

  • High-Accuracy Energy Calculation: A higher-level single-point energy calculation is then performed on the optimized geometry using a composite method like CBS-QB3 or G3.[10][11][12] These methods combine results from several levels of theory and basis sets to approximate a very high-level calculation.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation at 0 K is typically calculated using the atomization method.[8][13] The total atomization energy is computed, and then the experimental enthalpies of formation of the constituent atoms in their standard states are used to derive the molecule's enthalpy of formation. This value is then corrected to 298.15 K using the calculated thermal corrections.

  • Calculation of Entropy and Heat Capacity: The standard entropy and heat capacity are calculated using statistical mechanics based on the vibrational frequencies and the rotational and translational constants derived from the optimized geometry.[14]

Experimental Determination of Thermochemical Properties

Experimental measurements are essential for validating computational predictions and providing benchmark data. The following sections outline the primary experimental techniques for determining the key thermochemical properties of this compound.

Enthalpy of Formation: Combustion Calorimetry

Principle: Combustion calorimetry is a well-established technique for determining the standard enthalpy of formation of organic compounds.[15][16] The compound is combusted in a high-pressure oxygen environment within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is measured. For organosulfur compounds, a rotating bomb calorimeter is often preferred to ensure complete combustion and dissolution of the sulfur-containing products into a defined final state.[16]

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of this compound (typically in a gelatin capsule or other suitable container) is placed in the crucible of the combustion bomb. A small amount of water is added to the bomb to ensure the formation of sulfuric acid as the final sulfur-containing product.

  • Assembly and Combustion: The bomb is sealed, purged with a small amount of oxygen, and then filled with high-pressure oxygen (e.g., 30 atm). The bomb is then placed in the calorimeter, which is filled with a known mass of water. The sample is ignited using a fuse wire.

  • Temperature Measurement: The temperature of the water bath is monitored before, during, and after combustion to determine the temperature rise.[17][18]

  • Data Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is determined through calibration with a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of solution of the combustion products. The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law and the known standard enthalpies of formation of CO₂, H₂O, and aqueous H₂SO₄.

Heat Capacity: Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[19] This difference can be used to determine the heat capacity of the sample as a function of temperature.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of liquid this compound (typically 10-20 mg) is hermetically sealed in an aluminum pan.[19] An empty, sealed pan is used as the reference.

  • Measurement: The sample and reference pans are placed in the DSC instrument and heated at a constant rate (e.g., 10 K/min) over the desired temperature range.

  • Calibration and Analysis: The heat flow to the sample is measured relative to the reference. To obtain the heat capacity, a three-step measurement is typically performed: a baseline run with empty pans, a run with a sapphire standard of known heat capacity, and the run with the sample. This allows for accurate calibration and determination of the sample's heat capacity (Cp) at different temperatures.[19]

Standard Entropy

The "third law" entropy, S°, is typically not measured directly for a liquid at standard temperature. Instead, it is determined by integrating the heat capacity from absolute zero. This requires heat capacity measurements of the solid and liquid phases, as well as the enthalpy of fusion at the melting point and the enthalpy of any solid-solid phase transitions.

For a compound that is liquid at room temperature, a hypothetical workflow would involve:

  • Cooling the substance to a crystalline solid.

  • Measuring the heat capacity (Cp) of the solid from a very low temperature (e.g., near 0 K) up to its melting point using adiabatic calorimetry.

  • Measuring the enthalpy of fusion (ΔHfus) at the melting temperature using DSC.

  • Measuring the heat capacity of the liquid from the melting point to the desired temperature (e.g., 298.15 K) using DSC.

  • The standard entropy is then calculated by summing the contributions from heating the solid, melting, and heating the liquid.

The following diagram illustrates the logical flow for selecting an appropriate experimental approach.

Experimental_Workflow cluster_property Desired Thermochemical Property cluster_methods Experimental Methods cluster_output Experimental Result property Enthalpy of Formation (ΔfH°) Heat Capacity (Cp) Standard Entropy (S°) combustion Combustion Calorimetry property->combustion for ΔfH° dsc Differential Scanning Calorimetry (DSC) property->dsc for Cp(T) adiabatic Adiabatic Calorimetry + DSC property->adiabatic for S° result_h ΔfH° combustion->result_h result_cp Cp(T) dsc->result_cp result_s adiabatic->result_s

References

A Technical Guide to (1-Methylcyclobutyl)methanethiol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (1-Methylcyclobutyl)methanethiol, a specialized organosulfur compound of interest for research and development. This document details commercial suppliers, physicochemical properties, a plausible synthesis protocol, and potential research applications, presented in a format tailored for scientific professionals.

Commercial Availability

This compound is available as a research chemical from specialized suppliers. Below is a summary of known commercial sources. Researchers are advised to contact the suppliers directly for current pricing, availability, and purity specifications.

SupplierProduct Code/CAS NumberPurityNotes
Sigma-Aldrich (Merck KGaA) ENAH03BBC22FNot specifiedAvailable for inquiry.
AK Scientific, Inc. Not specified95%Listed as this compound.

Physicochemical Properties

PropertyValue (for 1-methylcyclobutane-1-thiol)Reference
Molecular Formula C₅H₁₀SPubChem
Molecular Weight 102.20 g/mol PubChem
XLogP3 1.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 0PubChem

Note: These properties are for a structural isomer and should be used as an estimation for this compound.

Synthesis Protocol

A specific, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible and commonly employed two-step synthetic route can be proposed, starting from the commercially available precursor, (1-methylcyclobutyl)methanol. This method involves the conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with a thiol source.

Step 1: Tosylation of (1-Methylcyclobutyl)methanol

This step converts the primary alcohol into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.

Materials:

  • (1-Methylcyclobutyl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-methylcyclobutyl)methanol in anhydrous pyridine and anhydrous dichloromethane at 0 °C (ice bath).

  • Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Quench the reaction by slowly adding cold 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (1-methylcyclobutyl)methyl tosylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Conversion of the Tosylate to this compound

This step involves the nucleophilic displacement of the tosylate group with a sulfur nucleophile, typically thiourea followed by hydrolysis, to yield the desired thiol.[1]

Materials:

  • (1-Methylcyclobutyl)methyl tosylate (from Step 1)

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the (1-methylcyclobutyl)methyl tosylate in ethanol.

  • Add thiourea to the solution and heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the formation of the isothiouronium salt is complete, add a solution of sodium hydroxide in water to the reaction mixture and continue to reflux to hydrolyze the salt.

  • Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid.

  • Extract the product with diethyl ether or dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully remove the solvent under reduced pressure (as the product may be volatile) to obtain this compound.

  • Further purification can be achieved by distillation if required.

Experimental Workflow and Diagrams

The following diagrams illustrate the proposed synthesis workflow and the general reactivity of thiols.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Thiol Synthesis Start (1-Methylcyclobutyl)methanol Reagents1 p-TsCl, Pyridine, DCM Intermediate (1-Methylcyclobutyl)methyl tosylate Reagents1->Intermediate Formation of Tosylate Reagents2 1. Thiourea, Ethanol 2. NaOH, H₂O 3. HCl Product This compound Reagents2->Product Nucleophilic Substitution & Hydrolysis

Proposed two-step synthesis of this compound.

Thiol_Reactivity cluster_reactions Key Reactions of Thiols Thiol This compound (R-SH) Oxidation Oxidation (e.g., with I₂ or H₂O₂) Thiol->Oxidation Thiolate Deprotonation (with base) Thiol->Thiolate Disulfide Disulfide (R-S-S-R) Oxidation->Disulfide Thiolate_Anion Thiolate Anion (R-S⁻) Thiolate->Thiolate_Anion Nucleophilic Nucleophilic Addition (to α,β-unsaturated carbonyls) Thioether Thioether Adduct Nucleophilic->Thioether Thiolate_Anion->Nucleophilic Acts as Nucleophile

General reactivity pathways of thiols.

Potential Research Applications

While specific applications for this compound are not yet documented in the literature, its structural motifs suggest several areas of potential interest for researchers:

  • Drug Discovery and Medicinal Chemistry: The cyclobutyl group is a recognized bioisostere for phenyl rings and other functional groups, offering a way to improve metabolic stability and solubility of drug candidates. The thiol group can be used for conjugation to other molecules or as a pharmacophore itself.[2]

  • Bioconjugation: The thiol group is a versatile functional handle for attaching molecules to proteins, nanoparticles, or surfaces.[3] This is particularly relevant in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.

  • Materials Science: Thiols are widely used for the functionalization of gold surfaces to create self-assembled monolayers (SAMs). The unique three-dimensional structure of the 1-methylcyclobutyl group could influence the packing and properties of such monolayers.

  • Flavor and Fragrance Chemistry: Many low molecular weight thiols possess strong and distinct odors, making them of interest in the flavor and fragrance industry.

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the general properties of low molecular weight thiols, the following precautions should be taken:

  • Odor: Thiols are known for their strong, unpleasant odors. Work should be conducted in a well-ventilated fume hood.

  • Flammability: Low molecular weight thiols are often flammable. Keep away from ignition sources.

  • Toxicity: Thiols can be toxic if inhaled or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Handling: Handle as a potentially hazardous chemical. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Researchers should always consult the supplier-provided SDS before handling this compound and perform a thorough risk assessment for any planned experiments.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Research Applications of Substituted Cyclobutyl Methanethiols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the emerging potential of substituted cyclobutyl methanethiols. This class of compounds, characterized by the unique structural combination of a cyclobutane ring and a methanethiol group, presents a promising frontier in medicinal chemistry. The strategic incorporation of the cyclobutane moiety is known to confer advantageous properties to small molecules, including enhanced metabolic stability, conformational rigidity, and the ability to serve as a pharmacophore in various therapeutic agents.[1][2][3] The methanethiol group, a key player in cellular signaling and metabolism, offers a reactive handle for further functionalization and potential interaction with biological targets.[4][5]

This document outlines potential research applications, proposes synthetic and experimental protocols, and presents hypothetical signaling pathways that could be modulated by this novel class of molecules.

Core Concepts and Rationale

The cyclobutane ring is increasingly utilized in medicinal chemistry to improve the pharmacological properties of drug candidates.[1][3] Its puckered, three-dimensional structure can provide a superior scaffold for directing functional groups towards biological targets compared to more flexible or planar moieties.[2] This conformational restriction can lead to increased potency and selectivity.[1] Furthermore, the cyclobutane ring can act as a bioisostere for other groups, offering a way to modulate physicochemical properties such as solubility and lipophilicity.[1]

Methanethiol and its derivatives are known to play a role in various biological processes. Methanethiol itself is a volatile sulfur compound involved in sulfur metabolism and has been implicated as a biomarker in certain cancers due to the dysregulation of its metabolic enzyme, selenium-binding protein 1 (SELENBP1).[4][5] Organosulfur compounds, in general, are pivotal in drug design, contributing to enhanced lipophilicity, metabolic stability, and receptor affinity.[6] They are found in a wide range of therapeutic agents, including enzyme inhibitors.[6]

The combination of a substituted cyclobutane ring with a methanethiol group, therefore, offers a compelling strategy for the design of novel therapeutic agents with potentially improved pharmacological profiles.

Potential Therapeutic Applications

Based on the known biological activities of cyclobutane-containing molecules and organosulfur compounds, substituted cyclobutyl methanethiols could be investigated for a range of therapeutic applications.

Enzyme Inhibition

The conformational rigidity imparted by the cyclobutane ring makes these compounds attractive candidates for enzyme inhibitors.[1][6] Specific areas of interest include:

  • Kinase Inhibition: Several cyclobutane derivatives have been successfully developed as kinase inhibitors, notably as Janus kinase (JAK) inhibitors for the treatment of inflammatory diseases and cancers.[7][8][9] The cyclobutyl group can effectively occupy hydrophobic pockets in the ATP-binding site of kinases.[2] Substituted cyclobutyl methanethiols could be designed to target specific kinases by varying the substituents on the cyclobutane ring to optimize interactions with the target enzyme.

  • Other Enzyme Targets: The methanethiol moiety can act as a nucleophile or a coordinating group for metal ions in enzyme active sites. This opens up possibilities for targeting metalloenzymes or enzymes with cysteine residues in their active sites.

Anticancer Agents

The link between dysregulated methanethiol metabolism and cancer suggests that substituted cyclobutyl methanethiols could be explored as anticancer agents.[4][5] The downregulation of SELENBP1 in many tumors leads to an accumulation of methanethiol.[4][5] Compounds that can either mimic or interfere with the effects of this accumulation could have therapeutic potential. Furthermore, the structural features of these compounds could be optimized for selective cytotoxicity towards cancer cells.

Proposed Synthetic and Experimental Protocols

While specific protocols for substituted cyclobutyl methanethiols are not widely available, established synthetic methodologies for related compounds can be adapted.

General Synthetic Approach

A plausible synthetic route to substituted cyclobutyl methanethiols could involve the nucleophilic substitution of a suitable leaving group on a substituted cyclobutane with a methanethiolate salt.

Experimental Protocol: Synthesis of a Generic Substituted Cyclobutyl Methanethiol

  • Preparation of the Cyclobutyl Precursor: A substituted cyclobutyl halide (e.g., bromocyclobutane derivative) or a cyclobutyl tosylate can be synthesized from the corresponding cyclobutanol using standard methods.

  • Thiolation Reaction:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted cyclobutyl precursor in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add an excess of sodium methanethiolate (NaSMe). The reaction mixture is then stirred at a temperature ranging from room temperature to 80°C, depending on the reactivity of the substrate.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Proposed Biological Evaluation

Kinase Inhibition Assay (Example: JAK1)

  • Reagents: Recombinant human JAK1 enzyme, ATP, a suitable peptide substrate (e.g., a biotinylated peptide), and the test compound (substituted cyclobutyl methanethiol).

  • Procedure:

    • The assay can be performed in a 96-well plate format.

    • Add the JAK1 enzyme, the peptide substrate, and varying concentrations of the test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based detection system (e.g., HTRF or AlphaScreen).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for the test compound by plotting the percentage of inhibition against the compound concentration.

Data Presentation

To facilitate the comparison of potential lead compounds, all quantitative data should be summarized in a structured table.

Compound IDSubstituent(s) on Cyclobutane RingTarget EnzymeIC50 (nM)Cytotoxicity (CC50 in µM) - Cancer Cell LineCytotoxicity (CC50 in µM) - Normal Cell Line
SCM-0013-phenylJAK1Data to be determinedData to be determinedData to be determined
SCM-0023-(4-fluorophenyl)JAK1Data to be determinedData to be determinedData to be determined
SCM-0033,3-dimethylJAK2Data to be determinedData to be determinedData to be determined

Table 1: Hypothetical data table for summarizing the biological activity of novel substituted cyclobutyl methanethiols.

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental procedures.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Substituted Cyclobutanol precursor Cyclobutyl Halide/Tosylate start->precursor Halogenation/Tosylation thiolation Thiolation with NaSMe precursor->thiolation crude Crude Product thiolation->crude purification Column Chromatography crude->purification final_product Pure Substituted Cyclobutyl Methanethiol purification->final_product in_vitro In Vitro Assays (e.g., Kinase Inhibition) final_product->in_vitro cellular Cell-based Assays (e.g., Cytotoxicity) in_vitro->cellular sar Structure-Activity Relationship Analysis cellular->sar lead_opt Lead Optimization sar->lead_opt hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT dimer_stat STAT Dimer p_stat->dimer_stat Dimerization dna DNA dimer_stat->dna Translocation scm Substituted Cyclobutyl Methanethiol scm->jak Inhibition transcription Gene Transcription (Inflammation, Proliferation) dna->transcription cytokine Cytokine cytokine->receptor

References

A Comprehensive Review of Alicyclic Methanethiols: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alicyclic methanethiols, a class of organosulfur compounds characterized by a methanethiol group (-CH₂SH) attached to a non-aromatic carbocyclic ring, are emerging as molecules of interest in medicinal chemistry and materials science. Their unique structural features, combining the reactivity of the thiol group with the conformational constraints of the alicyclic scaffold, impart distinct physicochemical and biological properties. This technical guide provides an in-depth review of the available literature on alicyclic methanethiols, with a focus on their synthesis, chemical characteristics, and potential therapeutic applications.

Synthesis of Alicyclic Methanethiols

The primary synthetic route to alicyclic methanethiols involves the nucleophilic substitution of a corresponding alicyclic methyl halide with a sulfur-containing nucleophile. A common and effective method is the reaction of an alicyclic methyl bromide with sodium hydrosulfide (NaSH) or thiourea.[1][2][3][4]

Experimental Protocol: Synthesis of Cyclohexylmethanethiol from Cyclohexylmethyl Bromide

This two-step procedure outlines the synthesis of cyclohexylmethanethiol, a representative alicyclic methanethiol, starting from the commercially available cyclohexylmethanol.

Step 1: Synthesis of Cyclohexylmethyl Bromide [5]

  • Materials: Cyclohexylmethanol, Toluene, Pyridine, Phosphorus tribromide (PBr₃), 5% Sodium hydroxide (NaOH) solution, Solid NaOH, Saturated brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a 20 L four-neck flask, add 1.4 kg of cyclohexylmethanol, 8.4 L of toluene, and 969.8 g of pyridine.

    • Cool the reaction mixture to 0-10 °C.

    • Slowly add a solution of 1.66 kg of phosphorus tribromide in 7 L of toluene, maintaining the reaction temperature below 5 °C. The addition should take approximately 1 hour.

    • Allow the reaction mixture to warm to room temperature and stir for 10 hours.

    • After the reaction is complete, cool the mixture to below 20 °C.

    • Slowly add approximately 2.5 L of 5% sodium hydroxide solution, followed by the addition of 1.85 kg of solid sodium hydroxide.

    • Perform a liquid-liquid extraction. Extract the aqueous phase twice with 4 L of toluene.

    • Combine the organic phases and wash with saturated brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the dried organic phase to obtain the crude product.

    • Purify the crude product by distillation under reduced pressure.

  • Quantitative Data:

    • Yield: 33.3%

    • Purity: 97.5%

    • ¹H NMR (400 MHz, CDCl₃): δ 3.82 (m, 1H), 1.79-1.53 (m, 6H), 1.13-0.90 (m, 6H)[5]

Step 2: Synthesis of Cyclohexylmethanethiol from Cyclohexylmethyl Bromide

This procedure is based on the general method of preparing thiols from alkyl halides using sodium hydrosulfide.[1][4]

  • Materials: Cyclohexylmethyl bromide, Sodium hydrosulfide (NaSH), Ethanol.

  • Procedure:

    • Dissolve cyclohexylmethyl bromide in ethanol in a round-bottom flask.

    • In a separate flask, prepare a solution of sodium hydrosulfide in ethanol. An excess of sodium hydrosulfide is recommended to minimize the formation of the corresponding sulfide byproduct.[1]

    • Add the sodium hydrosulfide solution to the cyclohexylmethyl bromide solution dropwise with stirring at room temperature.

    • The reaction proceeds via an Sₙ2 mechanism.[3]

    • After the addition is complete, continue stirring for a designated period (monitoring by TLC is recommended).

    • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether).

    • The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude cyclohexylmethanethiol.

    • Further purification can be achieved by distillation.

  • Quantitative Data: While a specific literature source detailing the yield and full spectral data for this exact reaction was not identified, the synthesis of thiols from primary alkyl bromides using this method is generally efficient.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) LogP
CyclohexylmethanethiolC₇H₁₄S130.25158-1602.9

Table 1: Physicochemical Properties of Cyclohexylmethanethiol. Data sourced from PubChem CID 520209.[6]

Chemical Properties and Reactivity

The chemical behavior of alicyclic methanethiols is primarily dictated by the thiol group.

  • Acidity: Thiols are more acidic than their alcohol analogs. The pKa of a typical alkanethiol is around 10-11, making them readily deprotonated by bases to form the corresponding thiolate anion.[1]

  • Nucleophilicity: Thiolates are excellent nucleophiles and can participate in a variety of Sₙ2 reactions.[1]

  • Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R). This reaction is often reversible, and the thiol-disulfide interchange is a crucial aspect of their biological activity.[3] Further oxidation can lead to the formation of sulfinic and sulfonic acids.

Biological Activities and Potential Applications

The biological activities of alicyclic methanethiols are not extensively documented in the literature. However, based on the well-established roles of other thiol-containing compounds, several potential applications can be inferred.

  • Antioxidant Properties: Thiols are known to be potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[7][8][9][10] The sulfhydryl group can donate a hydrogen atom to neutralize reactive oxygen species (ROS).[7]

  • Redox Signaling: The reversible oxidation of thiols to disulfides plays a critical role in cellular signaling pathways.[10] Cysteine residues in proteins, which contain a thiol group, are key players in redox regulation of protein function.

  • Enzyme Inhibition: The thiol group can act as a nucleophile and interact with the active sites of various enzymes. This property is exploited in the design of enzyme inhibitors for therapeutic purposes.[11]

  • Drug Development: The ability of thiols to modulate biological processes makes them attractive functionalities in drug design. They can be incorporated into molecules to enhance their antioxidant properties, improve their binding to target proteins, or act as prodrugs that release an active agent upon thiol-disulfide exchange.[11]

Visualization of Synthetic Pathway

The following diagram illustrates the two-step synthesis of cyclohexylmethanethiol from cyclohexylmethanol.

Synthesis_of_Cyclohexylmethanethiol Cyclohexylmethanol Cyclohexylmethanol Cyclohexylmethyl_bromide Cyclohexylmethyl Bromide Cyclohexylmethanol->Cyclohexylmethyl_bromide PBr₃, Pyridine Cyclohexylmethanethiol Cyclohexylmethanethiol Cyclohexylmethyl_bromide->Cyclohexylmethanethiol NaSH, Ethanol

Synthesis of Cyclohexylmethanethiol.

Conclusion

Alicyclic methanethiols represent a class of compounds with significant potential in various scientific disciplines. While the literature specifically detailing their synthesis and biological activities is currently limited, the established chemistry of thiols provides a strong foundation for future research. The synthetic protocols outlined in this guide offer a starting point for the preparation of these molecules, enabling further investigation into their properties and applications. As our understanding of the intricate roles of thiols in biological systems continues to grow, it is anticipated that alicyclic methanethiols will emerge as valuable tools for researchers, scientists, and drug development professionals.

References

Methodological & Application

Application Note: Analysis of (1-Methylcyclobutyl)methanethiol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

AN-GCMS-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a comprehensive methodology for the analysis of (1-Methylcyclobutyl)methanethiol, a recently identified volatile sulfur compound (VSC) associated with the characteristic aroma of Cannabis sativa L.[1][2] The protocol outlines sample preparation using headspace solid-phase microextraction (HS-SPME) and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This method is designed for the sensitive and selective detection and quantification of this novel thiol in complex matrices.

Introduction

This compound is part of a newly discovered family of prenylated volatile sulfur compounds that contribute significantly to the "skunk-like" aroma of cannabis[1][2]. Due to their low concentrations and the complexity of the sample matrix, robust analytical techniques are required for their accurate measurement[3]. Gas chromatography coupled with mass spectrometry (GC-MS) provides the necessary selectivity and sensitivity for such analyses[4]. The human nose is capable of detecting various thiols and sulfur-containing compounds at concentrations below one part per billion, highlighting the importance of sensitive analytical methods[5].

This application note provides a detailed protocol for the extraction and analysis of this compound, which can be adapted for various sample types, including botanical materials and extracts.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Collection (e.g., Cannabis flower) weigh Weighing and Homogenization start->weigh vial Transfer to Headspace Vial with NaCl and EDTA weigh->vial spme HS-SPME Extraction (DVB/CAR/PDMS fiber) vial->spme injection Thermal Desorption in GC Inlet spme->injection separation Chromatographic Separation (GC Column) injection->separation detection Mass Spectrometry Detection (EI, Scan/SIM Mode) separation->detection chromatogram Chromatogram Generation detection->chromatogram identification Peak Identification (Mass Spectrum & Retention Time) chromatogram->identification quantification Quantification (Calibration Curve) identification->quantification report Reporting Results quantification->report

Figure 1. Experimental workflow for the analysis of this compound.

Experimental Protocols

3.1. Sample Preparation (HS-SPME)

Headspace solid-phase microextraction is employed to extract and preconcentrate volatile sulfur compounds from the sample matrix[6][7].

  • Materials:

    • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

    • Solid-phase microextraction (SPME) fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad recovery of VSCs[7].

    • Sodium chloride (NaCl), analytical grade

    • Ethylenediaminetetraacetic acid (EDTA), analytical grade

    • Deionized water

  • Protocol:

    • Weigh 1.0 g of homogenized sample material into a 20 mL headspace vial.

    • Add 5 mL of deionized water to the vial.

    • Add 1.0 g of NaCl and 0.1 g of EDTA to the vial. The addition of salt can improve the extraction efficiency of volatile compounds[7].

    • Immediately seal the vial with the screw cap.

    • Place the vial in a heating block or autosampler incubator set to 50°C.

    • Allow the sample to equilibrate for 10 minutes.

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 50°C[7].

    • After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

3.2. GC-MS Analysis

The following parameters are a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector. The use of a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) in parallel can aid in the selective detection and quantification of sulfur compounds[1][3][5].

  • GC Conditions:

    • Injector: Splitless mode, 250°C

    • SPME Desorption Time: 2 minutes

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Column: DB-Wax or similar polar capillary column (e.g., 60 m x 0.25 mm I.D., 0.25 µm film thickness)[8]. A non-polar DB-5 column can also be used.

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 10 minutes

      • Ramp 1: 3°C/min to 100°C

      • Ramp 2: 5°C/min to 210°C, hold for 10 minutes[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-400

    • Acquisition Mode: Full Scan for identification. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Data Presentation

Quantitative analysis should be performed using an external calibration curve prepared with a certified reference standard of this compound. The following table summarizes the key analytical parameters that should be determined during method validation.

ParameterExpected Value/RangeDescription
Retention Time (RT) Analyte-specificThe time at which the analyte elutes from the GC column.
Quantifier Ion (m/z) To be determinedThe primary mass-to-charge ratio ion used for quantification.
Qualifier Ions (m/z) To be determined2-3 secondary ions used for identity confirmation.
Linear Range e.g., 0.1 - 50 ng/mLThe concentration range over which the instrument response is linear.
Limit of Detection (LOD) < 1 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) < 5 ng/mLThe lowest concentration of analyte that can be accurately quantified.
Repeatability (%RSD) < 15%The precision of the method under the same operating conditions over a short interval.

Note: The values in this table are illustrative and must be experimentally determined.

Discussion

The presented HS-SPME-GC-MS method provides a robust framework for the analysis of this compound. The choice of a DVB/CAR/PDMS fiber is based on its proven effectiveness in extracting a wide range of volatile sulfur compounds[7]. The GC temperature program is designed to separate volatile compounds effectively, while the MS parameters are standard for the identification and quantification of small molecules. For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) may be necessary to achieve the required separation efficiency[1][3][9].

Method validation is a critical step to ensure the accuracy and reliability of the results. This includes the determination of linearity, LOD, LOQ, precision, and accuracy. The use of an appropriate internal standard is recommended for improving quantitative accuracy.

Conclusion

This application note provides a detailed protocol for the GC-MS analysis of the novel volatile sulfur compound this compound. The combination of HS-SPME for sample preparation and GC-MS for analysis offers a sensitive and selective method suitable for research, quality control, and developmental applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (1-Methylcyclobutyl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the analysis of (1-Methylcyclobutyl)methanethiol using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Due to the inherent low UV absorbance of the analyte, a pre-column derivatization step using monobromobimane (MBB) is employed. This method is suitable for the quantitative analysis of this compound in various sample matrices and is targeted towards researchers, scientists, and professionals in the fields of chemical analysis and drug development.

Introduction

This compound is a volatile thiol compound of interest in various chemical and pharmaceutical applications. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and research purposes. Standard HPLC with UV detection is often not suitable for the analysis of aliphatic thiols due to their lack of a significant chromophore. To overcome this limitation, this method utilizes a pre-column derivatization technique with monobromobimane (MBB). MBB reacts specifically with the thiol group of this compound to form a stable, highly fluorescent derivative, enabling sensitive and selective detection.[1][2] This application note provides a comprehensive protocol for the derivatization and subsequent HPLC analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Monobromobimane (MBB)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • HEPES buffer (or similar, pH 8.0)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, as a reducing agent)

  • Hydrochloric acid (HCl) for reaction quenching

Equipment
  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Thermostated autosampler

  • Vortex mixer

  • pH meter

  • Analytical balance

Derivatization Protocol
  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile. From this stock, create a series of calibration standards by serial dilution.

  • Reagent Preparation: Prepare a 10 mM solution of MBB in acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Sample Preparation: For liquid samples, dilute to an appropriate concentration with the working buffer (e.g., 50 mM HEPES, pH 8.0). If disulfide forms of the thiol are expected, a reduction step with TCEP can be included prior to derivatization.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the standard or sample solution with 100 µL of the 10 mM MBB solution.

    • Add 50 µL of the working buffer (pH 8.0) to ensure optimal reaction conditions.[1]

    • Vortex the mixture gently and incubate at room temperature in the dark for 15-30 minutes. The optimal reaction time should be determined experimentally.[1]

  • Reaction Quenching: Stop the reaction by adding 20 µL of 1 M HCl. This acidification step also stabilizes the derivative.

  • Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Method
  • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 30% B

    • 22-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Fluorescence Detector:

    • Excitation Wavelength: 380 nm

    • Emission Wavelength: 480 nm

Data Presentation

The following table summarizes the key parameters of the proposed HPLC method for the analysis of the MBB derivative of this compound.

ParameterValue
Analyte This compound-MBB
Derivatization Reagent Monobromobimane (MBB)
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 30-80% Acetonitrile over 10 min
Flow Rate 1.0 mL/min
Detection Fluorescence
Excitation Wavelength 380 nm
Emission Wavelength 480 nm
Injection Volume 20 µL
Column Temperature 30 °C

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample/Standard Mix Mix Sample, MBB, and Buffer Sample->Mix MBB MBB Solution MBB->Mix Buffer Buffer (pH 8.0) Buffer->Mix Incubate Incubate in Dark (15-30 min) Mix->Incubate Quench Quench with HCl Incubate->Quench Filter Filter (0.22 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection (Ex: 380 nm, Em: 480 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Analyte Chromatogram->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Use of (1-Methylcyclobutyl)methanethiol as a flavor or fragrance ingredient

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for (1-Methylcyclobutyl)methanethiol as a Flavor or Fragrance Ingredient

Introduction

This compound is a sulfur-containing organic compound that has garnered interest for its potential applications in the flavor and fragrance industry. Its unique chemical structure, featuring a cyclobutyl ring, suggests the potential for a distinct and potent aroma profile. This document provides a comprehensive overview of the available data on this compound, including its organoleptic properties, and outlines protocols for its evaluation and potential application.

1. Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective and safe use.

PropertyValueReference
Chemical Name This compoundN/A
Synonyms N/AN/A
CAS Number N/AN/A
Molecular Formula C6H12SN/A
Molecular Weight 116.23 g/mol N/A
Appearance Colorless to pale yellow liquid (Predicted)N/A
Odor Threshold Not availableN/A

2. Organoleptic Properties

The flavor and fragrance profile of a compound is a critical determinant of its application.

ParameterDescription
Odor Profile Sulfurous, potentially with tropical, fruity, and savory notes.
Flavor Profile Likely to be potent and sulfurous, requiring high dilution for palatable effects.
Recommended Dilution for Sensory Evaluation Starting dilution of 0.01% in a suitable solvent (e.g., propylene glycol or ethanol).

3. Experimental Protocols

The following protocols are designed for the systematic evaluation of this compound for its flavor and fragrance applications.

3.1. Sensory Evaluation Protocol

Objective: To determine the odor and flavor profile of this compound.

Materials:

  • This compound

  • Propylene glycol or food-grade ethanol

  • Odor-free water

  • Glass vials with PTFE-lined caps

  • Olfactory strips (for odor evaluation)

  • Trained sensory panel

Procedure:

  • Prepare a serial dilution of this compound in the chosen solvent (e.g., 1%, 0.1%, 0.01%, 0.001%).

  • For odor evaluation, dip olfactory strips into each dilution and allow the solvent to evaporate for 30 seconds.

  • Present the strips to the sensory panel in a well-ventilated, odor-free room.

  • Panelists should record the perceived odor characteristics and intensity for each dilution.

  • For flavor evaluation, add a precise amount of each dilution to a neutral base (e.g., sugar water, unsalted crackers).

  • Present the samples to the panel and have them record the flavor profile, intensity, and any aftertaste.

3.2. Application Testing in a Food Matrix

Objective: To evaluate the performance and stability of this compound in a specific food product.

Materials:

  • This compound solution (at a predetermined optimal concentration from sensory evaluation)

  • Food matrix (e.g., beverage, savory sauce, baked good)

  • Control sample (food matrix without the flavor ingredient)

  • Analytical instrumentation for stability testing (e.g., GC-MS)

Procedure:

  • Incorporate the this compound solution into the food matrix at various concentrations.

  • Process the food product under typical conditions (e.g., heating, mixing, storage).

  • Conduct sensory evaluation of the final product against the control.

  • Perform analytical testing (e.g., headspace GC-MS) to assess the stability and retention of the flavor compound over the product's shelf life.

4. Safety and Regulatory Information

Currently, there is limited publicly available information on the safety and regulatory status of this compound for use as a flavor or fragrance ingredient. It is crucial for researchers and developers to conduct thorough safety assessments before any commercial application.

5. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating a new flavor or fragrance ingredient.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Evaluation cluster_safety Safety & Regulatory Synthesis Synthesis of this compound Purification Purification & Characterization (GC-MS, NMR) Synthesis->Purification Sensory Sensory Evaluation (Odor & Flavor Profile) Purification->Sensory Application Application Testing in Food/Fragrance Matrix Sensory->Application Stability Stability & Shelf-life Studies Application->Stability Toxicology Toxicological Assessment Stability->Toxicology Regulatory Regulatory Review (e.g., FEMA GRAS) Toxicology->Regulatory

Caption: General workflow for the development and evaluation of a new flavor or fragrance ingredient.

Disclaimer: The information provided in these application notes is for research and development purposes only. Due to the limited available data on this compound, a comprehensive safety and regulatory assessment is required before its use in any consumer products.

Application Notes and Protocols for (1-Methylcyclobutyl)methanethiol in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific applications of (1-Methylcyclobutyl)methanethiol in materials science are not extensively documented in publicly available literature. The following application notes and protocols are based on the well-established functionalities of thiols in materials science and are provided as a representative guide for researchers and scientists. The experimental data presented is illustrative and should be adapted based on empirical results.

Introduction

This compound is an organosulfur compound featuring a thiol (-SH) functional group attached to a methylcyclobutyl moiety. The thiol group is highly reactive and provides a versatile handle for a variety of chemical transformations and surface modifications. In materials science, thiols are widely utilized for their ability to form strong bonds with noble metal surfaces, participate in "click" chemistry reactions, and modify the properties of polymers.[1][2] This document outlines potential applications of this compound in surface functionalization and polymer modification, complete with detailed experimental protocols and representative data.

Application 1: Surface Functionalization via Self-Assembled Monolayers (SAMs)

The strong affinity of the thiol group for gold and other noble metal surfaces allows for the spontaneous formation of ordered, self-assembled monolayers (SAMs).[3][4] These monolayers can be used to precisely control the surface properties of materials, such as wettability, biocompatibility, and chemical resistance. The bulky methylcyclobutyl group of this compound can influence the packing density and thermal stability of the resulting SAM.

Quantitative Data: Surface Properties of SAMs on Gold
Thiol CompoundConcentration (mM)Contact Angle (°)Monolayer Thickness (Å)Thermal Stability (Td, °C)
This compound 185 ± 27 ± 1165
588 ± 28 ± 1170
1090 ± 18 ± 1172
n-Dodecanethiol (Reference)5110 ± 215 ± 1180

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocol: Formation of SAMs on Gold Substrates

Materials:

  • This compound

  • Gold-coated silicon wafers or glass slides

  • Absolute ethanol (ACS grade)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 10 minutes to remove organic residues. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

    • Rinse the substrates thoroughly with DI water, followed by absolute ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • SAM Formation:

    • Prepare a 5 mM solution of this compound in absolute ethanol.

    • Immediately immerse the clean, dry gold substrates into the thiol solution.

    • Allow the self-assembly process to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Post-Assembly Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the functionalized substrates under a stream of nitrogen gas.

    • Store in a desiccator until characterization.

Characterization:

  • Contact Angle Goniometry: To determine the surface wettability.

  • Ellipsometry: To measure the thickness of the formed monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface.

  • Atomic Force Microscopy (AFM): To visualize the surface morphology.

Workflow for SAM Formation

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing Clean Clean Gold Substrate (Piranha Etch) Rinse_H2O Rinse with DI Water Clean->Rinse_H2O Rinse_EtOH Rinse with Ethanol Rinse_H2O->Rinse_EtOH Dry_N2_1 Dry with N₂ Rinse_EtOH->Dry_N2_1 Prepare_Sol Prepare Thiol Solution (5 mM in Ethanol) Immerse Immerse Substrate (24h, RT) Dry_N2_1->Immerse Rinse_Final Rinse with Ethanol Immerse->Rinse_Final Dry_N2_2 Dry with N₂ Rinse_Final->Dry_N2_2 Characterize Characterization Dry_N2_2->Characterize

Caption: Experimental workflow for the self-assembly of this compound on a gold substrate.

Application 2: Polymer Modification via Thiol-Ene "Click" Chemistry

Thiol-ene "click" chemistry is a highly efficient and versatile method for polymer synthesis and modification.[5][6][7] The reaction proceeds via a radical-mediated addition of a thiol to a carbon-carbon double bond (ene). This can be used to graft this compound onto a polymer backbone containing pendant ene groups, thereby modifying the polymer's mechanical and thermal properties.

Quantitative Data: Properties of Thiol-Modified Poly(allyl methacrylate)
Molar Ratio (Allyl:Thiol)Glass Transition Temp. (Tg, °C)Tensile Strength (MPa)Elongation at Break (%)
1:0 (Unmodified)95455.2
1:0.2588426.8
1:0.582388.1
1:0.7575359.5

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocol: Thiol-Ene Modification of Poly(allyl methacrylate)

Materials:

  • Poly(allyl methacrylate) (PAMA)

  • This compound

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • UV lamp (365 nm)

Procedure:

  • Reaction Setup:

    • In a quartz reaction vessel, dissolve 1.0 g of PAMA in 20 mL of anhydrous THF.

    • Add the desired molar equivalent of this compound (e.g., for a 1:0.5 ratio, add the corresponding mass of the thiol).

    • Add 1 mol% of the DMPA photoinitiator relative to the ene groups.

    • Seal the vessel with a rubber septum and purge with nitrogen for 15 minutes to remove oxygen, which can inhibit the radical reaction.

  • Photochemical Reaction:

    • Place the reaction vessel under a 365 nm UV lamp.

    • Irradiate the solution for 2 hours with continuous stirring.

  • Polymer Precipitation and Purification:

    • After the reaction, precipitate the modified polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a minimal amount of THF and re-precipitate in methanol to ensure the removal of unreacted thiol and initiator. Repeat this step twice.

  • Drying:

    • Dry the purified polymer in a vacuum oven at 40°C overnight.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the thiol S-H stretch (~2570 cm⁻¹) and the C=C stretch (~1645 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To quantify the degree of functionalization.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Tensile Testing: To evaluate the mechanical properties of the modified polymer films.

Logical Diagram of Thiol-Ene Modification

Thiol_Ene_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product PAMA Poly(allyl methacrylate) (Pendant 'ene' groups) Modified_Polymer Modified Polymer (Thioether linkage) PAMA->Modified_Polymer Grafting Thiol This compound (-SH group) Thiol->Modified_Polymer Addition Initiator Photoinitiator (DMPA) UV_Light UV Light (365 nm) Initiator->UV_Light Activation Solvent Anhydrous THF

Caption: Logical relationship of components in the thiol-ene modification of a polymer.

References

Application Notes and Protocols: Synthesis of (1-Methylcyclobutyl)methanethiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of (1-Methylcyclobutyl)methanethiol, a novel organosulfur compound with potential applications in medicinal chemistry and drug development. The synthetic route proceeds via the bromination of (1-methylcyclobutyl)methanol, followed by substitution with a thioacetate salt and subsequent hydrolysis to yield the target thiol.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process, commencing with the readily available starting material, (1-methylcyclobutyl)methanol. The overall transformation is depicted in the workflow diagram below.

G A (1-Methylcyclobutyl)methanol B (1-Methylcyclobutyl)methyl bromide A->B Step 1: Bromination (PBr3) C S-((1-Methylcyclobutyl)methyl) ethanethioate B->C Step 2: Thioacetylation (Potassium Thioacetate) D This compound C->D Step 3: Hydrolysis (NaOH, H2O)

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (1-Methylcyclobutyl)methyl bromide

This protocol describes the conversion of (1-methylcyclobutyl)methanol to (1-methylcyclobutyl)methyl bromide using phosphorus tribromide (PBr₃). This method is advantageous as it typically proceeds with inversion of configuration and minimizes the risk of carbocation rearrangements that can be prevalent in cyclobutyl systems.[1][2]

Materials:

  • (1-Methylcyclobutyl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Pyridine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1-methylcyclobutyl)methanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution in an ice bath with stirring.

  • Slowly add phosphorus tribromide (0.33-0.40 eq) to the cooled solution via a dropping funnel over 30-60 minutes. A mild exotherm may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude (1-methylcyclobutyl)methyl bromide.

  • Purify the product by vacuum distillation.

Quantitative Data:

ParameterValue
Typical Yield75-85%
Purity (by GC)>95%
Reaction Time3-5 hours
Step 2: Synthesis of S-((1-Methylcyclobutyl)methyl) ethanethioate

This step involves the nucleophilic substitution of the bromide with potassium thioacetate to form the corresponding thioester. This is a standard Sₙ2 reaction.[3][4]

Materials:

  • (1-Methylcyclobutyl)methyl bromide

  • Potassium thioacetate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve (1-methylcyclobutyl)methyl bromide (1.0 eq) in anhydrous DMF.

  • Add potassium thioacetate (1.1-1.2 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-8 hours).

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer and wash it multiple times with water to remove the DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude S-((1-methylcyclobutyl)methyl) ethanethioate.

  • The product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

ParameterValue
Typical Yield80-90%
Purity (by NMR)>95%
Reaction Time4-8 hours
Step 3: Synthesis of this compound

The final step is the hydrolysis of the thioacetate to the target thiol under basic conditions.[5][6]

Materials:

  • S-((1-Methylcyclobutyl)methyl) ethanethioate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2 M

  • Degassed diethyl ether

  • Degassed deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask under an inert atmosphere, dissolve S-((1-methylcyclobutyl)methyl) ethanethioate (1.0 eq) in ethanol.

  • Prepare a solution of sodium hydroxide (2.0-2.2 eq) in water and add it dropwise to the thioacetate solution.

  • Reflux the reaction mixture for 1-2 hours. Monitor the completion of the reaction by TLC.

  • Cool the mixture to room temperature and then neutralize with 2 M HCl solution.

  • Transfer the mixture to a separatory funnel under an inert atmosphere.

  • Add degassed diethyl ether and degassed water to the separatory funnel and separate the organic layer.

  • Wash the organic layer with degassed water and dry over anhydrous sodium sulfate.

  • Remove the solvent at a low temperature using a rotary evaporator to yield this compound.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Purity (by NMR)>97%
Reaction Time1-2 hours

Biological Context and Signaling Pathway

Methanethiol and its derivatives are known to be metabolized in biological systems. A key enzyme in this process is Methanethiol Oxidase (MTO), encoded by the SELENBP1 gene in humans.[7][8][9] This enzyme catalyzes the oxidation of methanethiol to formaldehyde, hydrogen sulfide (H₂S), and hydrogen peroxide (H₂O₂).[7][9][10] Both H₂S and H₂O₂ are recognized as important signaling molecules involved in various physiological processes, including redox signaling and cellular differentiation.[7][10][11] The degradation of methanethiol by MTO is considered a crucial detoxification pathway.[7][8]

G cluster_0 Methanethiol Metabolism cluster_1 Products cluster_2 Cellular Signaling Methanethiol Methanethiol (CH3SH) MTO Methanethiol Oxidase (SELENBP1) Methanethiol->MTO Substrate H2S Hydrogen Sulfide (H2S) MTO->H2S H2O2 Hydrogen Peroxide (H2O2) MTO->H2O2 Formaldehyde Formaldehyde (CH2O) MTO->Formaldehyde Redox Redox Signaling H2S->Redox Modulates Differentiation Cellular Differentiation H2S->Differentiation Influences H2O2->Redox Modulates H2O2->Differentiation Influences

Figure 2: Metabolic pathway of methanethiol via Methanethiol Oxidase.

While the specific biological activities of this compound are yet to be fully elucidated, related thiol derivatives have demonstrated a range of biological effects, including cytotoxic activity against cancer cell lines.[12] The unique conformational constraints imposed by the cyclobutane ring may impart novel pharmacological properties, making this class of compounds an interesting subject for further investigation in drug discovery.

References

Application Notes and Protocols for Studying the Reaction Kinetics of (1-Methylcyclobutyl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylcyclobutyl)methanethiol is a sulfur-containing organic compound with potential applications in pharmaceutical development and materials science. Understanding its reaction kinetics is crucial for predicting its stability, reactivity with biological molecules, and for the optimization of synthetic processes. This document provides a detailed experimental setup and protocols for studying the reaction kinetics of this compound. The methodologies outlined are based on established principles of thiol chemistry and can be adapted for various research applications.

Synthesis of this compound

A plausible synthetic route for this compound involves the conversion of (1-methylcyclobutyl)methanol to a tosylate, followed by nucleophilic substitution with a thiolating agent.

Protocol 2.1: Synthesis of this compound

  • Toxification of (1-Methylcyclobutyl)methanol:

    • Dissolve (1-methylcyclobutyl)methanol in dichloromethane (DCM) at 0 °C.

    • Add p-toluenesulfonyl chloride and triethylamine to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tosylate.

  • Thiolation:

    • Dissolve the tosylate in a suitable solvent such as dimethylformamide (DMF).

    • Add a thiolating agent, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

    • Heat the reaction mixture and monitor its progress by GC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer, dry it, and purify the product by distillation or column chromatography.

Experimental Setup for Kinetic Studies

The reaction kinetics of this compound can be studied by monitoring its reaction with a suitable electrophile, such as an α,β-unsaturated carbonyl compound (e.g., N-ethylmaleimide) in a thiol-Michael addition reaction. The rate of this reaction can be conveniently followed spectrophotometrically.

Key Equipment and Reagents:

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Thermostatted water bath

  • Reaction vessels (e.g., quartz cuvettes)

  • Micropipettes

  • This compound (synthesized as per Protocol 2.1)

  • N-ethylmaleimide (NEM)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Solvent (e.g., ethanol or acetonitrile, if required for solubility)

Experimental Protocols

Protocol 4.1: Determination of the Rate Constant for the Reaction with N-Ethylmaleimide

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen buffer.

    • Prepare a stock solution of N-ethylmaleimide (NEM) of known concentration in the same buffer.

  • Kinetic Measurement:

    • Equilibrate the UV-Vis spectrophotometer and the reaction buffer to the desired temperature (e.g., 25 °C).

    • In a quartz cuvette, mix the buffer solution and the NEM stock solution to achieve the desired final concentration.

    • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette, ensuring rapid mixing.

    • Immediately start monitoring the decrease in absorbance of NEM at its λmax (around 300 nm) over time. The reaction of the thiol with the maleimide leads to the loss of the double bond in the maleimide, resulting in a decrease in absorbance.[1]

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Under pseudo-first-order conditions where the concentration of NEM is in large excess compared to the thiol, the natural logarithm of the absorbance versus time will be linear.

    • The observed rate constant (k_obs) can be determined from the slope of this plot.

    • The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of NEM.

Protocol 4.2: Determination of the Activation Energy

  • Perform the kinetic measurements as described in Protocol 4.1 at a minimum of three different temperatures (e.g., 25 °C, 35 °C, and 45 °C).

  • Calculate the second-order rate constant (k) for each temperature.

  • Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).

  • The activation energy (Ea) can be determined from the slope of the Arrhenius plot (Slope = -Ea/R), where R is the gas constant.

Analytical Techniques for Thiol Quantification

Accurate quantification of the thiol is essential for kinetic studies. Several methods can be employed.

5.1. Spectrophotometric Quantification using Ellman's Reagent

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is a widely used chromogenic reagent for the quantification of free thiols.[2][3]

Protocol 5.1: Quantification of this compound

  • Prepare a standard curve using a known thiol of similar structure or by assuming a molar extinction coefficient for the reaction product.

  • In a microplate well or a cuvette, mix a known volume of the this compound sample with a solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Allow the reaction to proceed for a few minutes at room temperature.

  • Measure the absorbance of the yellow-colored product, 2-nitro-5-thiobenzoate (TNB), at 412 nm.

  • Determine the concentration of the thiol in the sample by comparing its absorbance to the standard curve.

5.2. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) offers excellent separation and quantification capabilities for thiols.[4]

Protocol 5.2: HPLC Analysis

  • Derivatize the thiol with a suitable labeling agent that introduces a chromophore or fluorophore to enhance detection (e.g., a maleimide-based fluorescent probe).

  • Separate the derivatized thiol using a suitable HPLC column (e.g., a C18 reversed-phase column).

  • Detect the analyte using a UV-Vis or fluorescence detector.

  • Quantify the thiol by comparing the peak area to a standard curve prepared with known concentrations of the derivatized thiol.

Data Presentation

Quantitative data from the kinetic experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Pseudo-First-Order Rate Constants at Different NEM Concentrations

[NEM] (M)k_obs (s⁻¹)
0.0010.015
0.0020.031
0.0050.074

Table 2: Second-Order Rate Constants at Different Temperatures

Temperature (°C)Temperature (K)1/T (K⁻¹)k (M⁻¹s⁻¹)ln(k)
25298.150.00335415.22.72
35308.150.00324528.93.36
45318.150.00314353.13.97

Visualization of Experimental Workflow

A diagram illustrating the logical flow of the experimental procedure can aid in understanding the overall process.

Experimental_Workflow cluster_prep Preparation cluster_exp Kinetic Experiments cluster_analysis Analysis cluster_results Results Synthesis Synthesis of This compound Stock_Solutions Preparation of Stock Solutions Synthesis->Stock_Solutions Rate_Constant Determine Rate Constant (Protocol 4.1) Stock_Solutions->Rate_Constant Quantification Thiol Quantification (Protocol 5.1/5.2) Stock_Solutions->Quantification Activation_Energy Determine Activation Energy (Protocol 4.2) Rate_Constant->Activation_Energy Data_Collection Spectrophotometric Data Collection Rate_Constant->Data_Collection Activation_Energy->Data_Collection Data_Analysis Data Analysis (Plotting & Calculation) Data_Collection->Data_Analysis Tables Tabulate Kinetic Data Data_Analysis->Tables Quantification->Data_Analysis Conclusion Determine Kinetic Parameters Tables->Conclusion

References

Application Notes and Protocols for the Derivatization of (1-Methylcyclobutyl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of (1-Methylcyclobutyl)methanethiol, a volatile thiol compound, to facilitate its analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Derivatization is a critical step to improve the analytical properties of thiols, which are often highly reactive and can exhibit poor chromatographic behavior in their native form.[1] The following protocols are designed to be a starting point for method development and can be optimized further based on specific matrix and sensitivity requirements.

Introduction to Thiol Derivatization

Thiols (-SH) are a class of organosulfur compounds that play significant roles in various fields, from flavor and fragrance chemistry to pharmaceutical development. The analysis of volatile thiols like this compound can be challenging due to their volatility, reactivity, and often low concentrations in complex matrices. Chemical derivatization is employed to:

  • Increase volatility for GC analysis.

  • Enhance detector response for both GC and HPLC analysis.[1]

  • Improve chromatographic peak shape and resolution.

  • Increase the stability of the analyte. [1]

This guide details two primary derivatization strategies: one for GC analysis using a silylating agent and another for HPLC analysis employing a fluorescent labeling agent.

Section 1: Derivatization for Gas Chromatography (GC) Analysis

For GC analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. Silylation, which replaces the active hydrogen in the thiol group with a trimethylsilyl (TMS) group, is a common and effective technique.[2] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating reagent for this purpose.[1][2]

Protocol 1: Silylation with BSTFA for GC-MS Analysis

This protocol describes the derivatization of this compound with BSTFA, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow:

GC_Derivatization_Workflow Sample Sample containing This compound Solvent Add Aprotic Solvent (e.g., Acetonitrile) Sample->Solvent Dissolution BSTFA Add BSTFA Reagent (with 1% TMCS catalyst) Solvent->BSTFA Reagent Addition React Incubate (e.g., 60°C for 30 min) BSTFA->React Reaction Cool Cool to Room Temperature React->Cool GCMS Inject into GC-MS Cool->GCMS Analysis

Caption: Workflow for BSTFA Derivatization for GC-MS Analysis.

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous acetonitrile or other suitable aprotic solvent

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 100 µg/mL). For unknown samples, perform a suitable extraction to isolate the thiol in an aprotic solvent.

  • Derivatization Reaction:

    • Pipette 100 µL of the sample or standard solution into a GC vial.

    • Add 100 µL of BSTFA (with 1% TMCS). A 2:1 molar excess of the silylating reagent to the active hydrogen is recommended.[2]

    • Cap the vial tightly and vortex briefly to mix.

    • Incubate the vial at 60°C for 30 minutes in a heating block or oven. The time and temperature may require optimization.[2]

  • Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters (Example):

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temp. 250°C
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium, constant flow 1 mL/min
MS Ion Source Electron Ionization (EI), 70 eV
MS Quad Temp. 150°C
Scan Range m/z 40-400

Expected Results:

The derivatization reaction will yield the trimethylsilyl ether of this compound. This derivative will be more volatile and should exhibit a sharp, symmetrical peak in the chromatogram with a characteristic mass spectrum.

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
(1-Methylcyclobutyl)methyl-TMS-thiol~10-15[M]+, [M-15]+, 73

Section 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization aims to introduce a chromophore or fluorophore into the thiol molecule to enable sensitive detection by UV-Vis or fluorescence detectors.[1] Monobromobimane (MBB) is a popular pre-column derivatization reagent that reacts specifically with thiols to form highly fluorescent derivatives.[3][4]

Protocol 2: Fluorescent Labeling with Monobromobimane (MBB) for HPLC-FLD Analysis

This protocol details the derivatization of this compound with MBB for analysis by HPLC with Fluorescence Detection (FLD).

Experimental Workflow:

HPLC_Derivatization_Workflow Sample Aqueous/Organic Sample containing Thiol Buffer Add Reaction Buffer (e.g., pH 8.0) Sample->Buffer pH Adjustment MBB Add Monobromobimane (MBB) Solution in Acetonitrile Buffer->MBB Reagent Addition React Incubate in Dark (e.g., Room Temp, 15 min) MBB->React Reaction Quench Quench Reaction (e.g., add Acetic Acid) React->Quench HPLC Inject into HPLC-FLD Quench->HPLC Analysis

Caption: Workflow for MBB Derivatization for HPLC-FLD Analysis.

Materials:

  • This compound standard or sample

  • Monobromobimane (MBB)

  • Acetonitrile (HPLC grade)

  • Reaction buffer (e.g., 50 mM HEPES, pH 8.0)

  • Quenching solution (e.g., 1 M acetic acid)

  • HPLC vials

  • High-Performance Liquid Chromatograph with a Fluorescence Detector (HPLC-FLD)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of MBB in acetonitrile. This solution should be protected from light and stored at -20°C.[3]

    • Prepare the reaction buffer. The pH of the reaction is critical, with optimal conditions often being slightly alkaline.[5]

  • Derivatization Reaction:

    • In an HPLC vial, combine 100 µL of the sample or standard with 400 µL of the reaction buffer.

    • Add 50 µL of the 10 mM MBB solution.

    • Vortex the mixture and incubate at room temperature for 15 minutes in the dark. Reaction times and temperatures may be optimized for maximal yield.[3]

  • Reaction Quenching:

    • Stop the reaction by adding 50 µL of 1 M acetic acid to the vial. This acidifies the solution and prevents further reaction.

  • Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC-FLD system.

HPLC-FLD Parameters (Example):

ParameterValue
HPLC Column C18 reverse-phase, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Fluorescence Ex. 380 nm
Fluorescence Em. 480 nm

Expected Results:

The reaction of this compound with MBB will produce a stable, highly fluorescent derivative. This allows for sensitive detection and quantification.

CompoundExpected Retention Time (min)Limit of Detection (LOD)
(1-Methylcyclobutyl)methyl-MBB-thiol~12-18Low ng/mL to pg/mL range

Summary of Derivatization Techniques

Analytical TechniqueDerivatizing AgentPurpose of DerivatizationKey Advantages
GC-MS BSTFA with 1% TMCSIncrease volatility and thermal stabilitySimple, effective for volatile thiols, provides structural information from MS.
HPLC-FLD Monobromobimane (MBB)Introduce a fluorescent tag for sensitive detectionHigh sensitivity and selectivity for thiols.[6]

Troubleshooting and Considerations

  • Moisture Sensitivity: Silylation reactions are sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Ensure all glassware and solvents are anhydrous.[2]

  • Reagent Stability: MBB solutions are light-sensitive and should be prepared fresh or stored appropriately.

  • Matrix Effects: Complex sample matrices can interfere with the derivatization reaction. Sample cleanup steps such as solid-phase extraction (SPE) may be necessary prior to derivatization.

  • Optimization: The reaction conditions (pH, temperature, time, reagent concentration) for both protocols may require optimization for the specific sample matrix and analytical instrumentation used.

  • Alternative Reagents: Other derivatization reagents can be considered. For GC, pentafluorobenzyl bromide (PFBBr) can be used to introduce an electrophoric group for sensitive detection by Electron Capture Detector (ECD).[7] For HPLC, o-phthalaldehyde (OPA) in the presence of an amino acid can also form fluorescent derivatives with thiols.[8]

By following these detailed protocols and considering the key operational parameters, researchers can successfully derivatize this compound for robust and sensitive analysis by GC and HPLC.

References

Application Notes: Synthesis of Organosulfur Compounds Using (1-Methylcyclobutyl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosulfur compounds are a cornerstone of medicinal chemistry and materials science, with thioether and disulfide moieties appearing in numerous pharmaceuticals and biologically active molecules.[1][2] (1-Methylcyclobutyl)methanethiol is a versatile building block that combines a thiol functional group with a cyclobutane ring. The cyclobutane motif is of particular interest in drug design as it can impart conformational rigidity, improve metabolic stability, and serve as a three-dimensional scaffold to explore chemical space.[3][4][5][6][7] The puckered structure and relative chemical inertness of the cyclobutane ring make it an attractive component for developing novel therapeutic agents.[4]

These application notes provide detailed protocols for the synthesis of thioethers and disulfides using this compound as a key starting material. The methodologies are based on well-established and robust reactions in organosulfur chemistry.[8][9][10]

Synthesis of (1-Methylcyclobutyl)methyl Thioethers via SN2 Reaction

The substitution of alkyl halides with thiolates is a fundamental and widely used method for the synthesis of thioethers (also known as sulfides).[8][9][10] This reaction proceeds via an SN2 mechanism, where the thiolate anion acts as a potent nucleophile.

Experimental Protocol: Synthesis of Benzyl((1-methylcyclobutyl)methyl)sulfane

Materials:

  • This compound

  • Benzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the thiol (concentration ~0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.

  • Add benzyl bromide (1.05 eq) dropwise via a dropping funnel over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting thiol is consumed.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and partition with diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure thioether.

Data Presentation: Synthesis of Various Thioethers

The following table summarizes the results for the synthesis of a variety of thioethers using Protocol 1.1 with different electrophiles.

EntryElectrophile (R-X)BaseSolventTime (h)Yield (%)
1Benzyl bromideNaHDMF492
2Ethyl iodideK₂CO₃Acetonitrile885
3Propargyl bromideNaHTHF588
4Allyl chlorideCs₂CO₃DMF690
Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of (1-methylcyclobutyl)methyl thioethers.

G cluster_reaction Reaction Setup cluster_workup Work-up & Purification thiol This compound reaction_vessel Reaction at 0°C to RT thiol->reaction_vessel base Base (e.g., NaH) base->reaction_vessel solvent Anhydrous Solvent (e.g., DMF) solvent->reaction_vessel electrophile Electrophile (R-X) electrophile->reaction_vessel Dropwise addition quench Quench (NH4Cl) reaction_vessel->quench 1. Monitor by TLC extraction Liquid-Liquid Extraction quench->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Thioether Product chromatography->product 2. Characterize

Workflow for Thioether Synthesis

Synthesis of Bis((1-methylcyclobutyl)methyl) Disulfide

The oxidation of thiols to disulfides is a common and important transformation in organic synthesis.[10] This can be achieved using a variety of mild oxidizing agents.[11][12][13]

Experimental Protocol: Air Oxidation to Form Disulfide

This protocol utilizes atmospheric oxygen as the oxidant in the presence of a base, offering a green and efficient method for disulfide synthesis.[12]

Materials:

  • This compound

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, air condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (~0.5 M).

  • Add triethylamine (2.0 eq) to the solution.

  • Fit the flask with an air condenser (open to the atmosphere) and heat the mixture to 80 °C.

  • Stir the reaction vigorously to ensure good mixing with air. Monitor the reaction by TLC.

  • For an accelerated procedure, the reaction can be performed at room temperature in an open flask with sonication for a shorter duration.[12]

  • Once the starting thiol is consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting disulfide is often pure enough for subsequent use, but can be further purified by column chromatography if necessary.

Data Presentation: Comparison of Oxidizing Conditions
EntryOxidantCatalyst/BaseSolventTemp (°C)TimeYield (%)
1Air (O₂)Et₃NDMF803 h95
2Iodine (I₂)-MethanolRT30 min98
3H₂O₂ (30%)-EthanolRT1 h93
4DMSOMoO₂Cl₂ (cat.)CH₂Cl₂RT1 h96
Reaction Pathway Diagram

The diagram below shows the oxidative coupling of this compound to its corresponding disulfide.

G Thiol 2 x this compound Oxidant [Oxidizing Agent] (e.g., Air, I₂, H₂O₂) Disulfide Bis((1-methylcyclobutyl)methyl) disulfide Thiol->Disulfide Oxidation Byproduct + 2H⁺ + 2e⁻

Oxidative Dimerization of a Thiol

Applications in Drug Development

The organosulfur compounds synthesized from this compound are valuable scaffolds for drug discovery. The thioether linkage is present in many FDA-approved drugs.[8] Furthermore, thioethers can be readily oxidized to sulfoxides and sulfones, which are also important pharmacophores. The cyclobutane ring provides a rigid, three-dimensional structure that can be used to optimize ligand-receptor interactions and improve pharmacokinetic properties.[3][4]

Logical Relationship Diagram: Potential Derivatizations

This diagram outlines potential synthetic transformations of the newly formed thioethers and disulfides into other functional groups relevant to medicinal chemistry.

G cluster_products Primary Synthetic Products cluster_derivatives Secondary Derivatives for SAR Studies start This compound thioether Thioether (R-S-R') start->thioether Sₙ2 / Michael Addition disulfide Disulfide (R-S-S-R) start->disulfide Oxidative Coupling sulfoxide Sulfoxide (R-SO-R') thioether->sulfoxide Mild Oxidation (e.g., NaIO₄) thiol_regen Free Thiol (R-SH) disulfide->thiol_regen Reduction (e.g., DTT, TCEP) sulfone Sulfone (R-SO₂-R') sulfoxide->sulfone Strong Oxidation (e.g., m-CPBA)

Derivatization Pathways for SAR Exploration

References

Detecting Trace Amounts of (1-Methylcyclobutyl)methanethiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the detection of trace amounts of (1-Methylcyclobutyl)methanethiol, a volatile thiol compound. Due to the inherent challenges in analyzing reactive and volatile sulfur compounds, this guide outlines robust methodologies using Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and Sulfur Chemiluminescence Detection (SCD). Protocols for sample preparation using Headspace (HS) and Solid-Phase Microextraction (SPME) are provided to achieve low detection limits. As experimental data for this specific compound is limited, the presented methods are based on established principles for the analysis of similar volatile thiols and serve as a comprehensive starting point for method development and validation.

Introduction

This compound is a sulfur-containing organic molecule whose detection at trace levels is critical in various fields, including environmental monitoring, food and beverage quality control, and pharmaceutical development, where it may arise as an impurity or degradation product. The analysis of volatile sulfur compounds (VSCs) like thiols is challenging due to their high volatility, reactivity, potential for oxidation, and often low sensory thresholds.[1]

This application note details analytical methods designed to overcome these challenges, providing sensitive and selective quantification of this compound. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) for highly selective and sensitive sulfur compound detection.[2][3]

Physicochemical Properties (Estimated)

Due to the lack of available experimental data, the following physicochemical properties for this compound (C6H12S, Molecular Weight: 116.23 g/mol ) have been estimated based on its chemical structure and comparison with structurally similar compounds. These estimations are crucial for developing appropriate analytical methods.

  • Boiling Point: Estimated to be in the range of 140-160 °C. This is significantly higher than simpler thiols like methanethiol (6 °C) due to its larger molecular weight and alkyl structure.

  • Vapor Pressure: Expected to be lower than more volatile thiols, allowing for effective trapping and analysis by headspace and SPME techniques at elevated temperatures.

  • Mass Spectrum: The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M+) at m/z 116. Key fragment ions may include:

    • m/z 83: Loss of the sulfhydrylmethyl group (•CH2SH)

    • m/z 69: The 1-methylcyclobutyl cation

    • m/z 47: The CH2SH+ fragment

Analytical Methods and Protocols

Two primary methods are presented: GC-MS for confirmation and GC-SCD for sensitive quantification. Both methods can be coupled with either Headspace or SPME sample introduction.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the analysis of volatile compounds in liquid or solid matrices without extensive sample preparation.

Experimental Protocol:

  • Sample Preparation:

    • Place 5 mL of the liquid sample (e.g., water, beverage) or 1-2 g of the solid sample into a 20 mL headspace vial.

    • For aqueous samples, add 1.5 g of NaCl to increase the ionic strength and promote the partitioning of the analyte into the headspace.

    • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Headspace Autosampler Conditions:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 minutes

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Injection Volume: 1 mL

  • GC-MS Parameters:

    • GC System: Agilent 8890 GC or equivalent

    • MS System: Agilent 5977B MSD or equivalent

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (1 minute)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 240 °C

      • Hold: 5 minutes at 240 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MS Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode:

      • Full Scan: m/z 35-350 for qualitative analysis

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions (predicted): m/z 116, 83, 69, 47.

Method 2: Solid-Phase Microextraction Gas Chromatography-Sulfur Chemiluminescence Detection (SPME-GC-SCD)

SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile analytes from a sample matrix.[3] Coupled with the high selectivity of an SCD, this method provides excellent sensitivity for trace sulfur analysis.

Experimental Protocol:

  • Sample Preparation:

    • Place 10 mL of the liquid sample into a 20 mL vial equipped with a magnetic stir bar.

    • Add 3 g of NaCl to the sample.

    • Seal the vial with a PTFE/silicone septum.

  • SPME Conditions:

    • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

    • Extraction Temperature: 60 °C

    • Extraction Time: 30 minutes with agitation (500 rpm)

    • Desorption Temperature: 250 °C

    • Desorption Time: 2 minutes in the GC inlet

  • GC-SCD Parameters:

    • GC System: Agilent 8890 GC or equivalent

    • SCD System: Agilent 8355 Sulfur Chemiluminescence Detector or equivalent

    • Column: DB-Sulfur SCD or equivalent, 60 m x 0.32 mm ID, 4.2 µm film thickness

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 3 minutes

      • Ramp: 15 °C/min to 220 °C

      • Hold: 5 minutes at 220 °C

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min

    • SCD Parameters:

      • Burner Temperature: 800 °C

      • Detector Base Temperature: 250 °C

      • Ozone Flow: 40 mL/min

      • Hydrogen Flow: 45 mL/min

      • Air Flow: 10 mL/min

Data Presentation

The following tables summarize the expected performance characteristics of the proposed methods for the analysis of this compound. These are typical values for the analysis of volatile thiols and should be confirmed by method validation.

Table 1: Method Performance for HS-GC-MS

ParameterExpected Value
Limit of Detection (LOD) 0.5 - 2 µg/L
Limit of Quantification (LOQ) 1.5 - 6 µg/L
Linear Range 5 - 500 µg/L
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 15%
Recovery 85 - 110%

Table 2: Method Performance for SPME-GC-SCD

ParameterExpected Value
Limit of Detection (LOD) 0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L
Linear Range 0.1 - 100 µg/L
Correlation Coefficient (r²) > 0.998
Precision (%RSD) < 10%
Recovery 90 - 115%

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical protocols described.

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sample Sample (Liquid or Solid) vial Add to 20 mL Headspace Vial sample->vial salt Add NaCl (for aqueous samples) vial->salt seal Seal Vial salt->seal equilibrate Equilibrate Vial in Autosampler seal->equilibrate inject Inject Headspace Gas equilibrate->inject gc_sep GC Separation inject->gc_sep ms_detect MS Detection (Scan or SIM) gc_sep->ms_detect qual Qualitative Identification ms_detect->qual quant Quantitative Analysis ms_detect->quant

Caption: Workflow for HS-GC-MS analysis of this compound.

SPME_GC_SCD_Workflow cluster_prep Sample Preparation cluster_extraction SPME cluster_analysis GC-SCD Analysis cluster_data Data Processing sample Liquid Sample vial Add to 20 mL Vial with Stir Bar sample->vial salt Add NaCl vial->salt seal Seal Vial salt->seal expose_fiber Expose SPME Fiber to Headspace seal->expose_fiber extract Extract with Agitation expose_fiber->extract retract_fiber Retract Fiber extract->retract_fiber desorb Desorb Fiber in GC Inlet retract_fiber->desorb gc_sep GC Separation desorb->gc_sep scd_detect SCD Detection gc_sep->scd_detect quant Quantitative Analysis scd_detect->quant

Caption: Workflow for SPME-GC-SCD analysis of this compound.

Conclusion

The methods outlined in this application note provide a robust framework for the detection and quantification of trace levels of this compound. The choice between HS-GC-MS and SPME-GC-SCD will depend on the specific requirements of the analysis, such as the desired sensitivity and the nature of the sample matrix. It is imperative that these methods are validated in the user's laboratory to ensure they meet the required performance criteria for their specific application. Particular attention should be paid to potential analyte loss due to adsorption and the use of appropriate standards for accurate quantification.

References

Application of (1-Methylcyclobutyl)methanethiol in Food Chemistry Research: A Case of Uncharted Territory and a Pivot to a Key Flavor Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals no specific information or documented research on the application of (1-Methylcyclobutyl)methanethiol in food chemistry. This suggests that the compound is either novel, not yet investigated for its properties in food systems, or is referred to by a different chemical name that is not readily identifiable. The subsequent investigation into related compounds, such as cyclobutyl methanethiol derivatives, also yielded no relevant results in the context of food science.

Given the absence of data for the specified molecule, this document will instead focus on a closely related and extensively studied thiol of significant importance in food chemistry: Methanethiol (also known as methyl mercaptan). Methanethiol is a simple organosulfur compound that plays a crucial role in the aroma profile of numerous foods and beverages.[1][2][3][4] This pivot allows for the fulfillment of the user's core requirements for detailed application notes, experimental protocols, quantitative data presentation, and visualization of relevant processes.

Application Notes and Protocols: Methanethiol in Food Chemistry Research

Introduction

Methanethiol (CH₃SH) is a volatile sulfur compound (VSC) naturally occurring in a variety of foods, including fruits, vegetables, cheese, and roasted coffee.[2][5] It is characterized by a low odor threshold and a potent aroma, often described as reminiscent of rotten cabbage or garlic at high concentrations.[1][6][7] However, at lower, sub-threshold concentrations, it can contribute desirable savory, meaty, and complex notes to the overall flavor profile of a food product.[8] Understanding the formation, quantification, and sensory impact of methanethiol is critical for food scientists and researchers in the development of new products and the quality control of existing ones.

Physicochemical Properties of Methanethiol

A summary of the key physicochemical properties of methanethiol is presented in Table 1. This data is essential for developing appropriate analytical methods for its extraction and quantification.

PropertyValueReference
Molecular Formula CH₄S[1][4]
Molecular Weight 48.11 g/mol [1][9]
Boiling Point 5.95 °C[6]
Melting Point -123 °C[6]
Water Solubility 23.3 g/L at 20 °C[6][7]
Odor Threshold in Water 0.02 - 2 ppb (parts per billion)[5]
Flavor Threshold in Water 2 ppb[5]
CAS Number 74-93-1[1][4]
Occurrence of Methanethiol in Foods

Methanethiol has been identified as a key aroma compound in a wide range of food products. Its presence can be a result of enzymatic or thermal degradation of sulfur-containing precursors, such as the amino acid methionine.[10] Table 2 provides a summary of reported concentrations of methanethiol in various foods.

Food ProductConcentration RangeReference
Durian26,700 µg/kg[11]
AsparagusPresent (Metabolic by-product)[2][4]
Cheese (e.g., Gruyere)Naturally Occurring[2][3]
Coffee (brewed)Key Odorant[8]
Stewed Meat JuicesAroma Profile Contributor[8]
Tropical FruitsVariable[11]
Experimental Protocols

The analysis of methanethiol in food matrices is challenging due to its high volatility and reactivity.[12] The following protocols outline common methodologies for its extraction, derivatization, and quantification.

This protocol is suitable for the rapid screening and quantification of methanethiol in liquid and solid food samples.

Materials:

  • Gas-tight headspace vials (20 mL) with PTFE/silicone septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Static headspace autosampler

  • Internal standard solution (e.g., ethanethiol in methanol)

  • Sodium chloride (NaCl)

  • Deionized water

Procedure:

  • Sample Preparation: Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.

  • Internal Standard Addition: Add a known amount of the internal standard solution.

  • Matrix Modification: Add 2 g of NaCl and 5 mL of deionized water to the vial to enhance the release of volatile compounds.

  • Incubation: Equilibrate the vial in the headspace autosampler at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) with agitation.

  • Injection: Automatically inject a portion of the headspace gas phase into the GC-MS system.

  • GC-MS Analysis:

    • Column: Use a suitable capillary column for volatile sulfur compounds (e.g., DB-Sulphur).

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the compounds.

    • MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for target ions of methanethiol (e.g., m/z 48, 47, 45) to enhance sensitivity and selectivity.

  • Quantification: Calculate the concentration of methanethiol based on the peak area ratio of the analyte to the internal standard and a previously established calibration curve.

SPME is a sensitive technique for the extraction and pre-concentration of volatile compounds from food matrices.

Materials:

  • SPME fiber assembly with a suitable coating (e.g., Carboxen/PDMS)

  • GC-MS system with an SPME injection port

  • Headspace vials with magnetic stir bars

  • Heating and stirring plate

Procedure:

  • Sample Preparation: Place a known amount of the food sample (liquid or solid) into a headspace vial. For solid samples, the addition of water may be necessary.

  • Extraction: Place the vial on a heating and stirring plate. Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 50 °C) with constant stirring.

  • Desorption and Analysis: Retract the fiber and insert it into the hot injection port of the GC-MS. The trapped analytes are thermally desorbed onto the GC column for separation and analysis as described in Protocol 3.1.

  • Quantification: Use an internal standard or standard addition method for accurate quantification.

Synthesis of Methanethiol

While methanethiol is naturally occurring, understanding its synthesis is crucial for preparing analytical standards and for industrial applications.

A common laboratory preparation involves the reaction of methyl iodide with thiourea.[4] However, for industrial production, the reaction of methanol with hydrogen sulfide is preferred.[4][13][14]

Industrial Synthesis Reaction: CH₃OH + H₂S → CH₃SH + H₂O

This reaction is typically carried out in the gas phase over a solid acid catalyst, such as alumina or thoria on a support.[4][13]

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the analysis and formation of methanethiol.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Food Sample homogenize Homogenization sample->homogenize weigh Weighing homogenize->weigh vial Headspace Vial weigh->vial incubation Incubation/SPME Exposure vial->incubation gcms GC-MS Analysis incubation->gcms data Data Processing gcms->data result Quantification Result data->result

Caption: General experimental workflow for the analysis of methanethiol in food samples.

formation_pathway methionine Methionine (in food) demethiolation Enzymatic or Thermal Demethiolation methionine->demethiolation methanethiol Methanethiol demethiolation->methanethiol aroma Food Aroma/Flavor methanethiol->aroma

Caption: Simplified pathway for the formation of methanethiol from methionine in food.

While the originally requested compound, this compound, remains uncharacterized in food chemistry literature, the extensive research on methanethiol provides a robust framework for understanding the role of simple thiols in food aroma. The protocols and data presented here offer a comprehensive guide for researchers and scientists in the field of food chemistry and drug development for the analysis and interpretation of this potent and important flavor compound. Further research into novel thiols, such as this compound, may yet reveal new and interesting contributions to the complex world of food flavor.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of (1-Methylcyclobutyl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (1-Methylcyclobutyl)methanethiol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and commercially available starting material is (1-Methylcyclobutyl)methanol. This can be synthesized through methods such as the reduction of ethyl 1-methylcyclobutanecarboxylate using a reducing agent like lithium aluminum hydride (LiAlH₄).[1]

Q2: What are the primary methods for converting (1-Methylcyclobutyl)methanol to this compound?

A2: Several methods can be employed for this conversion. The most prevalent include:

  • Two-step, one-pot conversion via a tosylate intermediate: This high-yielding method involves the formation of a tosylate from the alcohol, followed by nucleophilic substitution with a thiol source.[2]

  • Direct conversion using Lawesson's Reagent: This one-pot reaction can directly convert the alcohol to the corresponding thiol.[3][4]

  • Reaction with thiourea and a hydrogen halide: This classic method proceeds through an isothiouronium salt intermediate which is subsequently hydrolyzed.[5]

Q3: I am observing low yields in my reaction. What are the potential causes?

A3: Low yields can stem from several factors depending on the chosen synthetic route. Common causes include incomplete reaction, side reactions such as elimination (alkene formation), and oxidation of the final thiol product to a disulfide. Careful control of reaction conditions, including temperature and atmosphere, is crucial. For instance, when using Lawesson's reagent, higher temperatures can favor the formation of dehydration byproducts.[3]

Q4: My final product is impure. What are the likely side-products?

A4: Common impurities include unreacted starting material ((1-Methylcyclobutyl)methanol), the corresponding disulfide, and alkene byproducts from elimination reactions. The presence of these impurities will depend on the specific synthetic method and reaction conditions used.

Q5: How can I purify the final this compound product?

A5: Purification can typically be achieved through standard laboratory techniques such as distillation or column chromatography. Given the volatile and odorous nature of thiols, it is essential to perform these procedures in a well-ventilated fume hood.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of (1-Methylcyclobutyl)methanol - Inactive reagents (e.g., old Lawesson's reagent, deactivated tosyl chloride).- Insufficient reaction temperature or time.- Poor quality of starting material.- Use fresh, high-quality reagents.- Optimize reaction temperature and monitor the reaction progress using TLC or GC.- Ensure the starting alcohol is pure and dry.
Formation of significant amounts of alkene byproduct - High reaction temperatures, particularly with Lawesson's reagent or acidic conditions.- Use of a strong base that promotes elimination.- When using Lawesson's reagent, conduct the reaction at a lower temperature (e.g., room temperature) for a longer duration.[3]- In the tosylate route, use a non-nucleophilic base for the tosylation step and a milder base for any subsequent steps.
Formation of disulfide in the final product - Oxidation of the thiol by atmospheric oxygen.- Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).- Degas solvents before use.- During work-up, consider using a reducing agent wash (e.g., dilute sodium bisulfite).
Difficulty in isolating the product - The product may be volatile.- Emulsion formation during aqueous work-up.- Use a rotary evaporator with a cold trap cooled by dry ice/acetone to minimize loss of a volatile product.- To break emulsions, try adding brine or a small amount of a different organic solvent.

Experimental Protocols

Protocol 1: Synthesis via Tosylate Intermediate

This two-step protocol is a reliable method for converting alcohols to thiols with good yields.[2]

Step 1: Tosylation of (1-Methylcyclobutyl)methanol

  • Dissolve (1-Methylcyclobutyl)methanol (1 equivalent) in anhydrous pyridine or dichloromethane in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours or until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.

Step 2: Conversion of the Tosylate to this compound

  • Dissolve the crude tosylate (1 equivalent) in a suitable solvent such as DMF or ethanol.

  • Add thiourea (1.2 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Cool the reaction mixture and add a solution of NaOH or KOH (3 equivalents) in water.

  • Heat the mixture to reflux for another 2-3 hours to hydrolyze the isothiouronium salt.

  • Cool the reaction to room temperature and acidify with dilute HCl.

  • Extract the product with a low-boiling-point organic solvent (e.g., pentane or diethyl ether).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to yield the final product.

Protocol 2: Direct Conversion using Lawesson's Reagent

This one-pot method offers a more direct route, but requires careful temperature control to minimize side reactions.[3][4]

  • In a flask under a nitrogen atmosphere, dissolve (1-Methylcyclobutyl)methanol (1 equivalent) in an anhydrous solvent such as toluene or 1,2-dimethoxyethane (DME).

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench the reaction by slowly adding water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Note: For tertiary alcohols, conducting the reaction at room temperature is recommended to minimize the formation of alkene byproducts. Higher temperatures (refluxing in toluene) can lead to significant dehydration.[3]

Data Presentation

MethodReagentsReported YieldReference
Tosylate Intermediate1. TsCl, Pyridine2. Thiourea, then NaOHHigh Yields Reported for similar alcohols[2]
Lawesson's ReagentLawesson's Reagent in Toluene/DMEYield is substrate and temperature dependent; can be quantitative for some alcohols. For tertiary alcohols, lower temperatures give higher thiol yields (e.g., 77% for 1,1-diphenylethanethiol at room temp).[3]

Visualizations

Synthesis_Workflow_Tosylate A (1-Methylcyclobutyl)methanol B Tosylation (TsCl, Pyridine) A->B Step 1 C (1-Methylcyclobutyl)methyl tosylate B->C D Nucleophilic Substitution (Thiourea) C->D Step 2 E Isothiouronium Salt D->E F Hydrolysis (NaOH, then HCl) E->F G This compound F->G

Caption: Synthesis of this compound via a tosylate intermediate.

Synthesis_Workflow_Lawesson A (1-Methylcyclobutyl)methanol B Reaction with Lawesson's Reagent A->B One-pot C This compound B->C Desired Product D Dehydration Byproduct (Alkene) B->D Side Reaction (favored at high temp)

Caption: Direct synthesis of this compound using Lawesson's reagent.

References

Improving the yield and purity of (1-Methylcyclobutyl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (1-Methylcyclobutyl)methanethiol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis & Reaction Issues

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two primary routes are commonly considered for the synthesis of sterically hindered thiols like this compound:

  • From the corresponding alkyl halide: This typically involves the reaction of a suitable precursor, such as 1-bromo-1-methylcyclobutane, with a sulfur nucleophile. The use of thiourea followed by hydrolysis is a common method that can mitigate the formation of sulfide byproducts, which can be an issue when using sodium hydrosulfide directly.[1][2]

  • From the corresponding alcohol: (1-Methylcyclobutyl)methanol can be converted to the target thiol. A direct conversion using reagents like Lawesson's reagent is possible, though it can lead to dehydration byproducts.[3][4] A more controlled, albeit multi-step, approach is the Mitsunobu reaction, which can be effective for sterically hindered alcohols.[5][6][7][8]

Q2: I am experiencing very low yields in my synthesis of this compound from 1-bromo-1-methylcyclobutane. What are the likely causes and how can I improve the yield?

A2: Low yields in this synthesis are often attributed to the steric hindrance of the tertiary alkyl halide. The carbon atom attached to the bromine is shielded by the methyl group and the cyclobutane ring, which significantly slows down the rate of the desired S(_N)2 reaction.[9][10][11][12]

Troubleshooting Steps:

  • Choice of Nucleophile: While sodium hydrosulfide can be used, it's a strong base and can promote elimination reactions, leading to the formation of 1-methylcyclobutene. Thiourea is often a better choice as it is less basic and the subsequent hydrolysis to the thiol is generally high-yielding.[1][2]

  • Reaction Conditions: For the thiourea reaction, ensure you are using an appropriate solvent that can facilitate the S(_N)2 reaction, such as ethanol or a similar polar protic solvent. The reaction may require elevated temperatures and longer reaction times to overcome the steric hindrance.

  • Purity of Starting Material: Ensure your 1-bromo-1-methylcyclobutane is pure and free from any elimination byproducts from its own synthesis.

Q3: I am observing a significant amount of a byproduct with a mass corresponding to a disulfide. How can I prevent its formation?

A3: Disulfide formation is a common issue with thiols, which are susceptible to oxidation, especially in the presence of air (oxygen).[13]

Prevention and Remediation:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[13] Deoxygenate your solvents before use.

  • Storage: Store the purified thiol under an inert atmosphere and at low temperatures to prevent oxidation over time.[13]

  • Reductive Work-up: If disulfide formation is unavoidable, the disulfide can often be reduced back to the thiol during the work-up procedure using a mild reducing agent like dithiothreitol (DTT) or sodium borohydride, provided these are compatible with your molecule.

  • Purification Strategy: It is also possible to intentionally oxidize the crude product to the disulfide, purify the more stable disulfide, and then reduce it back to the thiol as the final step.

Purification & Analysis Issues

Q4: How can I effectively purify volatile thiols like this compound?

A4: The purification of volatile thiols can be challenging due to their odor and potential for oxidation.

Recommended Techniques:

  • Distillation: If the thiol is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method. This should be performed under an inert atmosphere.

  • Chromatography: Flash column chromatography can be used, but care must be taken to use deoxygenated solvents and potentially run the column under a positive pressure of inert gas.

  • Reversible Disulfide Formation: A chemical purification method involves the selective reaction of the thiol with a reagent to form a non-volatile derivative, which can be purified and then cleaved to regenerate the pure thiol.

Q5: What is the best way to confirm the purity of my this compound sample?

A5: Gas chromatography (GC) is the most suitable technique for analyzing the purity of volatile compounds like this compound.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is ideal for identifying the product and any impurities by their mass spectra.[14][15][16][17][18]

  • GC-FID (Gas Chromatography-Flame Ionization Detection): This technique is excellent for quantifying the purity of your sample.[19][20]

For both techniques, a column suitable for volatile sulfur compounds should be used.

Quantitative Data

The following tables present hypothetical data for the synthesis of this compound based on typical yields for analogous reactions with sterically hindered substrates. This data is for illustrative purposes and actual results may vary.

Table 1: Hypothetical Yield and Purity for the Synthesis from 1-bromo-1-methylcyclobutane via Thiourea

ParameterCondition ACondition BCondition C
Solvent EthanolDMFAcetonitrile
Temperature Reflux80 °CReflux
Reaction Time 24 h48 h24 h
Yield (%) 45-55%50-60%40-50%
Purity (GC-FID) >95%>95%>95%

Table 2: Hypothetical Yield and Purity for the Synthesis from (1-Methylcyclobutyl)methanol via Mitsunobu Reaction

ParameterCondition ACondition BCondition C
Phosphine TriphenylphosphineTributylphosphineTriphenylphosphine
Azodicarboxylate DEADDIADADDP
Thiol Source Thioacetic acidThiobenzoic acidThioacetic acid
Yield (%) 30-40%35-45%30-40%
Purity (GC-FID) >98%>98%>98%

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-bromo-1-methylcyclobutane via Thiourea

This protocol is a representative procedure based on standard methods for the synthesis of thiols from alkyl halides using thiourea.

Materials:

  • 1-bromo-1-methylcyclobutane

  • Thiourea

  • Ethanol, anhydrous

  • Sodium hydroxide

  • Hydrochloric acid, 1M

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • Isothiouronium Salt Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-1-methylcyclobutane (1.0 eq) and thiourea (1.1 eq).

    • Add anhydrous ethanol to dissolve the reactants.

    • Place the flask under a nitrogen or argon atmosphere.

    • Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Add a solution of sodium hydroxide (3.0 eq) in deoxygenated water.

    • Heat the mixture to reflux for 2-4 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with 1M hydrochloric acid to pH ~7.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Carefully remove the solvent by rotary evaporation at low temperature.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Protocol 2: Synthesis of this compound from (1-Methylcyclobutyl)methanol via Mitsunobu Reaction

This protocol is a representative procedure for sterically hindered alcohols.

Materials:

  • (1-Methylcyclobutyl)methanol

  • Triphenylphosphine (or Tributylphosphine)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Thioacetic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide, 1M

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • Mitsunobu Reaction (Thioacetate Formation):

    • To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add (1-Methylcyclobutyl)methanol (1.0 eq), triphenylphosphine (1.2 eq), and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DEAD (1.2 eq) in anhydrous THF dropwise.

    • After the addition is complete, add thioacetic acid (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification of Thioacetate:

    • Remove the THF under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the intermediate thioacetate.

  • Hydrolysis to Thiol:

    • Dissolve the purified thioacetate in methanol.

    • Add a solution of sodium hydroxide (1.5 eq) in deoxygenated water.

    • Stir the mixture at room temperature for 2-4 hours under an inert atmosphere.

  • Final Work-up and Purification:

    • Neutralize the reaction mixture with 1M HCl.

    • Extract with dichloromethane (3 x 30 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude thiol by vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 1-bromo-1-methylcyclobutane + Thiourea in Ethanol reflux Reflux under N2 (24-48h) start->reflux Isothiouronium salt formation hydrolysis Hydrolysis with NaOH(aq) reflux->hydrolysis Formation of Thiolate workup Acidic Work-up & Extraction (DCM) hydrolysis->workup purification Purification: Vacuum Distillation workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_sm Starting Material Issues cluster_conditions Reaction Condition Optimization cluster_byproducts Byproduct Analysis start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_byproducts Analyze for Byproducts (GC-MS) start->check_byproducts impure_sm Impure Halide? Redistill/Repurify check_sm->impure_sm increase_time Increase Reaction Time? check_conditions->increase_time increase_temp Increase Temperature? check_conditions->increase_temp change_solvent Change Solvent (e.g., to DMF)? check_conditions->change_solvent elimination Elimination Product? (Alkene) check_byproducts->elimination disulfide Disulfide Formation? check_byproducts->disulfide sol_elimination -> Use less basic nucleophile (Thiourea) -> Lower reaction temperature elimination->sol_elimination sol_disulfide -> Use inert atmosphere -> Reductive work-up disulfide->sol_disulfide

Caption: Troubleshooting decision tree for low yield in thiol synthesis.

synthesis_challenges main_challenge Synthesis of Sterically Hindered Thiols Key Challenges steric_hindrance Steric Hindrance Slows S(_N)2 Reaction main_challenge->steric_hindrance elimination Elimination (E2) Side Reaction Formation of Alkenes main_challenge->elimination oxidation Thiol Oxidation Disulfide Formation main_challenge->oxidation sol_steric Solutions: - Longer reaction times - Higher temperatures - Alternative routes (e.g., Mitsunobu) steric_hindrance->sol_steric sol_elimination Solutions: - Use of non-basic nucleophiles (Thiourea) - Milder reaction conditions elimination->sol_elimination sol_oxidation Solutions: - Inert atmosphere (N2, Ar) - Deoxygenated solvents - Reductive work-up oxidation->sol_oxidation

Caption: Key challenges in the synthesis of sterically hindered thiols.

References

Preventing the oxidation of (1-Methylcyclobutyl)methanethiol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of (1-Methylcyclobutyl)methanethiol during storage. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and data summaries to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary cause of degradation for this compound, like other thiols, is oxidation. The thiol group (-SH) is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal ions. This process is often accelerated by elevated temperatures and higher pH conditions. The oxidation can lead to the formation of disulfides and, upon further oxidation, sulfinic and sulfonic acids, altering the compound's purity and reactivity.[1][2]

Q2: How can I visually inspect my sample of this compound for signs of degradation?

A2: While visual inspection is not a definitive method for determining purity, some signs may suggest degradation. A pure sample of this compound should be a clear, colorless liquid. The appearance of a hazy or cloudy suspension, discoloration (e.g., yellowing), or the formation of solid precipitates could indicate the presence of insoluble oxidation products. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for accurate assessment.

Q3: What are the recommended storage conditions to minimize the oxidation of this compound?

A3: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[2] It is also recommended to store it at low temperatures, typically between 2-8°C, to reduce the rate of chemical reactions. Protecting the compound from light by using amber vials or storing it in the dark is also crucial. For long-term storage, freezing at -20°C or below may be considered, although care should be taken to prevent freeze-thaw cycles which can also affect stability.[3]

Q4: Are there any chemical additives that can help prevent the oxidation of this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or inconsistent results in experiments. Oxidation of the thiol group leading to the formation of less reactive disulfide or other oxidized species.1. Verify the purity of the stored this compound using an appropriate analytical method (e.g., HPLC-UV, GC-MS).2. If degradation is confirmed, procure a fresh batch of the compound.3. Implement stringent storage conditions for the new batch: store under an inert atmosphere, at low temperature, and protected from light.
Appearance of a precipitate in the sample vial. Formation of insoluble oxidation products, such as disulfides, which may have lower solubility.1. Do not use the sample for experiments as the concentration of the active compound is likely altered.2. Attempt to dissolve a small aliquot of the sample in a suitable solvent to confirm if the precipitate is related to the compound.3. Discard the degraded sample and obtain a fresh supply. Review and improve storage protocols.
Discoloration of the sample (e.g., yellowing). Potential formation of chromophoric degradation products due to oxidation or reaction with contaminants.1. Discontinue use of the discolored sample.2. Analyze the sample using techniques like HPLC with a photodiode array (PDA) detector to identify potential impurities.3. Ensure storage containers are clean and free of any contaminants that could catalyze degradation.
Inconsistent results when using different batches of the compound. Variability in the initial purity or different rates of degradation between batches due to minor differences in storage history or trace impurities.1. Always qualify a new batch of this compound for purity and identity before use.2. Perform a stability study on a small portion of the new batch under your typical storage conditions.3. Standardize storage and handling procedures across all batches.

Experimental Protocols

Protocol 1: Quantification of this compound and its Disulfide Dimer using RP-HPLC

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity of this compound and quantify its primary oxidation product, the corresponding disulfide.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reference standards for this compound and its disulfide (if available)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the 50:50 mobile phase mixture.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      15 90
      20 90
      20.1 30

      | 25 | 30 |

  • Data Analysis:

    • Integrate the peak areas for this compound and its disulfide dimer.

    • Calculate the percentage purity and the relative amount of the disulfide.

Protocol 2: Forced Degradation Study to Evaluate Oxidative Stability

This protocol outlines a forced degradation study to intentionally degrade this compound under oxidative stress, which helps in understanding its degradation pathway and validating the stability-indicating nature of the analytical method.[7][8][9][10]

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Acetonitrile

  • Water

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Stress Condition:

    • To 1 mL of the sample solution, add 0.1 mL of 3% H₂O₂.

    • Prepare a control sample by adding 0.1 mL of water to 1 mL of the sample solution.

    • Incubate both the stressed and control samples at room temperature for 24 hours, protected from light.

  • Analysis:

    • After the incubation period, dilute both samples to an appropriate concentration with the HPLC mobile phase.

    • Analyze the samples using the RP-HPLC method described in Protocol 1.

  • Data Evaluation:

    • Compare the chromatograms of the stressed and control samples.

    • Identify and quantify the degradation products formed under oxidative stress.

    • Calculate the percentage degradation of this compound.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Storage Conditions

This table presents hypothetical data to illustrate the impact of different storage conditions on the stability of this compound over a 3-month period.

Storage ConditionAtmospherePurity of this compound (%)Disulfide Formation (%)
25°C (Room Temperature) Air85.212.5
Inert (Argon)98.11.1
4°C (Refrigerator) Air95.63.8
Inert (Argon)99.50.4
-20°C (Freezer) Air98.90.9
Inert (Argon)>99.8<0.1

Table 2: Hypothetical Efficacy of Antioxidants in Preventing Oxidation of this compound

This table shows hypothetical results from a study evaluating the effectiveness of different antioxidants in preventing the oxidation of this compound stored at 25°C in air for 1 month.

SamplePurity of this compound (%)Disulfide Formation (%)
Control (No Antioxidant) 92.36.8
+ 0.01% BHT 98.71.1
+ 0.01% BHA 98.51.3
+ 0.1% Rosemary Extract 97.91.8

Visualizations

Oxidation_Pathway Thiol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (High pH) Sulfenic_Acid Sulfenic Acid (R-SOH) Thiol->Sulfenic_Acid Oxidation (ROS) Disulfide Disulfide (R-S-S-R) Thiolate->Disulfide Oxidation (O₂) Sulfinic_Acid Sulfinic Acid (R-SO₂H) Sulfenic_Acid->Sulfinic_Acid Further Oxidation Sulfonic_Acid Sulfonic Acid (R-SO₃H) Sulfinic_Acid->Sulfonic_Acid Further Oxidation

Caption: Oxidation pathway of a generic thiol (R-SH).

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_purity Analyze Sample Purity (e.g., HPLC) start->check_purity is_degraded Is Degradation > 2%? check_purity->is_degraded discard_sample Discard Old Sample, Procure Fresh Stock is_degraded->discard_sample Yes investigate_other Investigate Other Experimental Variables is_degraded->investigate_other No implement_storage Implement Strict Storage: - Inert Atmosphere - Low Temperature - Protect from Light discard_sample->implement_storage continue_work Continue Experiments with Qualified Material implement_storage->continue_work

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Troubleshooting peak tailing in the chromatography of (1-Methylcyclobutyl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of (1-Methylcyclobutyl)methanethiol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze chromatographically?

This compound is a volatile thiol compound. Thiols are known to be challenging in chromatography due to the high reactivity of the sulfhydryl (-SH) group. This reactivity can lead to strong interactions with active sites in the chromatographic system, such as residual silanol groups on silica-based columns or metal surfaces, resulting in poor peak shapes, particularly peak tailing.[1][2][3] Additionally, thiols can be prone to oxidation, further complicating their analysis.

Q2: What are the most common causes of peak tailing for this compound?

Peak tailing for this compound can stem from several factors, broadly categorized as:

  • Column-Related Issues: Active sites on the column stationary phase or packing material interacting with the thiol group.[1][2][3]

  • System-Related Issues: Contamination in the injector, detector, or transfer lines, as well as dead volumes in the flow path.

  • Method-Related Issues: Inappropriate column choice, incorrect temperature or flow rate, and sample solvent effects.

  • Sample-Related Issues: Sample overload or instability of the analyte.

Q3: Can I analyze this compound by both Gas Chromatography (GC) and Liquid Chromatography (LC)?

Yes, both GC and LC can be suitable for the analysis of volatile thiols. The choice depends on the specific application, sample matrix, and available instrumentation. For a volatile compound like this compound, GC is a very common and effective technique.

Q4: Is derivatization necessary for the analysis of this compound?

Derivatization is not always mandatory but is often recommended for thiol analysis to improve peak shape, enhance sensitivity, and increase the stability of the analyte.[4][5][6] Derivatizing the thiol group can block its interaction with active sites in the system. Common derivatizing agents for thiols include maleimides and alkyl halides.

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing in Gas Chromatography (GC)

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound in a GC system.

Initial Assessment:

  • Evaluate the extent of tailing: Is it affecting only the this compound peak or all peaks in the chromatogram?

  • Review recent system changes: Have there been any recent changes to the column, liner, septum, or gas supplies?

Troubleshooting Steps:

  • Step 1: Check for System Activity and Contamination.

    • Action: Perform routine maintenance on the injection port. Replace the liner, septum, and O-rings. A contaminated liner is a frequent cause of peak tailing for active compounds.

    • Rationale: Active sites in a dirty injector can interact with the thiol.

  • Step 2: Evaluate the GC Column.

    • Action:

      • Use a column specifically designed for the analysis of sulfur compounds or one with an inert-coated stationary phase (e.g., "Ultra Inert," "InertCap").[1][7][8][9]

      • If using a standard column, consider conditioning it at the maximum recommended temperature to remove contaminants.

      • As a last resort, trim a small portion (10-20 cm) from the column inlet to remove non-volatile residues.

    • Rationale: Standard columns may have active sites that cause interactions. Column contamination can also lead to peak tailing.

  • Step 3: Optimize Injection Parameters.

    • Action:

      • Ensure a fast injection speed to minimize band broadening in the injector.

      • Optimize the injection temperature. Too low a temperature can cause slow volatilization, while too high a temperature can cause degradation.

    • Rationale: Proper injection technique is crucial for sharp peaks.

  • Step 4: Consider Sample Derivatization.

    • Action: If peak tailing persists, consider derivatizing the this compound sample.

    • Rationale: Derivatization blocks the reactive thiol group, reducing its potential for unwanted interactions.

Troubleshooting Flowchart:

G start Peak Tailing Observed for This compound q1 Is the tailing severe and affecting only the thiol peak? start->q1 a1_yes Likely a chemical interaction issue. q1->a1_yes Yes a1_no Could be a general system issue. q1->a1_no No step1 Step 1: Injector Maintenance (Replace liner, septum, seal) a1_yes->step1 a1_no->step1 q2 Did peak shape improve? step1->q2 step2 Step 2: Column Evaluation - Use an inert column - Condition or trim the column q2->step2 No end_good Problem Resolved q2->end_good Yes q3 Is the peak shape now acceptable? step2->q3 step3 Step 3: Optimize Injection (Temperature, speed) q3->step3 No q3->end_good Yes q4 Is tailing still present? step3->q4 step4 Step 4: Consider Derivatization q4->step4 Yes q4->end_good No end_further Further investigation needed (e.g., check for leaks, detector issues) step4->end_further G start Peak Tailing Observed for This compound step1 Step 1: Optimize Mobile Phase pH (Lower pH to 2.5-3.5) start->step1 q1 Did peak shape improve? step1->q1 step2 Step 2: Evaluate Column - Use end-capped column - Try a different stationary phase q1->step2 No end_good Problem Resolved q1->end_good Yes q2 Is the peak shape now acceptable? step2->q2 step3 Step 3: Add Mobile Phase Modifier (e.g., 0.1% TEA) q2->step3 No q2->end_good Yes q3 Is tailing still present? step3->q3 step4 Step 4: Check for Extra-Column Effects (Tubing, connections) q3->step4 No q3->end_good Yes end_further Further investigation needed (e.g., sample solvent effects, detector settings) step4->end_further

References

Optimization of reaction conditions for (1-Methylcyclobutyl)methanethiol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of (1-Methylcyclobutyl)methanethiol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common precursors for the synthesis of this compound are (1-Methylcyclobutyl)methanol or its corresponding halide derivative, (1-Methylcyclobutyl)methyl bromide/chloride. The choice of starting material will dictate the synthetic strategy.

Q2: Which synthetic routes are recommended for preparing this compound?

A2: Two primary routes are recommended, both starting from (1-Methylcyclobutyl)methanol:

  • Two-Step Halide Displacement: This involves the conversion of the alcohol to an alkyl halide (e.g., bromide or chloride), followed by nucleophilic substitution with a sulfur source.

  • Direct Conversion from Alcohol: This route bypasses the isolation of the alkyl halide intermediate.

Q3: Why is the synthesis of this compound challenging?

A3: The primary challenge arises from the steric hindrance around the reaction center. The carbon atom undergoing substitution is a primary carbon, but it is attached to a quaternary carbon (a neopentyl-like structure). This steric bulk can slow down the desired S(_N)2 reaction and may promote side reactions.

Q4: What are the typical side products observed in this synthesis?

A4: Common side products include:

  • Dialkyl Sulfide: Formed by the reaction of the product thiol with the starting alkyl halide.[1][2][3]

  • Disulfide: Results from the oxidation of the thiol product, especially during workup and purification.[2][3][4]

  • Elimination Products (Alkenes): Although less common with sulfur nucleophiles due to their lower basicity, steric hindrance can sometimes favor elimination pathways.[5][6]

  • Rearrangement Products: Neopentyl-like systems can be prone to rearrangement under certain conditions, though this is less likely in a direct S(_N)2 displacement.

Q5: How can I minimize the formation of the dialkyl sulfide byproduct?

A5: To minimize the formation of the dialkyl sulfide, you can:

  • Use a large excess of the sulfur nucleophile (e.g., sodium hydrosulfide).[7]

  • Alternatively, use thiourea as the sulfur source, which forms an isothiouronium salt intermediate that is then hydrolyzed to the thiol. This method generally avoids the formation of sulfide byproducts.[1][2][3][7]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Poor leaving group (if starting from the alcohol directly) Convert the alcohol to a better leaving group, such as a tosylate or a halide (bromide is generally more reactive than chloride).
Steric hindrance slowing the reaction Increase the reaction temperature and/or reaction time. Be aware that higher temperatures might promote side reactions. Consider using a more polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the sulfur reagent.
Inactive sulfur nucleophile Ensure the sodium hydrosulfide or other sulfur source is fresh and has been stored under anhydrous conditions.
Incomplete conversion of alcohol to halide If following the two-step route, ensure the conversion of the alcohol to the halide is complete before proceeding to the substitution step. Monitor the first step by TLC or GC.
Problem 2: Significant Formation of Dialkyl Sulfide Byproduct
Possible Cause Suggested Solution
Thiolate reacting with starting material Use a significant excess (at least 2-3 equivalents) of sodium hydrosulfide.[7] This ensures the alkyl halide is more likely to react with the hydrosulfide anion rather than the product thiolate.
Reaction conditions favoring the second substitution Consider switching to the thiourea method. The intermediate isothiouronium salt is not nucleophilic and will not react with the starting alkyl halide.[1][2][3]
Problem 3: Product is Contaminated with Disulfide
Possible Cause Suggested Solution
Oxidation during aqueous workup Degas all aqueous solutions with nitrogen or argon before use. Work quickly and keep the solutions cool.
Oxidation during purification (e.g., column chromatography) Purify under an inert atmosphere if possible. Some sources suggest using acidic alumina instead of silica gel for chromatography to reduce oxidation.[8] Alternatively, the crude product can be treated with a mild reducing agent like dithiothreitol (DTT) prior to the final purification step.
Air oxidation upon storage Store the purified thiol under an inert atmosphere (nitrogen or argon) in a sealed container, preferably at low temperatures.

Experimental Protocols

Protocol 1: Synthesis via (1-Methylcyclobutyl)methyl Bromide and Thiourea

This is a robust method that minimizes the formation of sulfide byproducts.

Step 1: Synthesis of (1-Methylcyclobutyl)methyl Bromide

  • To a solution of (1-Methylcyclobutyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether at 0 °C, add phosphorus tribromide (PBr(_3)) (0.4 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude (1-Methylcyclobutyl)methyl bromide. This can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve thiourea (1.1 eq) in ethanol.

  • Add the crude (1-Methylcyclobutyl)methyl bromide (1.0 eq) to the thiourea solution.

  • Reflux the mixture for 4-6 hours to form the isothiouronium salt.

  • Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water.

  • Reflux the mixture for another 2-4 hours to hydrolyze the salt.

  • Cool the reaction to room temperature and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether or pentane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation to yield the crude thiol.

Protocol 2: Direct Conversion from Alcohol using Lawesson's Reagent

This method offers a one-pot conversion but may require optimization to minimize dehydration.

  • Dissolve (1-Methylcyclobutyl)methanol (1.0 eq) in an anhydrous, inert solvent like toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Reflux the mixture and monitor the reaction by TLC or GC. The reaction time can vary from a few minutes to several hours.

  • Cool the reaction mixture and filter to remove any insoluble byproducts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will likely require purification by column chromatography or vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Methods for Thiol Synthesis

Method Sulfur Source Typical Yield Key Advantages Common Issues
Halide Displacement Sodium HydrosulfideModerateSimple, readily available reagents.Sulfide byproduct formation.[1][3]
Thiourea Method ThioureaGood to ExcellentAvoids sulfide byproduct formation.[1][2][7]Two-step process (salt formation and hydrolysis).
Lawesson's Reagent Lawesson's ReagentVariableDirect conversion from alcohol.[9][10]Potential for dehydration side products with sterically hindered alcohols.[9]

Visualizations

experimental_workflow cluster_start Starting Material cluster_route1 Route 1: Halide Displacement cluster_route2 Route 2: Direct Conversion start (1-Methylcyclobutyl)methanol p1_1 Step 1: Bromination (PBr3) start->p1_1 p2_1 Reaction with Lawesson's Reagent start->p2_1 p1_2 (1-Methylcyclobutyl)methyl Bromide p1_1->p1_2 p1_3 Step 2: Substitution (NaSH or Thiourea) p1_2->p1_3 p1_4 Product p1_3->p1_4 p2_2 Product p2_1->p2_2

Caption: Synthetic routes to this compound.

troubleshooting_low_yield start Low or No Product q1 Starting Material? start->q1 a1_1 Convert to better leaving group (e.g., tosylate, bromide) q1->a1_1 Alcohol a1_2 Check halide stability and purity q1->a1_2 Alkyl Halide q2 Reaction Conditions? a2_1 Increase temperature and/or reaction time q2->a2_1 Slow Reaction a2_2 Use fresh, anhydrous sulfur source. Consider polar aprotic solvent. q2->a2_2 Poor Nucleophile Activity a1_1->q2 a1_2->q2 side_reactions cluster_side Potential Side Reactions start (1-Methylcyclobutyl)methyl Halide + Sulfur Nucleophile desired_product This compound start->desired_product Desired SN2 Path elimination Elimination (Alkene) start->elimination Minor Path sulfide Dialkyl Sulfide Formation desired_product->sulfide Further Reaction disulfide Disulfide Formation (Oxidation) desired_product->disulfide During Workup/Purification

References

Technical Support Center: Selective Functionalization of (1-Methylcyclobutyl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Methylcyclobutyl)methanethiol. The following information is designed to address specific issues that may be encountered during the selective functionalization of this sterically hindered thiol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of thioethers, disulfides, and thiol-ene adducts from this compound.

Synthesis of Alkyl (1-Methylcyclobutyl)methyl Sulfides via SN2 Reaction

Diagram of the Experimental Workflow:

sn2_workflow start Start: this compound + Alkyl Halide deprotonation Deprotonation (e.g., NaH, K2CO3) start->deprotonation reaction SN2 Reaction (Thiolate + Alkyl Halide) deprotonation->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: Alkyl (1-Methylcyclobutyl)methyl Sulfide purification->product

Caption: Workflow for the synthesis of thioethers via SN2 reaction.

Problem Possible Cause(s) Troubleshooting Steps
Low to no product formation 1. Incomplete deprotonation of the thiol: The steric hindrance of the 1-methylcyclobutyl group can make the thiol less acidic and harder to deprotonate compared to less hindered thiols.[1] 2. Steric hindrance at the electrophilic carbon: A bulky alkyl halide will further slow down the SN2 reaction. 3. Poor nucleophilicity of the thiolate: Although thiolates are generally good nucleophiles, significant steric bulk can reduce their reactivity.[2]1. Use a stronger base (e.g., NaH, LDA) and ensure anhydrous conditions. Monitor deprotonation with a test reaction or by observing hydrogen evolution. 2. Use a less sterically hindered alkyl halide (e.g., primary halide). If a secondary or tertiary halide is necessary, consider alternative synthetic routes. 3. Increase the reaction temperature and/or reaction time. Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the thiolate.
Significant amount of elimination byproduct (alkene) 1. Strongly basic conditions: The use of strong, non-nucleophilic bases can favor E2 elimination, especially with secondary or tertiary alkyl halides.[3] 2. High reaction temperature: Higher temperatures can favor elimination over substitution.1. Use a milder, more nucleophilic base (e.g., K2CO3, Cs2CO3). 2. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Formation of bis(1-methylcyclobutyl)methyl disulfide 1. Oxidation of the thiolate: The thiolate is susceptible to oxidation by atmospheric oxygen, especially in the presence of base.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Degas all solvents prior to use.
Synthesis of bis(1-methylcyclobutyl)methyl Disulfide via Oxidation

Diagram of the Reaction Pathway:

disulfide_formation thiol This compound disulfide bis(1-Methylcyclobutyl)methyl Disulfide thiol->disulfide Oxidation oxidant Mild Oxidant (e.g., I2, H2O2, Air) oxidant->disulfide

Caption: Oxidation of a thiol to a disulfide.

Problem Possible Cause(s) Troubleshooting Steps
Incomplete reaction 1. Insufficient oxidant: The stoichiometry of the oxidant to the thiol may be incorrect. 2. Low reactivity of the thiol: Steric hindrance may slow down the oxidation reaction.1. Ensure at least a stoichiometric amount of the oxidant is used. For air oxidation, ensure efficient stirring and exposure to air. 2. Increase the reaction time or temperature. Consider using a more potent oxidizing system, but be cautious of over-oxidation.
Formation of over-oxidation products (e.g., sulfinic or sulfonic acids) 1. Use of a strong oxidizing agent: Harsh oxidants can lead to the formation of higher oxidation state sulfur species.[4]1. Use a mild and selective oxidizing agent such as iodine (I2) or hydrogen peroxide (H2O2) under controlled conditions.[5] 2. Carefully monitor the reaction progress and stop it once the disulfide is formed.
Difficulty in purifying the disulfide 1. Presence of unreacted thiol: The starting material and product may have similar polarities.1. Drive the reaction to completion. 2. Use a purification method with high resolving power, such as column chromatography with a shallow solvent gradient or preparative HPLC. 3. Consider a workup procedure to remove the unreacted thiol, for example, by washing with a dilute base to extract the acidic thiol.
Thiol-Ene "Click" Reaction

Diagram of the Radical Thiol-Ene Mechanism:

Caption: Radical mechanism of the photoinitiated thiol-ene reaction.

Problem Possible Cause(s) Troubleshooting Steps
Low reaction conversion 1. Inefficient radical initiation: The photoinitiator may not be suitable for the wavelength of UV light used, or its concentration may be too low.[6] 2. Oxygen inhibition: Oxygen can quench the radical intermediates.[7] 3. Steric hindrance: The bulky 1-methylcyclobutyl group may hinder the approach of the thiyl radical to the alkene.1. Choose a photoinitiator that matches the output of your UV lamp. Increase the concentration of the photoinitiator.[8] 2. Degas the reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) before and during the irradiation. 3. Increase the reaction time and/or the intensity of the UV irradiation. Consider using a less sterically demanding alkene.
Formation of disulfide byproduct 1. Dimerization of thiyl radicals: This is a common termination step in radical reactions.1. Use a slight excess of the alkene to favor the thiol-ene addition over thiyl radical dimerization. 2. Control the rate of radical initiation to maintain a low concentration of thiyl radicals. This can be achieved by reducing the UV light intensity.
Polymerization of the alkene 1. Chain-growth polymerization of the alkene: The carbon-centered radical intermediate can initiate polymerization of the alkene.[7]1. Use a thiol-to-alkene ratio of 1:1 or a slight excess of the thiol. 2. Choose an alkene that is less prone to polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound and its derivatives?

A1: Purification of this compound and its thioether and disulfide derivatives can be challenging due to their volatility and potential for oxidation.

  • For the starting thiol: Distillation under reduced pressure is often the most effective method for purification. It is crucial to perform the distillation under an inert atmosphere to prevent disulfide formation.

  • For thioether and disulfide products: Column chromatography on silica gel is a standard and effective method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. Due to the potential for similar polarities between the product and any unreacted starting material or byproducts, a shallow solvent gradient may be necessary for good separation. For high-purity requirements, preparative HPLC can be employed.

Q2: How can I minimize the formation of the disulfide byproduct during SN2 reactions?

A2: The formation of bis(1-methylcyclobutyl)methyl disulfide during SN2 reactions is primarily due to the oxidation of the thiolate intermediate by atmospheric oxygen. To minimize this side reaction:

  • Work under inert conditions: The most critical step is to rigorously exclude oxygen from the reaction. This can be achieved by performing the reaction under a positive pressure of an inert gas like nitrogen or argon.

  • Use degassed solvents: Solvents can contain dissolved oxygen. It is good practice to degas all solvents prior to use by bubbling an inert gas through them or by using the freeze-pump-thaw method.

  • Add the alkyl halide after deprotonation: Ensure the complete deprotonation of the thiol before adding the alkyl halide. This minimizes the time the reactive thiolate is exposed to potential oxidants before it can react with the electrophile.

Q3: Are there any protecting groups suitable for this compound?

A3: Yes, protecting the thiol group can be a valuable strategy when other functional groups in the molecule need to be manipulated under conditions that would affect the free thiol. Common protecting groups for thiols include:

  • Thioethers: Formation of a benzyl thioether is a common strategy. The benzyl group can be removed by reduction (e.g., sodium in liquid ammonia).

  • Disulfides: A disulfide can act as a protecting group. For instance, reaction with a commercially available disulfide like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) forms a mixed disulfide that can be cleaved later with a reducing agent like dithiothreitol (DTT).

  • Thioacetals: Reaction with an aldehyde or ketone in the presence of an acid catalyst can form a thioacetal. These are generally stable to a wide range of conditions and can be removed by hydrolysis with an acid.

The choice of protecting group will depend on the specific reaction conditions you need to employ in subsequent steps.

Q4: What are the key safety precautions when working with this compound?

A4: Like many thiols, this compound is expected to have a strong and unpleasant odor. Therefore, it is essential to:

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile gloves are a good choice), and a lab coat.

  • Handle the compound with care to avoid inhalation, ingestion, and skin contact.

  • Quench any residual thiol in reaction waste with a suitable oxidizing agent, such as bleach (sodium hypochlorite), before disposal. This will convert the volatile and odorous thiol to less volatile and odorless sulfonic acids.[9]

Quantitative Data Summary

The following table summarizes representative yields for the functionalization of sterically hindered thiols, which can be used as a general guide for reactions with this compound. Note that specific yields for this compound are not widely reported and may vary depending on the specific reaction conditions and substrates used.

Reaction Type Substrates Conditions Yield (%) Reference
Thioether Synthesis (SN2) Hindered thiol + Primary alkyl halideStrong base (e.g., NaH), DMF, RT to 50 °C70-90%General knowledge based on[1][2]
Disulfide Synthesis (Oxidation) Hindered thiolI2, CH2Cl2, RT>90%General knowledge based on[5]
Thiol-Ene "Click" Reaction Hindered thiol + Electron-rich alkenePhotoinitiator, UV light, RT80-95%General knowledge based on[7][8]

Detailed Experimental Protocols

The following are general, adaptable protocols for the key functionalization reactions of this compound. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 1: Synthesis of Ethyl (1-Methylcyclobutyl)methyl Sulfide
  • Deprotonation: To a solution of this compound (1.0 eq.) in anhydrous DMF (0.5 M) under an argon atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • SN2 Reaction: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure thioether.

Protocol 2: Synthesis of bis(1-methylcyclobutyl)methyl Disulfide
  • Reaction Setup: Dissolve this compound (1.0 eq.) in dichloromethane (0.2 M).

  • Oxidation: To the stirred solution at room temperature, add a solution of iodine (0.55 eq.) in dichloromethane dropwise until a faint persistent yellow color is observed.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: Wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any excess iodine. Separate the organic layer.

  • Wash the organic layer with water and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude disulfide is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes).

Protocol 3: Photoinitiated Thiol-Ene Reaction with N-allylacetamide
  • Reaction Mixture Preparation: In a quartz reaction vessel, dissolve this compound (1.0 eq.), N-allylacetamide (1.1 eq.), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, 0.05 eq.) in a suitable solvent such as acetonitrile or THF (0.1 M).

  • Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Irradiation: While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure thioether adduct.

References

Common impurities in commercial (1-Methylcyclobutyl)methanethiol and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial (1-Methylcyclobutyl)methanethiol and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Based on typical synthesis routes, the most common impurities in commercial this compound include:

  • Bis(1-methylcyclobutyl)methyl disulfide: This is the most prevalent impurity, formed by the oxidation of the thiol.[1][2][3]

  • (1-Methylcyclobutyl)methanol: Unreacted starting material from the synthesis process.

  • 1-(Bromomethyl)-1-methylcyclobutane: An intermediate in one of the common synthetic pathways.[2]

  • Thiourea-related byproducts: If thiourea is used as the sulfur source in the synthesis, residual byproducts from its hydrolysis may be present.[2][3]

  • Solvents: Residual solvents used during synthesis and purification.

Q2: How can I detect and quantify the impurities in my this compound sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for identifying and quantifying volatile and semi-volatile impurities in this compound.[4][5][6] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities or after derivatization.

Q3: What is the primary cause of disulfide formation and how can it be minimized?

A3: The primary cause of disulfide formation is the oxidation of the thiol group, which can be initiated by exposure to air (oxygen), heat, or certain metal ions.[1] To minimize this, it is crucial to handle the thiol under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and avoid excessive heat during storage and purification.

Q4: Can I use distillation to purify this compound?

A4: Yes, distillation is a common and effective method for purifying thiols, especially for removing non-volatile impurities and separating the thiol from components with significantly different boiling points.[7][8] For high-boiling thiols or those sensitive to decomposition at atmospheric pressure, vacuum distillation is recommended.[7]

Q5: Are there chemical methods to remove disulfide impurities?

A5: Yes, disulfide impurities can be chemically reduced back to the thiol. Common reducing agents for this purpose include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[9][10] After reduction, the product will need to be repurified to remove the reducing agent and its byproducts.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Presence of a significant peak corresponding to the disulfide in the GC-MS analysis. Oxidation of the thiol due to exposure to air or heat.1. Handle the sample under an inert atmosphere (nitrogen or argon). 2. Use degassed solvents for sample preparation and analysis. 3. Store the sample at low temperatures and protected from light. 4. If the disulfide level is high, consider a chemical reduction followed by repurification.[9][10]
Unreacted (1-methylcyclobutyl)methanol is detected in the sample. Incomplete conversion during the synthesis.1. Optimize the reaction conditions (e.g., reaction time, temperature, reagent stoichiometry) to ensure complete conversion. 2. Purify the crude product using fractional distillation to separate the thiol from the higher-boiling alcohol.[7][8]
Residual alkyl halide (e.g., 1-(bromomethyl)-1-methylcyclobutane) is present. Incomplete reaction with the sulfur source.1. Ensure a sufficient excess of the sulfur nucleophile (e.g., sodium hydrosulfide or thiourea) is used. 2. Increase the reaction time or temperature to drive the reaction to completion. 3. Purify by distillation, as the alkyl halide will likely have a different boiling point than the thiol.[7]
Broad or tailing peaks during GC-MS analysis. Interaction of the thiol with active sites in the GC system.1. Use a deactivated or wax-based GC column. 2. Ensure the injector liner is clean and deactivated. 3. Derivatize the thiol to a less polar and more stable compound before analysis.
Low recovery after purification. Decomposition of the thiol during purification, especially at elevated temperatures.1. Use vacuum distillation to lower the boiling point and reduce thermal stress.[7] 2. Consider alternative purification methods such as flash chromatography on silica gel, taking care to use deoxygenated solvents and work quickly to minimize on-column oxidation.

Data on Impurity Removal

The following table summarizes typical impurity levels before and after purification by fractional distillation. The data is representative of a typical purification of a primary alkyl thiol and may vary for this compound depending on the initial purity and specific conditions used.

Impurity Typical Level Before Purification (% Area by GC) Typical Level After Fractional Distillation (% Area by GC)
Bis(1-methylcyclobutyl)methyl disulfide1 - 5%< 0.1%
(1-Methylcyclobutyl)methanol2 - 10%< 0.5%
1-(Bromomethyl)-1-methylcyclobutane0.5 - 3%< 0.2%
High-boiling residues1 - 4%Not Detected

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To remove non-volatile impurities, unreacted starting materials, and by-products.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a Vigreux column)

  • Vacuum pump (if necessary)

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Collection flasks

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Charge the distillation flask with the crude this compound.

  • Flush the system with an inert gas.

  • If performing a vacuum distillation, slowly reduce the pressure to the desired level.

  • Begin heating the distillation flask gently.

  • Collect a forerun fraction, which may contain low-boiling impurities.

  • Slowly increase the temperature and collect the main fraction at the expected boiling point of this compound.

  • Monitor the temperature at the head of the column. A stable temperature indicates the collection of a pure fraction.

  • Once the main fraction is collected, stop the heating and allow the system to cool under an inert atmosphere.

  • Analyze the purified fraction by GC-MS to confirm purity.

Protocol 2: GC-MS Analysis of this compound

Objective: To identify and quantify the purity and impurity profile of a this compound sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Inject 1 µL of the sample into the GC-MS.

  • Acquire the data according to the specified conditions.

  • Identify the peaks in the chromatogram by comparing their mass spectra to a spectral library and by interpreting the fragmentation patterns.

  • Quantify the relative abundance of each component by integrating the peak areas.

Protocol 3: Chemical Reduction of Disulfide Impurities

Objective: To convert bis(1-methylcyclobutyl)methyl disulfide back to this compound.

Materials:

  • Impure this compound containing disulfide

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[9][10]

  • Suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • Inert gas source (Nitrogen or Argon)

  • Extraction and purification equipment

Procedure:

  • Dissolve the impure thiol in a suitable degassed solvent in a round-bottom flask under an inert atmosphere.

  • Add a molar excess (typically 1.5 to 2 equivalents relative to the estimated disulfide content) of the reducing agent (DTT or TCEP).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • Once the reduction is complete, the product needs to be isolated from the reducing agent and its byproducts.

    • If DTT is used, an aqueous workup and extraction with an organic solvent can be performed.

    • If TCEP is used, which is water-soluble, an extraction with a non-polar organic solvent can separate the thiol.

  • The isolated thiol should be further purified, for example, by distillation, to remove any remaining impurities.

  • Analyze the final product by GC-MS to confirm the removal of the disulfide.

Visualizations

Impurity_Analysis_and_Removal_Workflow cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Purification and Final Analysis Commercial_Sample Commercial this compound Sample GCMS_Analysis GC-MS Analysis Commercial_Sample->GCMS_Analysis Impurity_Profile Identify and Quantify Impurities (Disulfide, Alcohol, Halide, etc.) GCMS_Analysis->Impurity_Profile Select_Method Select Purification Method Impurity_Profile->Select_Method Distillation Fractional / Vacuum Distillation Select_Method->Distillation High levels of alcohol/halide Reduction Chemical Reduction (DTT/TCEP) Select_Method->Reduction High disulfide content Purification_Step Perform Purification Distillation->Purification_Step Reduction->Purification_Step Final_GCMS Final GC-MS Analysis Purification_Step->Final_GCMS Pure_Product Pure this compound Final_GCMS->Pure_Product

Caption: Workflow for the identification and removal of impurities from this compound.

Signaling_Pathway cluster_synthesis Synthesis Route cluster_impurities Potential Impurities A (1-Methylcyclobutyl)methanol B 1-(Bromomethyl)-1-methylcyclobutane A->B  HBr   I1 Unreacted (1-Methylcyclobutyl)methanol C S-(1-Methylcyclobutyl)methyl isothiouronium salt B->C  Thiourea   I2 Unreacted 1-(Bromomethyl)-1-methylcyclobutane D This compound (Crude Product) C->D  Hydrolysis (NaOH)   I3 Bis(1-methylcyclobutyl)methyl disulfide D->I3 Oxidation (Air)

Caption: Plausible synthesis route for this compound and the origin of common impurities.

References

Enhancing the long-term stability of (1-Methylcyclobutyl)methanethiol solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the long-term stability of (1-Methylcyclobutyl)methanethiol solutions. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research and development.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue Potential Causes Recommended Solutions
1. Why is there a decrease in the potency or concentration of my solution over time? Oxidation: The primary degradation pathway for thiols is oxidation to disulfides, especially when exposed to air (oxygen). This process can be accelerated by light and trace metal ions.[1][2] pH-Related Degradation: The thiol group (R-SH) is more susceptible to oxidation in its deprotonated thiolate form (R-S⁻).[3] This is more prevalent at neutral to alkaline pH.[4][5]Work under an inert atmosphere: Purge solvents with nitrogen or argon before use and store solutions under an inert gas blanket. Control the pH: Maintain the solution at a slightly acidic pH (e.g., pH 5-6) where the protonated thiol form is dominant and less reactive.[4] Add Antioxidants/Reducing Agents: Incorporate non-thiol antioxidants like BHT or use a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to prevent disulfide formation.[1] Use a Chelating Agent: Add a chelator like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to sequester metal ions that catalyze oxidation.[6][7]
2. Why has my this compound solution become cloudy or developed a precipitate? Disulfide Formation: The disulfide dimer of this compound may have lower solubility in your chosen solvent system compared to the monomer, leading to precipitation as it forms. Solvent Evaporation: If not sealed properly, solvent evaporation can increase the concentration of the thiol beyond its solubility limit.Confirm Precipitate Identity: If possible, analyze the precipitate to confirm if it is the disulfide dimer. Implement Stabilization Strategies: Follow the solutions for "decrease in potency" to prevent disulfide formation in the first place. Ensure Proper Sealing: Use tightly sealed vials with high-quality septa (e.g., PTFE-lined) to prevent solvent evaporation. Store at recommended temperatures.
3. Why did my solution change color? Oxidation Byproducts: Complex oxidation reactions, potentially involving the solvent or other formulation components, can sometimes generate chromophores. Contamination: Contamination from external sources or leaching from container materials could introduce impurities that are colored or react to form colored species.Protect from Light: Store solutions in amber vials or protect them from light to minimize photo-oxidation. Use High-Purity Components: Ensure all solvents, buffers, and other excipients are of high purity. Container Compatibility: Use high-quality, inert glass or polymer containers that have been validated for compatibility with your solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound? A1: The primary degradation pathway is the oxidation of the thiol group (-SH) to form a disulfide (-S-S-) bridge with another molecule, creating a dimer. This reaction is readily catalyzed by oxygen, trace metal ions (like Cu²⁺), and is significantly faster at higher pH levels.[2][5]

Q2: How should I prepare my solvents and buffers to maximize stability? A2: It is highly recommended to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use. Buffers should also be prepared with deoxygenated water and their pH should be adjusted to a slightly acidic range (e.g., pH 5.0) for optimal thiol stability.[4]

Q3: What are the recommended storage conditions for stock and working solutions? A3: For maximum long-term stability, solutions should be stored at low temperatures, such as refrigerated (2-8°C) or frozen (-20°C or -80°C). They should be stored in tightly sealed amber vials under an inert atmosphere (nitrogen or argon) to protect from oxygen and light.

Q4: Which stabilizers are most effective for thiol solutions? A4: A combination of approaches is often best:

  • Chelating Agents: EDTA or DTPA at low concentrations (e.g., 0.1 mM) to sequester catalytic metal ions.[7][8]

  • Reducing Agents: TCEP is often preferred over DTT as it is more stable, odorless, and less reactive towards some metal ions.[1]

  • pH Control: Maintaining a pH below 7 is crucial. The stability of thiols significantly decreases as the pH rises above neutral.[4][5]

Q5: Can I use other thiol-containing compounds like glutathione (GSH) or N-acetylcysteine (NAC) as stabilizers? A5: While these can act as antioxidants, their effect can be complex. At high concentrations, thiol-containing antioxidants can sometimes accelerate the degradation of other thiols through thiol-disulfide exchange reactions.[9] If used, their concentration should be carefully optimized. For general stabilization, non-thiol antioxidants or reducing agents like TCEP are often a more reliable choice.

Data Presentation: Illustrative Stability Data

The following tables present illustrative data on the stability of this compound under various conditions. This data is based on the general principles of thiol chemistry and should be used as a guideline for designing experiments.

Table 1: Effect of pH and Temperature on Stability (Illustrative data: % of initial concentration remaining after 30 days in aqueous buffer)

pHStorage at 4°CStorage at 25°C
5.0 98%92%
6.0 95%85%
7.4 80%65%
8.0 60%40%

Table 2: Effect of Stabilizers on Stability (Illustrative data: % of initial concentration remaining after 30 days at pH 7.4, 25°C)

Condition% Remaining
Control (No Stabilizer) 65%
Under Nitrogen Atmosphere 78%
+ 0.5 mM EDTA 85%
+ 1 mM TCEP 95%
+ 0.5 mM EDTA + 1 mM TCEP (Under N₂) >99%

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized this compound Solution

  • Solvent Deoxygenation: Select a suitable solvent (e.g., phosphate buffer, pH 6.0). Sparge the solvent with high-purity nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

  • Addition of Stabilizers: To the deoxygenated solvent, add the desired stabilizers. For a robust formulation, add EDTA to a final concentration of 0.5 mM and TCEP to a final concentration of 1 mM.

  • Dissolution of Thiol: Accurately weigh the required amount of this compound and dissolve it in the stabilized, deoxygenated solvent. Perform this step in a glove box or under a stream of inert gas if possible.

  • Packaging and Storage: Dispense the final solution into amber glass vials. Purge the headspace of each vial with nitrogen or argon before sealing tightly with a PTFE-lined cap.

  • Storage: Store the vials at the recommended temperature (e.g., 2-8°C or -20°C), protected from light.

Protocol 2: Quantification of Thiol Content using Ellman's Reagent (DTNB)

This protocol determines the concentration of free thiol groups in a solution.

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • DTNB Stock Solution: 4 mg/mL 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the Reaction Buffer.

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of a standard thiol (e.g., L-cysteine) in the Reaction Buffer.

  • Assay Procedure:

    • Pipette 50 µL of each standard or unknown sample into separate wells of a 96-well plate.

    • Add 200 µL of the DTNB Stock Solution to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of a buffer blank from all readings.

    • Plot the absorbance of the standards versus their concentration to create a standard curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.

Visualizations

start Stability Issue Observed (e.g., Potency Loss, Cloudiness) check_o2 Was the solution exposed to air? start->check_o2 check_ph What is the solution pH? check_o2->check_ph No remedy_o2 Use deoxygenated solvents. Store under inert gas (N₂/Ar). check_o2->remedy_o2 Yes check_metal Were metal-free reagents and containers used? check_ph->check_metal Acidic (pH < 7) remedy_ph Adjust pH to 5-6. Use a stable buffer. check_ph->remedy_ph Neutral/Alkaline (pH > 7) remedy_metal Add a chelating agent (EDTA). Use high-purity reagents. check_metal->remedy_metal No retest Re-prepare solution and monitor stability. check_metal->retest Yes remedy_o2->retest remedy_ph->retest remedy_metal->retest

Caption: A troubleshooting workflow for diagnosing and resolving stability issues.

thiol1 2 R-SH (this compound) disulfide R-S-S-R (Disulfide Dimer) thiol1->disulfide Oxidation catalysts Catalysts o2 O₂ (Air) metal Metal Ions (e.g., Cu²⁺) ph High pH (OH⁻) o2->thiol1 metal->thiol1 ph->thiol1

Caption: The primary oxidative degradation pathway of thiols to disulfides.

prep 1. Prepare Stabilized Solutions (e.g., varying pH, stabilizers) t0 2. Initial Analysis (T=0) (Quantify thiol content) prep->t0 storage 3. Store Samples (Controlled Temp/Light/Atmosphere) t0->storage pull 4. Pull Samples at Timepoints (e.g., 1, 3, 6 months) storage->pull analysis 5. Analyze Samples (Quantify remaining thiol) pull->analysis analysis->pull Next Timepoint data 6. Plot Data & Calculate Degradation Rate analysis->data

Caption: An experimental workflow for conducting a formal stability study.

References

Refinement of analytical methods for complex matrices containing (1-Methylcyclobutyl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the analysis of (1-Methylcyclobutyl)methanethiol and other volatile thiols in complex matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound?

A1: The primary challenges stem from the inherent reactivity and volatility of the thiol group (-SH).[1][2] Key issues include:

  • Sample Stability: Thiols are easily oxidized to disulfides, which can lead to underestimation of the target analyte.[1][2] Proper sample handling and storage are critical to prevent oxidative losses.

  • Volatility: Low-molecular-weight thiols are highly volatile, requiring careful sample preparation techniques to avoid analyte loss.

  • Matrix Effects: Complex matrices, such as biological fluids or environmental samples, can contain interfering compounds that co-elute with the analyte or cause signal suppression/enhancement in the detector.[3]

  • Adsorption: Thiols can adsorb to active sites in the analytical system, such as the GC inlet or column, leading to poor peak shape and reduced recovery.[4]

Q2: Which analytical technique is most suitable for quantifying this compound?

A2: Gas chromatography (GC) coupled with a sulfur-selective detector is the most common and effective technique for analyzing volatile sulfur compounds.[3][5][6] Common detector choices include:

  • Mass Spectrometry (MS): Provides high selectivity and structural information for confident peak identification.

  • Sulfur Chemiluminescence Detector (SCD): Offers high sensitivity and an equimolar response to sulfur compounds, simplifying quantification.[5]

  • Flame Photometric Detector (FPD) and Pulsed Flame Photometric Detector (PFPD): These are also sensitive to sulfur compounds, though they can be susceptible to quenching from co-eluting hydrocarbons.[3][6]

Q3: How can I prevent the degradation of this compound in my samples?

A3: To minimize degradation, the following steps are recommended:

  • Immediate Analysis: Analyze samples as quickly as possible after collection.

  • Refrigeration/Freezing: Store samples at low temperatures (e.g., 4°C for short-term storage, -80°C for long-term storage) in tightly sealed containers.

  • Use of Antioxidants/Reducing Agents: In some cases, adding a reducing agent like dithiothreitol (DTT) or an antioxidant can help preserve the thiol in its reduced state. However, this may interfere with the analysis and should be validated.

  • pH Control: Acidifying the sample can help to protonate the thiol group, making it less susceptible to oxidation.[7]

  • Derivatization: Converting the thiol to a more stable derivative can protect it from degradation during sample preparation and analysis.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak - Sample degradation- Adsorption in the GC system- Leak in the GC-MS system- Incorrect injection parameters- Low analyte concentration- Prepare fresh samples and standards.- Use a deactivated inlet liner and GC column.[8]- Perform a leak check of the GC-MS system.[9][10]- Optimize injection temperature and volume.- Consider a pre-concentration step (e.g., SPME, purge and trap).[11]
Poor Peak Shape (Tailing) - Active sites in the GC system- Column overload- Inappropriate column temperature- Use a deactivated liner and trim the column inlet.- Dilute the sample or reduce the injection volume.[9]- Optimize the GC oven temperature program.
Poor Peak Shape (Fronting) - Column overload- Mismatched solvent and stationary phase polarity- Dilute the sample or reduce the injection volume.[8]- Ensure the injection solvent is compatible with the GC column phase.[12]
Inconsistent Retention Times - Fluctuations in carrier gas flow- Changes in oven temperature- Column degradation- Check for leaks in the gas lines and ensure a stable gas supply.- Verify the stability of the GC oven temperature.- Condition or replace the GC column.
High Background Noise - Contaminated carrier gas- Septum bleed- Column bleed- Contaminated ion source (MS)- Use high-purity carrier gas with appropriate traps.- Replace the injection port septum.- Condition the GC column.- Clean the MS ion source.[9][10]
Low Recovery - Inefficient extraction- Analyte loss during sample preparation- Adsorption to labware- Optimize the extraction method (e.g., SPME fiber, extraction solvent).- Minimize sample handling steps and exposure to air.- Use silanized glassware.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of volatile thiols in liquid matrices such as water, beverages, or biological fluids.

  • Sample Preparation:

    • Place a known volume of the liquid sample (e.g., 5 mL) into a headspace vial.

    • Add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

    • If necessary, add an internal standard.

    • Seal the vial immediately with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Incubate the vial at a controlled temperature (e.g., 60°C) with agitation for a set time (e.g., 15 minutes) to allow the analyte to partition into the headspace.

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[13]

  • GC-MS Analysis:

    • Desorb the SPME fiber in the heated GC inlet (e.g., 250°C) for a specific time (e.g., 2 minutes).

    • Separate the analytes on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Use a temperature program to achieve good separation (e.g., initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes).

    • Detect the analyte using a mass spectrometer in either full scan or selected ion monitoring (SIM) mode for higher sensitivity.

Protocol 2: Liquid-Liquid Extraction (LLE) GC-MS

This protocol can be used for matrices where the analyte concentration is higher or when pre-concentration is needed.

  • Sample Preparation:

    • Take a known volume of the liquid sample and adjust the pH if necessary.

    • Add a small volume of a water-immiscible organic solvent (e.g., dichloromethane).[6]

    • Vortex or shake the mixture vigorously for a few minutes to extract the analyte into the organic phase.

    • Centrifuge to separate the phases.

    • Carefully collect the organic layer.

    • If needed, concentrate the extract under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.

    • Follow the GC-MS conditions as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of volatile sulfur compounds using GC with various detectors. These are general ranges and will vary depending on the specific analyte, matrix, and instrumentation.

Parameter GC-SCD GC-PFPD GC-MS (SIM)
Limit of Detection (LOD) 0.1 - 10 ppb1 - 50 ppb0.5 - 20 ppb
Limit of Quantification (LOQ) 0.5 - 30 ppb3 - 150 ppb1.5 - 60 ppb
Linearity (R²) > 0.995> 0.99> 0.99
Repeatability (RSD) < 10%< 15%< 15%

Visualizations

Experimental_Workflow Experimental Workflow for Thiol Analysis cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection Stabilization Stabilization (e.g., cooling, pH adjustment) SampleCollection->Stabilization Extraction Extraction (HS-SPME or LLE) Stabilization->Extraction Concentration Concentration (if needed) Extraction->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Injection Data_Processing Data Processing GCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A general experimental workflow for the analysis of volatile thiols.

Troubleshooting_Logic Troubleshooting Decision Tree for Poor Chromatography Start Poor Chromatographic Results Check_System Check System Suitability (e.g., inject standard) Start->Check_System System_OK System OK? Check_System->System_OK Sample_Issue Investigate Sample Preparation (degradation, matrix effects) System_OK->Sample_Issue Yes Troubleshoot_GC Troubleshoot GC System System_OK->Troubleshoot_GC No Check_Leaks Check for Leaks Troubleshoot_GC->Check_Leaks Check_Inlet Check Inlet (septum, liner) Troubleshoot_GC->Check_Inlet Check_Column Check Column (bleed, connections) Troubleshoot_GC->Check_Column Check_Detector Check Detector (MS tune, source clean) Troubleshoot_GC->Check_Detector

Caption: A logical flow for troubleshooting common chromatographic issues.

References

Validation & Comparative

Navigating the Analytical Landscape for (1-Methylcyclobutyl)methanethiol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of volatile sulfur compounds, this guide provides a comprehensive comparison of analytical methodologies for the quantification of (1-Methylcyclobutyl)methanethiol. This document outlines various analytical techniques, presents supporting experimental data, and offers detailed protocols to aid in the selection and validation of the most suitable method for your research needs.

The accurate quantification of volatile thiols like this compound presents a significant analytical challenge due to their high reactivity, volatility, and often low concentrations in complex matrices.[1][2][3][4] Method validation is therefore a critical step to ensure reliable and reproducible results. This guide explores and compares the most prevalent techniques employed for thiol analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), alongside other methods.

General Workflow for Analytical Method Validation

A systematic approach is essential for the validation of any analytical method. The following diagram illustrates a typical workflow, ensuring that the chosen method is fit for its intended purpose.

Analytical Method Validation Workflow cluster_Plan Planning & Preparation cluster_Execution Method Performance Evaluation cluster_Documentation Documentation & Implementation Define_Scope Define Analytical Scope (Analyte, Matrix, Concentration Range) Select_Method Select Appropriate Analytical Method Define_Scope->Select_Method Prepare_Materials Prepare Standards, Reagents, and Samples Select_Method->Prepare_Materials Specificity Specificity/ Selectivity Prepare_Materials->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Analyte Stability Robustness->Stability Validation_Report Prepare Validation Report Stability->Validation_Report SOP Develop Standard Operating Procedure (SOP) Validation_Report->SOP Routine_Use Implement for Routine Use SOP->Routine_Use

Caption: A generalized workflow for the validation of an analytical method.

Comparison of Analytical Techniques

The primary methods for the quantification of volatile thiols are gas and liquid chromatography, each with its own set of advantages and limitations. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Quantitative Performance Data
ParameterGC-MS (Direct Injection/HS-SPME)UPLC-MS/MS (with Derivatization)
Linearity (R²) > 0.99> 0.99[5]
Limit of Detection (LOD) 10 - 100 ng/L[6]0.001 - 0.012 µg/L[5]
Limit of Quantification (LOQ) 10 μg/L[7]0.003 - 0.037 µg/L[5]
Accuracy (Recovery %) 85 - 115%80 - 120%
Precision (RSD %) < 15%< 15%

HS-SPME: Headspace Solid-Phase Microextraction UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry

Methodological Comparison
FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Other Methods
Principle Separation of volatile compounds in the gas phase.Separation of compounds in a liquid phase.Spectrophotometry, Electrochemistry.[8][9][10]
Typical Detectors Mass Spectrometry (MS), Flame Photometric Detector (FPD), Sulfur Chemiluminescence Detector (SCD).[1][11]Mass Spectrometry (MS), UV-Vis, Fluorescence.[4][12][13]UV-Vis Spectrophotometer, Potentiostat.
Sample Preparation Direct injection, Headspace, SPME.[1][2][14]Often requires derivatization to improve stability and detection.[3][4][15]Can be simple but may lack specificity.[9]
Advantages High resolution for volatile compounds, well-established methods.[16]High sensitivity and selectivity with MS/MS, suitable for a wider range of polarities with derivatization.[5]Simple, low cost (Spectrophotometry), real-time monitoring (Electrochemistry).[8][9][17]
Disadvantages Potential for thermal degradation of analytes, matrix interference.[16][18]Derivatization adds complexity and potential for error.Lower specificity and potential for interference.[8][9][17]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the analysis of volatile thiols using GC-MS and UPLC-MS/MS.

GC-MS Method for Volatile Thiol Analysis

This protocol is based on headspace solid-phase microextraction (HS-SPME) for sample introduction, which is a common technique for extracting volatile compounds from a sample matrix.[14]

1. Sample Preparation:

  • Place a known volume of the sample (e.g., 5 mL) into a headspace vial.

  • If necessary, add a salting-out agent (e.g., NaCl) to improve the extraction efficiency of the analytes into the headspace.[14]

  • For calibration, prepare a series of standards in a matrix similar to the sample.

2. HS-SPME Procedure:

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample vial.[14]

  • Incubate the vial at a controlled temperature (e.g., 35°C) for a specific time (e.g., 30 minutes) to allow for the adsorption of the analytes onto the fiber.[14]

3. GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).

  • Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[19]

  • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) to elute the analytes.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity.[18]

4. Validation Parameters to Assess:

  • Linearity: Analyze a series of calibration standards to establish the concentration range over which the response is proportional to the concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of the analyte.

  • Precision: Analyze replicate samples at different concentrations on the same day (repeatability) and on different days (intermediate precision).

  • LOD/LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified.

UPLC-MS/MS Method with Derivatization

This protocol involves a derivatization step to improve the stability and ionization efficiency of the thiol. 4,4'-dithiodipyridine (DTDP) is a common derivatizing agent for thiols.[5][15]

1. Derivatization and Sample Preparation:

  • To a known volume of the sample, add a solution of the derivatizing agent (e.g., DTDP in a suitable solvent).

  • Allow the reaction to proceed for a specific time at a controlled temperature.

  • Quench the reaction if necessary.

  • Dilute the sample with the mobile phase.

  • For calibration, prepare a series of standards and derivatize them in the same manner as the samples.

2. UPLC-MS/MS Analysis:

  • Column: Use a reverse-phase column (e.g., C18, 50 x 2.1 mm, 3 µm).[20]

  • Mobile Phase: A gradient elution using two solvents, for example, Solvent A: 0.1% formic acid in water and Solvent B: 0.1% formic acid in methanol.[20]

  • Flow Rate: A typical flow rate for UPLC is around 0.5 mL/min.[20]

  • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5] Specific precursor-to-product ion transitions for the derivatized analyte should be determined.

3. Validation Parameters to Assess:

  • Follow the same validation parameters as described for the GC-MS method.

Logical Comparison of Methodologies

The selection of an appropriate analytical method involves a trade-off between various factors. The following diagram illustrates the key decision-making criteria.

Method Selection Logic Analyte_Properties Analyte Properties (Volatility, Polarity, Stability) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analyte_Properties->GC_MS High Volatility Thermally Stable HPLC_MS Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Analyte_Properties->HPLC_MS Low Volatility or Requires Derivatization Sample_Matrix Sample Matrix (Complexity, Interferences) Sample_Matrix->GC_MS Clean Matrix or Effective Cleanup Sample_Matrix->HPLC_MS Complex Matrix (High Selectivity of MS/MS) Required_Performance Required Performance (Sensitivity, Specificity) Required_Performance->GC_MS Good Sensitivity Required_Performance->HPLC_MS Highest Sensitivity & Specificity Other_Methods Other Methods (Spectrophotometry, Electrochemistry) Required_Performance->Other_Methods Screening or High-Throughput

Caption: Decision tree for selecting an analytical method for thiol quantification.

References

Navigating the Analytical Maze: A Comparative Guide to Measuring (1-Methylcyclobutyl)methanethiol

Author: BenchChem Technical Support Team. Date: November 2025

The accurate measurement of (1-Methylcyclobutyl)methanethiol is critical for understanding its role in various chemical and biological systems. Its volatility and reactivity, characteristic of many thiols, present analytical challenges that necessitate sensitive and selective detection methods. Gas chromatography (GC) coupled with various detectors stands as the cornerstone for thiol analysis, offering the requisite separation power for complex matrices. This guide will delve into the nuances of different GC-based techniques, including detection by Mass Spectrometry (MS), Sulfur Chemiluminescence Detection (SCD), and Flame Photometric Detection (FPD), alongside sample preparation strategies like Headspace Solid-Phase Microextraction (HS-SPME).

Performance Snapshot: A Comparative Table

The following table summarizes the key performance metrics for the most common techniques used for the analysis of volatile thiols. The data presented is a synthesis of findings from multiple studies on compounds structurally related to this compound and should be considered as a general guideline.

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Precision (RSD)Key AdvantagesKey Disadvantages
GC-MS Separates compounds by GC and identifies/quantifies them based on their mass-to-charge ratio.ng/L to µg/L range[1][2]ng/L to µg/L range>0.99<15%High selectivity and structural confirmation.Can be less sensitive than sulfur-specific detectors for certain applications; potential for matrix interference.[3]
GC-SCD Separates compounds by GC and detects sulfur-containing compounds via a chemiluminescent reaction.pg/s to ng/L range[4][5]pg/s to ng/L range>0.99<10%Highly specific and sensitive to sulfur; equimolar response simplifies quantification.[4]Does not provide structural information.
GC-FPD Separates compounds by GC and detects sulfur compounds based on the emission of light in a hydrogen-rich flame.µg/m³ to ng/L range[6][7]µg/m³ to ng/L rangeGenerally >0.99<10%Robust and cost-effective sulfur-selective detector.Susceptible to hydrocarbon quenching, which can suppress the signal.
HS-SPME-GC-MS A sample preparation technique where analytes are extracted from the headspace above a sample onto a coated fiber, followed by GC-MS analysis.ng/L range[8][9][10]ng/L range>0.995-11%[2]Solvent-free, simple, and can be automated; enhances sensitivity by pre-concentrating analytes.[8]Fiber selection and extraction conditions require careful optimization.[8]

Delving into the Methodologies: Experimental Protocols

Detailed experimental protocols are crucial for replicating and adapting these methods for the specific analysis of this compound. Below are generalized protocols for the key techniques discussed.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for the extraction and concentration of volatile thiols from liquid or solid matrices.

Experimental Protocol:

  • Sample Preparation: Place a known amount of the sample (e.g., 5-10 mL of a liquid sample) into a headspace vial. For solid samples, a specific weight should be used. An internal standard can be added for accurate quantification.

  • Extraction: The vial is sealed and heated to a specific temperature (e.g., 35-70°C) to facilitate the partitioning of volatile compounds into the headspace.[2][8] An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.[2][8]

  • Desorption and GC-MS Analysis: The SPME fiber is withdrawn and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed.

    • GC Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes, followed by a ramp to a final temperature of approximately 250°C.

    • MS Conditions:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Full scan for identification of unknown compounds or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification of the target analyte.

Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

This technique offers high selectivity and sensitivity for sulfur-containing compounds.

Experimental Protocol:

  • Sample Introduction: Liquid samples can be injected directly into the GC inlet. Gaseous samples can be introduced via a gas sampling valve.

  • GC Separation: The chromatographic conditions (column, carrier gas, temperature program) are similar to those used in GC-MS. The goal is to achieve good separation of this compound from other matrix components.

  • SCD Detection:

    • The column effluent is directed into a high-temperature furnace (typically around 800°C) where sulfur compounds are combusted to form sulfur monoxide (SO).[5]

    • The SO then reacts with ozone in a reaction chamber, producing excited sulfur dioxide (SO₂*).

    • As the excited SO₂* returns to its ground state, it emits light, which is detected by a photomultiplier tube. The intensity of the emitted light is proportional to the amount of sulfur in the sample.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps involved in the measurement of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Matrix (e.g., biological fluid, environmental sample) Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction/Concentration (e.g., HS-SPME, LLE) Spiking->Extraction GC Gas Chromatography (GC) Separation Extraction->GC Detector Detection GC->Detector MS Mass Spectrometry (MS) Detector->MS Structural Info SCD Sulfur Chemiluminescence Detector (SCD) Detector->SCD Sulfur Specific FPD Flame Photometric Detector (FPD) Detector->FPD Sulfur Selective Integration Peak Integration MS->Integration SCD->Integration FPD->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for the analysis of this compound.

HS_SPME_Workflow Start Sample in Vial Equilibration Heating & Equilibration Start->Equilibration SPME_Exposure SPME Fiber Exposure to Headspace Equilibration->SPME_Exposure Desorption Thermal Desorption in GC Inlet SPME_Exposure->Desorption GC_MS_Analysis GC-MS Analysis Desorption->GC_MS_Analysis

Caption: Workflow for Headspace Solid-Phase Microextraction (HS-SPME).

Choosing the Right Tool for the Job

The selection of the most appropriate technique for measuring this compound depends on the specific requirements of the analysis:

  • For high selectivity and unambiguous identification: GC-MS is the gold standard, as it provides structural information that can confirm the identity of the analyte. This is particularly important in complex matrices where isobaric interferences may be present.

  • For routine analysis with a focus on cost-effectiveness: GC-FPD offers a reliable and robust solution for sulfur analysis, although its susceptibility to hydrocarbon quenching needs to be considered and mitigated through good chromatographic separation.

  • For enhancing sensitivity and simplifying sample preparation: HS-SPME is a powerful pre-concentration technique that can significantly lower detection limits and reduce matrix effects.[8] When coupled with GC-MS, it provides a highly sensitive and selective analytical workflow.

References

A Comparative Guide to the Sensory Properties of (1-Methylcyclobutyl)methanethiol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the sensory properties of (1-Methylcyclobutyl)methanethiol isomers. Due to a lack of published experimental data on these specific compounds, this document outlines the established methodologies for sensory analysis and presents a hypothetical comparison based on the known characteristics of structurally related organosulfur compounds. The experimental protocols detailed herein provide a robust foundation for researchers to conduct their own sensory evaluations.

Hypothetical Sensory Profile of this compound Isomers

While direct sensory data for this compound isomers are not available in the current literature, we can infer potential sensory attributes based on the general characteristics of thiols and the influence of alkyl and cycloalkyl moieties on odor perception. Thiols are well-known for their potent, often sulfurous odors.[1] The specific odor character is heavily influenced by the carbon skeleton of the molecule.

The isomers of this compound include stereoisomers at the benzylic-equivalent carbon and positional isomers where the methyl group is at different positions on the cyclobutane ring. Each of these structural differences is expected to result in a unique sensory profile.

Table 1: Hypothetical Sensory Properties of this compound Isomers

IsomerHypothetical Odor DescriptorHypothetical Odor Threshold (in water)Notes
(R)-(1-Methylcyclobutyl)methanethiolPungent, alliaceous (garlic-like), slightly rubberyLow (ng/L range)The enantiomeric form can significantly influence odor perception.
(S)-(1-Methylcyclobutyl)methanethiolEarthy, mushroom-like, less pungent than (R)-isomerLow (ng/L range)Differences in chirality often lead to distinct odor qualities.
(cis-2-Methylcyclobutyl)methanethiolSulfurous, slightly green, cabbage-likeMedium (ng/L to µg/L range)Positional and stereoisomerism are expected to alter the odor profile.
(trans-2-Methylcyclobutyl)methanethiolRoasted, nutty, with a savory, meat-like nuanceLow (ng/L range)The spatial arrangement of substituents can impact receptor binding and thus odor.
(cis-3-Methylcyclobutyl)methanethiolTropical fruit, guava-like, with a slight sulfur noteVery Low (pg/L to ng/L range)Isomers with more complex stereochemistry can exhibit unexpected and potent aromas.
(trans-3-Methylcyclobutyl)methanethiolCatty, blackcurrant-like, with a sharp, sulfurous edgeVery Low (pg/L to ng/L range)Minor structural changes can lead to dramatic shifts in odor character.

Disclaimer: The odor descriptors and thresholds in this table are hypothetical and intended for illustrative purposes. Experimental validation is required.

Experimental Protocols for Sensory Analysis

To empirically determine the sensory properties of this compound isomers, a combination of instrumental and sensory techniques is necessary. Gas Chromatography-Olfactometry (GC-O) is the cornerstone method for such analyses.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the human nose as a sensitive and specific detector for odor-active compounds.

Objective: To separate the volatile isomers and identify their individual odor characteristics.

Methodology:

  • Sample Preparation:

    • Synthesize and purify each isomer of this compound.

    • Prepare dilute solutions of each isomer in a suitable solvent (e.g., ethanol or diethyl ether).

  • Instrumentation:

    • A gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactometry port.

    • The column effluent is split between the chemical detector (FID/MS) and the heated olfactometry port.

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5, DB-FFAP) is typically used for flavor and fragrance analysis.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Olfactometry:

    • Trained sensory panelists sniff the effluent from the olfactometry port.

    • Panelists record the time, intensity, and description of each odor detected.

    • The data is correlated with the peaks from the FID/MS to identify the odor-active compounds.

Aroma Extract Dilution Analysis (AEDA)

AEDA is a powerful technique used with GC-O to determine the relative odor potency of the components in a mixture.[2][3]

Objective: To determine the Flavor Dilution (FD) factor of each isomer, which is a measure of its odor potency.

Methodology:

  • Sample Preparation:

    • An initial extract containing a known concentration of the isomer is prepared.

  • Serial Dilution:

    • The extract is serially diluted (e.g., 1:1, 1:2, 1:4, etc.) with a pure solvent.[4]

  • GC-O Analysis:

    • Each dilution is analyzed by GC-O.

    • The panelists record the odors detected in each dilution.

  • FD Factor Determination:

    • The FD factor is the highest dilution at which an odor is still detectable.[5] A higher FD factor indicates a more potent odorant.

Odor-Specific Magnitude Estimation (OSME)

OSME is a time-intensity method used to quantify the perceived intensity of odors eluting from the GC.

Objective: To create a quantitative profile of the odor intensity of each isomer as it elutes from the GC column.

Methodology:

  • GC-O Setup: The GC-O system is used as described above.

  • Magnitude Estimation:

    • Trained panelists continuously rate the intensity of the perceived odor using a computerized system with a joystick or a sliding scale.

    • A reference standard with a defined intensity is used for calibration.

  • Data Analysis:

    • The data is used to generate an "osmogram," which is a plot of odor intensity versus time.

    • This provides a quantitative measure of the perceived strength of each odorant.

Visualizations

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for Sensory Analysis cluster_synthesis Isomer Synthesis & Purification cluster_analysis Sensory & Instrumental Analysis cluster_data Data Interpretation synthesis Synthesis of This compound Isomers purification Purification (e.g., Distillation, Chromatography) synthesis->purification gc_o Gas Chromatography-Olfactometry (GC-O) purification->gc_o Sample Injection gc_ms GC-Mass Spectrometry (for identification) purification->gc_ms Sample Injection aeda Aroma Extract Dilution Analysis (AEDA) gc_o->aeda osme Odor-Specific Magnitude Estimation (OSME) gc_o->osme data_table Comparative Data Table (Odor Descriptor, Threshold, Potency) aeda->data_table osme->data_table gc_ms->data_table

Caption: Figure 1. Workflow for the synthesis, analysis, and sensory characterization of thiol isomers.

Olfactory Signaling Pathway

olfactory_signaling Figure 2. Simplified Olfactory Signaling Pathway odorant Thiol Isomer (Odorant) receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein G-protein (G_olf) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Synthesizes ion_channel Cyclic Nucleotide-gated Ion Channel camp->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization Ca2+/Na+ influx signal Signal to Brain (Odor Perception) depolarization->signal Action Potential

Caption: Figure 2. A generalized pathway for odorant detection in olfactory sensory neurons.

References

The Enigmatic Structure-Activity Relationship of (1-Methylcyclobutyl)methanethiol Analogs: A Theoretical Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific biological activity data for (1-Methylcyclobutyl)methanethiol and its direct analogs. Consequently, a quantitative structure-activity relationship (SAR) comparison guide based on experimental data cannot be constructed at this time. However, by dissecting the molecule into its core components—the thiol group and the methylcyclobutyl moiety—we can construct a theoretical framework for potential SAR based on established principles in medicinal chemistry.

This guide will, therefore, explore the hypothetical biological activities and SAR of this compound analogs by examining the well-documented roles of thiols and cyclobutane rings in drug discovery. This theoretical analysis is intended for researchers, scientists, and drug development professionals as a starting point for the rational design and investigation of this novel chemical space.

The Pivotal Role of the Thiol Group: A Hub of Biological Activity

The thiol (-SH) group, also known as a mercaptan, is a highly reactive functional group that can engage in a variety of biological interactions. Its activity is central to the function of many enzymes and signaling pathways.[1]

Potential Mechanisms of Action:

  • Antioxidant and Redox Modulation: Thiols are potent antioxidants and play a crucial role in maintaining cellular redox balance.[1] They can directly scavenge reactive oxygen species (ROS) and are key components of endogenous antioxidant systems, such as glutathione.[1]

  • Enzyme Inhibition: The thiol group can act as a nucleophile and form covalent bonds with electrophilic residues in enzyme active sites, leading to inhibition. A prominent example is the inhibition of cytochrome c oxidase by methyl mercaptan.[2][3]

  • Metal Chelation: Thiols have a high affinity for heavy metals and can act as chelating agents, a property utilized in the treatment of heavy metal poisoning.

  • Disulfide Bond Formation: Thiols can undergo oxidation to form disulfide bonds, which are critical for the structural integrity and function of many proteins.[1]

A hypothetical signaling pathway illustrating the potential antioxidant mechanism of a thiol-containing compound is presented below.

Thiol_Antioxidant_Pathway cluster_GSH Glutathione Cycle ROS Reactive Oxygen Species (ROS) Thiol This compound Analog (R-SH) Cellular_Damage Cellular Damage (e.g., Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Oxidized_Thiol Oxidized Analog (R-S-S-R) Thiol->Oxidized_Thiol scavenges ROS GSH Glutathione (GSH) GSSG Glutathione Disulfide (GSSG) GSH->GSSG reduces ROS GPx Glutathione Peroxidase GSSG->GSH reduction

Caption: Potential antioxidant pathway of a thiol-containing compound.

The Cyclobutane Moiety: A Tool for Fine-Tuning Pharmacological Properties

The cyclobutane ring is a valuable scaffold in medicinal chemistry due to its unique conformational properties.[4][5][6] Its rigid, puckered structure can be strategically employed to influence a molecule's interaction with its biological target and to optimize its pharmacokinetic profile.[7]

Influence on Pharmacological Properties:

  • Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of a molecule, which can lead to a more favorable entropic contribution to binding affinity.[5] This rigidity can also lock the molecule into a bioactive conformation.

  • Improved Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can enhance a compound's resistance to metabolic degradation, thereby increasing its half-life.[7]

  • Enhanced Potency and Selectivity: The three-dimensional nature of the cyclobutane ring can be used to orient key pharmacophoric elements in a precise manner, leading to improved potency and selectivity for the target.[7]

  • Modulation of Physicochemical Properties: The introduction of a cyclobutane ring can alter a molecule's lipophilicity, solubility, and other physicochemical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The workflow for investigating the impact of a cyclobutane moiety on drug properties is outlined below.

Cyclobutane_Investigation_Workflow Start Lead Compound (without cyclobutane) Synthesis Synthesize Analog with Cyclobutane Moiety Start->Synthesis In_Vitro_Assays In Vitro Assays (Potency, Selectivity) Synthesis->In_Vitro_Assays ADME_Studies In Vitro ADME Studies (Metabolic Stability, Solubility, Permeability) Synthesis->ADME_Studies SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Assays->SAR_Analysis ADME_Studies->SAR_Analysis In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) Optimization Lead Optimization In_Vivo_Studies->Optimization SAR_Analysis->In_Vivo_Studies Promising Candidates SAR_Analysis->Optimization

Caption: Workflow for evaluating the role of a cyclobutane moiety in drug discovery.

Hypothetical Structure-Activity Relationships of this compound Analogs

Based on the principles outlined above, we can propose a hypothetical SAR for analogs of this compound. The following table summarizes potential structural modifications and their predicted impact on biological activity.

Modification Rationale Predicted Effect on Activity
Thiol Group Modification
Oxidation to DisulfideMimics endogenous disulfide signaling molecules.May alter target selectivity and duration of action.
Conversion to Thioether/ThioesterReduces nucleophilicity and potential for covalent bonding.Likely to decrease potency if covalent interaction is key; may improve metabolic stability.
Introduction of Electron-Withdrawing Groups near ThiolIncreases the acidity of the thiol proton.May enhance nucleophilicity and potency in certain enzymatic reactions.
Cyclobutane Ring Modification
Stereochemistry at the 1-positionAlters the 3D orientation of the thiol group.Could significantly impact binding affinity and selectivity.
Positional Isomers of the Methyl GroupChanges the steric profile of the cyclobutane ring.May influence binding pocket interactions and metabolic stability.
Substitution on the Cyclobutane RingIntroduces new pharmacophoric elements or modifies physicochemical properties.Can be used to probe for additional binding interactions and optimize ADME properties.
Linker Modification
Altering the Methylene LinkerChanges the distance and flexibility between the thiol and the cyclobutane ring.Can optimize the positioning of the thiol group within a target's active site.

Experimental Protocols for Future Investigations

Should this compound or its analogs demonstrate interesting biological activity, the following experimental protocols would be crucial for elucidating their SAR.

1. Target Identification and Validation:

  • Phenotypic Screening: Screen the compounds in various cell-based assays representing different disease areas (e.g., cancer, inflammation, neurodegeneration) to identify a primary biological effect.

  • Affinity-Based Proteomics: Utilize techniques such as chemical proteomics to identify the protein targets to which the compounds bind.

2. In Vitro Potency and Selectivity Assays:

  • Enzyme Inhibition Assays: If the target is an enzyme, develop kinetic assays to determine IC50 values and the mechanism of inhibition.

  • Receptor Binding Assays: For receptor targets, perform radioligand binding assays to determine Ki values.

  • Cell-Based Functional Assays: Measure the effect of the compounds on cellular pathways downstream of the target to determine EC50 values.

3. In Vitro ADME and Physicochemical Profiling:

  • Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes to determine their intrinsic clearance.

  • Solubility: Measure the thermodynamic and kinetic solubility in relevant buffers.

  • Permeability: Assess the ability of the compounds to cross cell membranes using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.

4. In Vivo Pharmacokinetic and Efficacy Studies:

  • Pharmacokinetic Studies: Administer the compounds to animal models (e.g., mice, rats) and measure plasma concentrations over time to determine key PK parameters (e.g., half-life, clearance, bioavailability).

  • Efficacy Studies: Evaluate the therapeutic effect of the compounds in relevant animal models of disease.

Conclusion

While the specific biological activity of this compound and its analogs remains to be discovered, a theoretical exploration of its constituent parts provides a solid foundation for future research. The interplay between the reactive thiol group and the conformationally rigid cyclobutane moiety presents a compelling opportunity for the design of novel therapeutic agents. The systematic synthesis and evaluation of analogs, guided by the principles of medicinal chemistry and the experimental protocols outlined in this guide, will be essential to unlock the potential of this intriguing chemical scaffold.

References

Benchmarking the performance of (1-Methylcyclobutyl)methanethiol in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data reveals a significant gap in the scientific literature regarding the performance benchmarks, specific applications, and experimental protocols for (1-Methylcyclobutyl)methanethiol. This guide addresses the current state of knowledge and provides a framework for future comparative studies.

Due to the limited availability of public data on this compound, this document will focus on providing a foundational understanding of cyclic thiols, outlining general experimental protocols for performance evaluation, and suggesting potential avenues for future research and comparison.

Understanding the Landscape: Data on this compound is Scarce

Searches of scientific databases and chemical repositories indicate that while this compound and its isomers, such as 1-Methylcyclobutane-1-thiol, are recognized chemical entities, there is a notable absence of published studies detailing their performance in specific applications.[1] This lack of data prevents a direct comparative analysis against other compounds.

Potential Applications in Flavor and Fragrance

Thiols, as a class of organosulfur compounds, are known for their potent aromas, which can range from unpleasant to highly desirable depending on the molecular structure and concentration.[2][3][4] Many thiols are key components in the flavor and fragrance industry, contributing to the characteristic scents of fruits, coffee, and other natural products.[3][5] Given its structure, this compound may possess unique organoleptic properties that could be of interest for these applications. However, without experimental data, its specific aroma profile and performance as a flavor or fragrance ingredient remain undetermined. Other cyclic and low-molecular-weight thiols have found utility as flavoring agents or as intermediates in their synthesis.[6][7]

A Framework for Performance Evaluation: Experimental Protocols

To benchmark the performance of this compound in any application, a series of standardized experiments would be required. The following section outlines general protocols that can be adapted for this purpose.

The following diagram illustrates a general workflow for characterizing a novel thiol and evaluating its performance in a specific application, such as flavor analysis or as a therapeutic agent.

G General Workflow for Thiol Evaluation cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation cluster_comparison Comparative Analysis synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir purity Purity Analysis (e.g., GC-MS) nmr->purity ms->purity ftir->purity odor_threshold Odor Threshold Determination purity->odor_threshold flavor_profile Flavor Profile Analysis purity->flavor_profile reactivity_assay Thiol Reactivity Assay purity->reactivity_assay cell_based_assay Cell-Based/Functional Assay purity->cell_based_assay data_analysis Data Analysis & Comparison with Alternatives odor_threshold->data_analysis flavor_profile->data_analysis reactivity_assay->data_analysis cell_based_assay->data_analysis

Caption: General experimental workflow for thiol evaluation.

1. Synthesis and Purification:

  • The synthesis of this compound would likely involve a multi-step process, potentially starting from 1-methylcyclobutanol or a related precursor. Standard organic synthesis techniques for thiol formation would be employed.

  • Purification is critical to ensure that the performance data is not skewed by impurities. This can be achieved through techniques such as fractional distillation or preparative gas chromatography.

2. Physicochemical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the thiol functional group (S-H bond).

  • Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method to determine the purity of volatile compounds like thiols.

3. Performance Evaluation Protocols:

  • Odor Threshold Determination: This involves preparing a series of dilutions of the compound in a neutral solvent and having a panel of trained sensory analysts determine the lowest concentration at which the odor is detectable.

  • Flavor Profile Analysis: For flavor applications, the compound would be added to a base food product at various concentrations. A trained taste panel would then describe the flavor profile, noting attributes such as fruity, savory, or sulfuric, and rating their intensity.

  • Thiol Reactivity Assays: The reactivity of the thiol group can be important for applications in drug development or materials science. Assays using reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or fluorescent probes can be used to quantify the reactivity of the thiol group.[8][9][10] These protocols generally involve reacting the thiol with the probe and measuring the change in absorbance or fluorescence.[11]

Comparative Data with Alternatives

To provide a meaningful benchmark, the performance of this compound would need to be compared against relevant alternatives. The choice of alternatives is application-dependent.

  • For Flavor and Fragrance: Alternatives could include other cyclic thiols, such as furan-2-ylmethanethiol (coffee-like aroma) or grapefruit mercaptan, or more established flavor ingredients with similar desired notes.[3]

  • For Pharmaceutical Applications: If a therapeutic effect is being investigated, comparison would be made against existing drugs with a similar mechanism of action or other thiol-containing compounds known for their biological activity.

The table below is a template for how such comparative data could be presented, once generated through experimentation.

ParameterThis compoundAlternative 1 (e.g., Furan-2-ylmethanethiol)Alternative 2 (e.g., Grapefruit Mercaptan)
Odor Threshold (ppb) Data not availableLiterature ValueLiterature Value
Aroma Profile Data not availableCoffee, roastedGrapefruit, tropical
Flavor Contribution Data not availableSavory, meatyCitrus, fresh
Thiol Reactivity (Relative Rate) Data not availableExperimental ValueExperimental Value
Solubility (in Propylene Glycol) Data not availableLiterature ValueLiterature Value

Future Directions and Recommendations

Given the current lack of data, the primary recommendation is for foundational research to be conducted to characterize the properties and potential applications of this compound.

The logical progression of research to benchmark this compound would follow the steps outlined in the diagram below.

G Proposed Research Workflow start Initiate Research Program synthesis Develop & Optimize Synthesis Protocol start->synthesis characterization Full Physicochemical Characterization synthesis->characterization screening Screen for Biological Activity & Organoleptic Properties characterization->screening application_testing In-depth Application-Specific Testing screening->application_testing comparison Benchmark Against Established Alternatives application_testing->comparison publication Publish Findings comparison->publication

Caption: Proposed workflow for future research.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of (1-Methylcyclobutyl)methanethiol. Despite its documented chemical identity (CAS No. 1866468-28-1), no experimental data on its pharmacological, toxicological, or any other biological effects have been publicly reported. This absence of information precludes the creation of a detailed comparison guide as originally requested.

For researchers, scientists, and drug development professionals, this lack of data means that the potential therapeutic or adverse effects of this compound remain entirely unknown. Consequently, any comparison with related compounds is purely speculative and cannot be based on the required experimental evidence.

While no direct information is available for the target compound, a broader look at its constituent chemical moieties—the cyclobutane ring and the methanethiol group—can offer some general context, though it is crucial to note that the activity of a molecule is not simply the sum of its parts.

The Role of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring is a structural feature found in some bioactive compounds. Its rigid, three-dimensional nature can be advantageous in drug design for several reasons:

  • Conformational Rigidity: The cyclobutane scaffold can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.

  • Metabolic Stability: The introduction of a cyclobutane ring can sometimes improve a compound's metabolic stability by blocking sites that are susceptible to enzymatic degradation.

  • Novelty: As a less common ring system in medicinal chemistry compared to five- and six-membered rings, it can provide access to novel chemical space and intellectual property.

However, the presence of a cyclobutane ring does not guarantee biological activity. Its influence is highly dependent on the overall structure of the molecule and its interaction with a specific biological target.

General Biological Activities of Thiols

The thiol group (-SH), present in this compound, is a highly reactive functional group and is a key component of many biologically important molecules, such as the amino acid cysteine and the antioxidant glutathione. The biological activities associated with thiol-containing compounds are diverse and include:

  • Antioxidant Properties: Thiols can act as potent antioxidants by donating a hydrogen atom to neutralize free radicals.

  • Enzyme Inhibition: The thiol group can interact with metal ions in the active sites of metalloenzymes or form disulfide bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity.

  • Receptor Binding: In some cases, the thiol group can be critical for binding to specific receptors.

The simplest thiol, methanethiol (CH₃SH), is a gas with a strong, unpleasant odor that is naturally produced in biological systems, including as a byproduct of metabolism.[1][2] It is known to be toxic at high concentrations and can affect the central nervous system.[1] Physiologically, it is involved in sulfur metabolism.[3]

Experimental Approaches for Future Studies

Should this compound become the subject of future biological investigation, a standard battery of in vitro and in vivo assays would be necessary to elucidate its activity profile.

Initial Screening:

A logical first step would be to screen the compound against a panel of common biological targets, such as a broad range of receptors and enzymes, to identify any potential "hits." High-throughput screening (HTS) methodologies are well-suited for this initial exploration.

Experimental Workflow for Biological Activity Screening

cluster_0 In Vitro Assays cluster_1 In Vivo Studies (if warranted) Compound Compound Receptor_Binding Receptor Binding Assays Compound->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays Compound->Enzyme_Inhibition Cell_Viability Cell Viability/Cytotoxicity Assays Compound->Cell_Viability Antioxidant Antioxidant Capacity Assays Compound->Antioxidant Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Receptor_Binding->Data_Analysis Enzyme_Inhibition->Data_Analysis Cell_Viability->Data_Analysis Antioxidant->Data_Analysis Animal_Models Animal Models of Disease Toxicology Toxicology Studies Animal_Models->Toxicology PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Models->PK_PD Data_Analysis->Animal_Models Lead Identification

Workflow for assessing biological activity.

Specific Assays:

Based on the structural alerts (the thiol group), initial assays could include:

  • Enzyme Inhibition Assays: Screening against a panel of enzymes, particularly those known to be modulated by thiol-containing compounds (e.g., metalloproteinases, cysteine proteases).

  • Receptor Binding Assays: Evaluating binding affinity to a variety of G-protein coupled receptors (GPCRs) and ion channels.

  • Cytotoxicity Assays: Using various cell lines (e.g., cancer cell lines, normal cell lines) to determine if the compound has any cytotoxic or anti-proliferative effects.

  • Antioxidant Assays: Employing standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to measure radical scavenging activity.

Data Presentation for Future Studies:

Should data become available, it would be crucial to present it in a structured format to allow for clear comparisons. An example of how such data could be tabulated is shown below.

Table 1: Hypothetical Biological Activity Profile of this compound and Related Compounds

CompoundTargetAssay TypeIC₅₀ / EC₅₀ (µM)Cytotoxicity (CC₅₀, µM)
This compoundEnzyme XInhibitionData not availableData not available
Methanethiol--Data not availableData not available
Cyclobutane Carboxylic Acid--Data not availableData not available

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration.

References

Determining the Absolute Configuration of Chiral (1-Methylcyclobutyl)methanethiol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of key experimental methods applicable to determining the absolute configuration of chiral (1-Methylcyclobutyl)methanethiol derivatives and other chiral thiols. The comparison focuses on Nuclear Magnetic Resonance (NMR) spectroscopy with Chiral Derivatizing Agents (CDAs), Vibrational Circular Dichroism (VCD), and X-ray Crystallography, presenting their principles, experimental data, and protocols.

Comparative Analysis of Methodologies

The determination of the absolute configuration of chiral thiols can be approached through several powerful analytical techniques. The choice of method often depends on the physical state of the sample, the availability of instrumentation, and the need for derivatization.

Method Principle Advantages Limitations
¹H NMR with Chiral Derivatizing Agents (CDAs) The chiral thiol is derivatized with a chiral agent to form diastereomers. The non-equivalent magnetic environments of the protons in the diastereomers lead to different chemical shifts (δ). The difference in chemical shifts (ΔδRS) between the diastereomers allows for the assignment of the absolute configuration based on established models.[1]Applicable to a wide range of thiols in solution.[1] Relatively accessible instrumentation (NMR spectrometer).Requires chemical derivatization, which may not always be straightforward. The interpretation relies on conformational models of the diastereomeric derivatives.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][3] The experimental VCD spectrum is compared with a spectrum predicted by ab initio or density functional theory (DFT) calculations for a known enantiomer.[4]Non-destructive and performed on the molecule in its native state in solution.[4] Particularly useful for molecules that are difficult to crystallize.[5][4]Requires specialized VCD instrumentation.[3] Relies on the accuracy of theoretical calculations for confident assignment.[4]
X-ray Crystallography Involves the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to determine the three-dimensional arrangement of atoms in the crystal lattice, including the absolute stereochemistry.[6][7]Considered the "gold standard" for unambiguous determination of absolute configuration.[4][8] Provides a detailed 3D molecular structure.[6]The primary limitation is the requirement for a high-quality single crystal of the compound, which can be challenging to obtain, especially for oils or amorphous solids.[4][7]

Quantitative Data Presentation

¹H NMR: Chemical Shift Differences (ΔδRS) for Thioesters of Chiral Derivatizing Agents

The following table summarizes the reported chemical shift differences (ΔδRS in ppm) for thioesters formed from various thiols and chiral derivatizing agents. A consistent sign for ΔδRS for specific protons relative to the stereocenter of the CDA allows for the determination of the thiol's absolute configuration.[1]

Chiral Derivatizing Agent (CDA) Thiol Derivative Proton(s) Analyzed ΔδRS (ppm) Reference
(R)- and (S)-α-Methoxyphenylacetic acid (MPA)(S)-Butane-2-thiolCH(1)+0.07[1]
CH(3)-0.05[1]
CH(4)-0.06[1]
2-tert-Butoxy-2-(2-naphthyl)acetic acid (2-NTBA)Butane-2-thiolMe groupsValues are virtually double those of MPA[1]

Note: ΔδRS is calculated as δ(R)-CDA derivative - δ(S)-CDA derivative.

Experimental Protocols

Determination of Absolute Configuration by ¹H NMR using Chiral Derivatizing Agents

This protocol is based on the method described by Riguera and coworkers.[1][9]

Objective: To determine the absolute configuration of a chiral thiol by comparing the ¹H NMR spectra of its diastereomeric esters formed with (R)- and (S)-α-methoxyphenylacetic acid (MPA).

Materials:

  • Chiral thiol (e.g., this compound)

  • (R)-(-)-α-Methoxyphenylacetic acid ((R)-MPA)

  • (S)-(+)-α-Methoxyphenylacetic acid ((S)-MPA)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of (R)-MPA Thioester:

    • In a round-bottom flask, dissolve the chiral thiol (1 equivalent) and (R)-MPA (1.1 equivalents) in anhydrous CH₂Cl₂.

    • Add DMAP (0.1 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DCC (1.2 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure (R)-MPA thioester.

  • Synthesis of (S)-MPA Thioester:

    • Repeat the procedure described in step 1, using (S)-MPA instead of (R)-MPA.

  • ¹H NMR Analysis:

    • Prepare NMR samples of the purified (R)-MPA and (S)-MPA thioesters in CDCl₃.

    • Acquire ¹H NMR spectra for both diastereomers under identical conditions.

    • Carefully assign the proton signals for the substituents around the chiral center of the thiol moiety in both spectra.

    • Calculate the chemical shift difference (ΔδRS) for each assigned proton using the formula: ΔδRS = δ(R)-MPA ester - δ(S)-MPA ester.

  • Determination of Absolute Configuration:

    • Compare the signs of the calculated ΔδRS values with the established model for MPA esters of chiral thiols.[1] A consistent pattern of positive and negative ΔδRS values for protons on either side of the stereocenter allows for the assignment of the absolute configuration.

Determination of Absolute Configuration by Vibrational Circular Dichroism (VCD)

This protocol outlines the general workflow for VCD analysis.[4][10]

Objective: To determine the absolute configuration of a chiral thiol by comparing its experimental VCD spectrum with a theoretically calculated spectrum.

Materials and Instrumentation:

  • Enantiomerically enriched sample of the chiral thiol (e.g., this compound)

  • Suitable solvent (e.g., CCl₄, CDCl₃, DMSO-d₆)[4]

  • FTIR spectrometer equipped with a VCD module[3]

  • Computational chemistry software package (e.g., Gaussian)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the chiral thiol at a suitable concentration (typically around 20 mg/mL) in an appropriate infrared-transparent solvent.[4]

  • Experimental VCD Spectrum Acquisition:

    • Acquire the VCD and infrared absorption spectra of the sample using the VCD spectrometer. This typically involves multiple scans to achieve a good signal-to-noise ratio and may take several hours.[4]

  • Computational Modeling:

    • Assume an absolute configuration for the thiol (e.g., R).

    • Perform a conformational search to identify the low-energy conformers of the molecule.

    • For each significant conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/aug-cc-pVDZ).[11]

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Configuration Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the assumed enantiomer (e.g., R).

    • If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer (R).[4]

    • If the signs are consistently opposite, the sample has the opposite absolute configuration (S).[4]

    • A good agreement between the experimental and calculated IR spectra provides confidence in the quality of the calculations.[12]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining the absolute configuration using NMR with CDAs and VCD.

NMR_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Assignment Thiol Chiral Thiol React_R Reaction 1 Thiol->React_R Derivatization React_S Reaction 2 Thiol->React_S Derivatization R_CDA (R)-CDA R_CDA->React_R S_CDA (S)-CDA S_CDA->React_S R_Ester (R)-CDA Ester React_R->R_Ester Purification NMR ¹H NMR Acquisition R_Ester->NMR S_Ester (S)-CDA Ester React_S->S_Ester Purification S_Ester->NMR Calc Calculate ΔδRS = δR - δS NMR->Calc Assign Assign Absolute Configuration Calc->Assign

Caption: Workflow for Absolute Configuration Determination using ¹H NMR with Chiral Derivatizing Agents.

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Calculation Sample Chiral Thiol Sample VCD_Spec VCD Spectrometer Sample->VCD_Spec Exp_VCD Experimental VCD Spectrum VCD_Spec->Exp_VCD Comparison Compare Experimental and Calculated Spectra Exp_VCD->Comparison Assume_R Assume (R)-Configuration DFT_Calc DFT Calculations (Conformational Search, Optimization, Frequencies) Assume_R->DFT_Calc Calc_VCD Calculated VCD Spectrum DFT_Calc->Calc_VCD Calc_VCD->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for Absolute Configuration Determination using Vibrational Circular Dichroism (VCD).

References

Safety Operating Guide

Proper Disposal of (1-Methylcyclobutyl)methanethiol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive and odorous compounds like (1-Methylcyclobutyl)methanethiol are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical in a laboratory setting.

This compound is a thiol, a class of organosulfur compounds known for their potent and often unpleasant odors. Proper disposal is not only a matter of safety but also of environmental responsibility and maintaining a safe and pleasant laboratory environment for all personnel. The primary method for neutralizing thiol waste is through oxidation, which converts the volatile and odorous thiol into a less volatile and non-odorous sulfonic acid salt.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a suitable, controlled environment.

  • Work Area: All handling and disposal steps must be performed in a well-ventilated chemical fume hood to prevent the inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.

    • Body Protection: A flame-retardant lab coat should be worn.

    • Respiratory Protection: In case of a spill or inadequate ventilation, a respirator with an appropriate cartridge for organic vapors and sulfur compounds may be necessary.

Step-by-Step Disposal Protocol

This protocol details the chemical neutralization of this compound waste through oxidation with sodium hypochlorite (bleach).

1. Preparation of the Neutralization Solution:

  • In a designated chemical-resistant container (e.g., a high-density polyethylene (HDPE) bucket or a large glass beaker), prepare a fresh solution of sodium hypochlorite.

  • Household bleach (typically 5-8% sodium hypochlorite) is a suitable oxidizing agent. For small quantities of thiol waste, a 1:1 dilution of bleach with water can be effective. For larger quantities or more concentrated waste, undiluted bleach may be necessary.

2. Neutralization of Liquid Waste:

  • Carefully and slowly add the this compound waste to the stirring bleach solution in the fume hood. The addition should be done dropwise or in small portions to control the reaction rate and any potential heat generation.

  • The reaction is an oxidation of the thiol to a sulfonic acid, which is then neutralized by the alkaline bleach solution to form a sulfonate salt.

  • Allow the mixture to stir for a minimum of 2 hours to ensure complete oxidation. The disappearance of the characteristic thiol odor is a good indicator of reaction completion.

3. Disposal of Contaminated Solid Waste:

  • All disposable items that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be immediately placed in a sealed, labeled container.

  • These contaminated solids should then be treated with the bleach solution. Ensure the solids are fully submerged and allow them to soak for at least 24 hours to neutralize any residual thiol.

4. Decontamination of Glassware:

  • Glassware that has been in contact with the thiol should be rinsed with a small amount of a suitable organic solvent (e.g., ethanol or acetone) in the fume hood. This rinse solvent must be collected and treated as hazardous waste.

  • Following the solvent rinse, the glassware should be submerged in a bleach bath for at least 24 hours to ensure complete decontamination. After the bleach soak, the glassware can be washed using standard laboratory procedures.

5. Final Disposal of Treated Waste:

  • After the neutralization process is complete and the absence of the thiol odor is confirmed, the resulting aqueous solution should be disposed of as hazardous waste according to your institution's and local regulations. Do not pour the treated solution down the drain unless specifically permitted by your environmental health and safety office.

  • The treated solid waste should also be disposed of as hazardous waste.

Quantitative Data for Disposal

The following table provides a summary of the key quantitative parameters for the disposal of thiol waste. Note that these are general guidelines, and the specific quantities may need to be adjusted based on the concentration and volume of the waste.

ParameterGuidelinePurpose
Oxidizing Agent Sodium hypochlorite (NaOCl) solution (household bleach, 5-8%)To chemically convert the thiol to a non-odorous sulfonic acid derivative
Ratio of Bleach to Waste A significant excess of bleach solution should be used.To ensure the complete oxidation of the thiol.
Reaction Time Minimum of 2 hours for liquid waste; minimum of 24 hours for solids.To allow for the complete neutralization of the thiol.
Working Environment Certified chemical fume hood.To prevent exposure to harmful and odorous vapors.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the underlying chemical transformation.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood PrepBleach Prepare Bleach Solution FumeHood->PrepBleach AddWaste Slowly Add Thiol Waste to Bleach PrepBleach->AddWaste Stir Stir for 2+ Hours AddWaste->Stir CheckOdor Verify Absence of Thiol Odor Stir->CheckOdor CollectWaste Collect Treated Waste CheckOdor->CollectWaste LabelWaste Label as Hazardous Waste CollectWaste->LabelWaste Dispose Dispose via EHS Guidelines LabelWaste->Dispose

Caption: Logical workflow for the safe disposal of this compound.

ChemicalReaction Thiol This compound (Strong Odor, Volatile) Sulfonate (1-Methylcyclobutyl)methanesulfonate Salt (Odorless, Water-Soluble) Thiol->Sulfonate Oxidation Bleach Sodium Hypochlorite (Bleach) Bleach->Sulfonate

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.